molecular formula C16H19BrN2 B1210426 Brompheniramine CAS No. 86-22-6

Brompheniramine

Cat. No.: B1210426
CAS No.: 86-22-6
M. Wt: 319.24 g/mol
InChI Key: ZDIGNSYAACHWNL-UHFFFAOYSA-N
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Description

Brompheniramine is an alkylamine-class first-generation histamine H1 receptor antagonist with a molecular formula of C16H19BrN2 and an average molecular weight of 319.24 g/mol . It functions as an inverse histamine agonist, competitively blocking the H1 receptor to inhibit the effects of histamine released during allergic responses, such as vasodilation, increased vascular permeability, and stimulation of sensory nerves . This mechanism makes it a valuable tool for researchers studying allergic response pathways, inflammation, and anaphylaxis models. Beyond its primary antihistaminic activity, this compound exhibits moderate antimuscarinic and anticholinergic properties, which contribute to side effects like dry mouth and blurred vision, and is noted for its ability to cross the blood-brain barrier, resulting in sedative effects . It is also recognized as an inhibitor of serotonin reuptake, adding to its utility in neuropharmacology research . The compound is metabolized in the liver, primarily by the cytochrome P450 enzyme system, including the CYP2D6 isoenzyme, making it relevant for drug metabolism and pharmacokinetic studies . This product is provided for research purposes in a wide range of biochemical and pharmacological investigations. For Research Use Only. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
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InChI

InChI=1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3
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InChI Key

ZDIGNSYAACHWNL-UHFFFAOYSA-N
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Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2
Source PubChem
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Molecular Formula

C16H19BrN2
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Related CAS

980-71-2 (maleate (1:1))
Record name Brompheniramine [INN:BAN]
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DSSTOX Substance ID

DTXSID5022691
Record name Brompheniramine
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Molecular Weight

319.24 g/mol
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Physical Description

Solid
Record name Brompheniramine
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Boiling Point

150 °C at 0.5 mm Hg
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Solubility

Freely soluble (maleate salt), ODORLESS; WHITE, CRYSTALLINE POWDER; 1 G SOL IN ABOUT 15 ML CHLOROFORM, ABOUT 5 ML WATER, ABOUT 15 ML ALC /MALEATE/, SOL IN BENZENE /MALEATE/, Soluble in dilute acids
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Color/Form

Oily liquid with slightly yellow color

CAS No.

86-22-6
Record name (±)-Brompheniramine
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Record name 2-Pyridinepropanamine, .gamma.-(4-bromophenyl)-N,N-dimethyl-
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Melting Point

< 25 °C, pH of 2% aq soln about 5; mp: 132-134 °C; crystals /Maleate/
Record name Brompheniramine
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Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Brompheniramine on H1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular interactions and signaling pathways involved in the mechanism of action of brompheniramine, a first-generation alkylamine antihistamine, at the histamine H1 receptor (H1R).[1][2]

Executive Summary

This compound exerts its therapeutic effects by acting as a potent inverse agonist at the histamine H1 receptor.[2] Like virtually all H1-antihistamines, it does not merely block the binding of histamine but actively stabilizes the inactive conformation of the H1 receptor, thereby reducing its constitutive activity and antagonizing histamine-induced signaling.[2] This action prevents the downstream cascade involving Gq/11 protein activation, phospholipase C stimulation, and subsequent mobilization of intracellular calcium, which are responsible for mediating allergic and inflammatory responses.[1] This guide details the underlying signaling pathways, presents comparative quantitative binding data for related compounds, and provides a standard protocol for assessing receptor affinity.

This compound and the Histamine H1 Receptor

This compound is a first-generation antihistamine used for symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][3] Its primary target is the histamine H1 receptor, a Class A G-protein-coupled receptor (GPCR).[1] H1 receptors are integral to mediating Type 1 hypersensitivity reactions. Upon activation by histamine, they trigger cellular responses that lead to smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, manifesting as the classic symptoms of allergy.[2]

Core Mechanism of Action: Inverse Agonism

Contrary to the historical classification as simple "antagonists," most H1-antihistamines, including this compound, function as inverse agonists. GPCRs like the H1 receptor can exist in an equilibrium between an inactive (R) and an active (R*) conformation. Even without an agonist, a small fraction of receptors can be in the active state, leading to a baseline level of signaling known as constitutive activity.

  • Agonists (e.g., Histamine): Bind to and stabilize the active R* conformation, shifting the equilibrium towards the active state and increasing signaling.

  • Neutral Antagonists: Bind equally to both R and R* states, preventing agonist binding without affecting the conformational equilibrium.

  • Inverse Agonists (e.g., this compound): Preferentially bind to and stabilize the inactive R conformation. This shifts the equilibrium away from the active state, reducing both agonist-induced signaling and the receptor's constitutive activity.

By stabilizing the inactive state, this compound effectively suppresses the downstream signaling cascades initiated by histamine.

H1 Receptor Signaling Pathway

The H1 receptor primarily couples to the Gq/11 family of heterotrimeric G-proteins.[1] The binding of an agonist like histamine initiates a conformational change in the receptor, leading to the activation of this pathway. This compound's binding prevents this initiation.

The canonical H1R signaling cascade proceeds as follows:

  • G-Protein Activation: The activated H1R acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C-β (PLCβ).[1]

  • Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

  • Downstream Effects:

    • IP3 and Calcium Mobilization: IP3, being water-soluble, diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.

    • DAG and PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).

  • Cellular Response: The activation of PKC and the increase in intracellular calcium lead to the phosphorylation of various cellular proteins, culminating in physiological responses such as smooth muscle contraction, increased vascular permeability, and activation of pro-inflammatory transcription factors like NF-κB.[1]

This compound, by locking the H1R in an inactive state, prevents the initial G-protein coupling and thereby blocks the entire signaling cascade.

H1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum H1R H1 Receptor (Inactive) H1R_active H1 Receptor (Active) Gq Gq/11 Protein (Inactive) H1R_active->Gq Activates Gq_active Gq/11 Protein (Active) PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER ER Ca²⁺ Store IP3->ER Binds to Receptor Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) PKC->Response Phosphorylates Targets Ca Ca²⁺ Ca->PKC Co-activates Ca->Response Mediates ER->Ca Release Histamine Histamine Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Stabilizes Inactive State

Figure 1: H1 Receptor Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data: H1 Receptor Binding Affinities

CompoundReceptorLigandAssay TypeBinding Affinity (Ki / IC50 in nM)
This compound Histamine H1--Data not publicly available
ChlorpheniramineHistamine H1[3H]MepyramineRadioligand Binding12 (IC50)[4]
Mepyramine (Pyrilamine)Histamine H1[3H]MepyramineRadioligand Binding~1-5 (Kd)[5]
DiphenhydramineHistamine H1[3H]MepyramineRadioligand Binding9.6–16 (Ki)[6]
DesloratadineHistamine H1[3H]MepyramineRadioligand Binding51 (IC50)[4]

Table 1: Comparative binding affinities of selected H1 receptor antagonists.

Experimental Protocols

The binding affinity of a compound like this compound for the H1 receptor is typically determined using a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay for H1 Receptor Affinity

Objective: To determine the inhibition constant (Ki) of this compound for the human H1 receptor.

Materials:

  • Membrane Preparation: Homogenates from HEK293T cells transiently expressing the human H1 receptor.[7]

  • Radioligand: [³H]Mepyramine (a potent H1 antagonist), at a concentration near its dissociation constant (Kd), typically 1-5 nM.[7]

  • Non-specific Agent: A high concentration (e.g., 10 µM) of a non-labeled H1 antagonist like mianserin to determine non-specific binding.

  • Test Compound: this compound, serially diluted.

  • Buffers: Assay Buffer (e.g., 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4) and Wash Buffer (ice-cold).

  • Equipment: 96-well plates, cell harvester with glass fiber filters, scintillation counter, scintillation cocktail.

Methodology:

  • Membrane Preparation:

    • Homogenize cells expressing H1R in ice-cold assay buffer.

    • Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Incubation:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: Membranes + [³H]Mepyramine + Assay Buffer.

      • Non-specific Binding (NSB): Membranes + [³H]Mepyramine + high concentration of mianserin.

      • Competition Binding: Membranes + [³H]Mepyramine + varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁴ M).[7]

    • Incubate the plate at 25°C for a sufficient duration to reach equilibrium (typically 60-240 minutes).[7]

  • Separation and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters multiple times with ice-cold wash buffer.

    • Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine IC50: Use non-linear regression analysis on the competition curve to calculate the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]Mepyramine binding).

    • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand ([³H]Mepyramine) and Kd is its equilibrium dissociation constant for the H1R.

Experimental_Workflow cluster_prep 1. Preparation cluster_inc 2. Assay Incubation cluster_sep 3. Separation & Counting cluster_analysis 4. Data Analysis P1 Prepare Membranes (from cells expressing H1R) P2 Prepare Reagents ([³H]Mepyramine, this compound, Buffers, Mianserin) I1 Pipette into 96-well Plate: - Total Binding - Non-Specific Binding - Competition Binding I2 Incubate to Equilibrium (e.g., 25°C for 2-4 hours) I1->I2 S1 Rapid Filtration (Cell Harvester) S2 Wash Filters (Ice-Cold Buffer) S1->S2 S3 Quantify Radioactivity (Scintillation Counter) S2->S3 A1 Calculate Specific Binding (Total - NSB) A2 Plot % Specific Binding vs. [this compound] A1->A2 A3 Determine IC50 (Non-linear Regression) A2->A3 A4 Calculate Ki (Cheng-Prusoff Equation) A3->A4 cluster_prep cluster_prep cluster_inc cluster_inc cluster_prep->cluster_inc cluster_sep cluster_sep cluster_inc->cluster_sep cluster_analysis cluster_analysis cluster_sep->cluster_analysis

Figure 2: Experimental Workflow for a Competitive Radioligand Binding Assay.

Conclusion for Drug Development

This compound is a classic first-generation H1-antihistamine that functions as an inverse agonist, potently inhibiting the Gq/11-mediated signaling cascade by stabilizing the inactive state of the H1 receptor. Its mechanism provides a robust framework for understanding its efficacy in treating allergic conditions. While quantitative binding data for this compound itself is sparse in public literature, the well-established protocols described herein offer a clear path for its empirical determination and for the characterization of novel H1 receptor modulators. Understanding the principles of inverse agonism and the downstream signaling consequences is critical for the rational design of future antihistamines with improved efficacy and selectivity profiles.

References

In Vitro Anticholinergic Properties of Brompheniramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brompheniramine is a first-generation alkylamine antihistamine that has been in clinical use for decades for the symptomatic relief of allergic conditions.[1] Beyond its primary histamine H1 receptor antagonist activity, this compound is known to possess anticholinergic properties, which contribute to both its therapeutic effects and its side-effect profile. This technical guide provides an in-depth overview of the in vitro anticholinergic characteristics of this compound, focusing on its interaction with muscarinic acetylcholine receptors. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Quantitative Analysis of Anticholinergic Activity

The anticholinergic activity of this compound has been quantified through various in vitro assays, including radioligand binding studies to determine its affinity for muscarinic receptors and functional assays to measure its antagonistic effect on cholinergically-mediated responses.

Muscarinic Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In the context of this compound's anticholinergic properties, these assays measure its ability to displace a radiolabeled ligand from muscarinic acetylcholine receptors.

While a comprehensive study by Yasuda and Yasuda (1999) evaluated the affinities of this compound at all five human muscarinic receptor subtypes (M1-M5), the specific equilibrium dissociation constants (Ki or Kd values) from this study are not publicly available in detail. The study concluded that this compound, similar to Chlorpheniramine, does not discriminate between the five muscarinic subtypes and is less potent than atropine.

For comparative purposes, the binding affinity of the structurally similar first-generation antihistamine, d-Chlorpheniramine, at muscarinic receptors in bovine cerebral cortex has been reported. Given that this compound and Chlorpheniramine are often considered to have comparable anticholinergic potency, this value provides a useful, albeit indirect, measure of affinity.

Table 1: Muscarinic Receptor Binding Affinity of d-Chlorpheniramine

CompoundReceptor SourceRadioligandKi (nM)Reference
d-ChlorpheniramineBovine Cerebral Cortex[3H]Quinuclidinyl benzilate300 ± 20Kubo et al., 1987

Note: A lower Ki value indicates a higher binding affinity.

Functional Antagonism of Cholinergic Responses

Functional assays provide a measure of a drug's ability to inhibit a physiological response mediated by a specific receptor. The anticholinergic activity of this compound has been assessed by its ability to antagonize the effects of cholinergic agonists in in vitro models.

One such study investigated the inhibitory effect of this compound on methacholine-induced mucin secretion from human nasal mucosal explants. The effective dose 50 (ED50) was determined as a measure of its functional potency.

Table 2: Functional Anticholinergic Potency of this compound

AssayAgonistTissue/Cell ModelParameter MeasuredED50 (µM)Reference
Inhibition of Mucin SecretionMethacholine (100 µM)Human Nasal Mucosa Explants7F10-mucin concentration4.10Baraniuk et al., 1998[2]

Experimental Protocols

Radioligand Binding Assay (Adapted from Kubo et al., 1987)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic acetylcholine receptors in a tissue homogenate.

1. Membrane Preparation:

  • Bovine cerebral cortex is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
  • The homogenate is centrifuged at a low speed to remove large debris.
  • The supernatant is then centrifuged at a high speed to pellet the cell membranes containing the muscarinic receptors.
  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]Quinuclidinyl benzilate, [3H]QNB).
  • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptors.
  • Non-specific binding is determined in the presence of a high concentration of a potent, unlabeled muscarinic antagonist (e.g., atropine).
  • The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

3. Separation and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
  • The filters are washed with cold buffer to remove unbound radioligand.
  • The radioactivity retained on the filters is measured using liquid scintillation counting.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.
  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Methacholine-Induced Mucin Secretion (Adapted from Baraniuk et al., 1998)

This protocol details a functional assay to assess the anticholinergic activity of a compound by measuring its ability to inhibit agonist-induced mucin secretion from tissue explants.

1. Tissue Preparation:

  • Human nasal mucosal explants are obtained and placed in a culture medium.

2. Treatment:

  • The explants are pre-incubated with various concentrations of the test compound (this compound, 0.01-1000 µM) or vehicle (saline).[2]
  • A cholinergic agonist, methacholine (100 µM), is then added to stimulate mucin secretion.[2]
  • Control groups include explants treated with vehicle alone (spontaneous secretion) and explants treated with methacholine alone (stimulated secretion).

3. Sample Collection and Analysis:

  • The explants are incubated for a defined period (e.g., 2 hours).[2]
  • The culture supernatants are collected.
  • The concentration of a specific mucin (e.g., 7F10-mucin) in the supernatant is measured using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).[2]

4. Data Analysis:

  • The percentage inhibition of methacholine-induced mucin secretion is calculated for each concentration of the test compound.
  • The effective dose that reduces the methacholine-induced secretion by 50% (ED50) is determined from the concentration-response curve.[2]

Visualizations

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway of muscarinic acetylcholine receptors and a typical workflow for a radioligand binding assay.

Muscarinic_Receptor_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh1 Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh1->M1_M3_M5 Gq_11 Gq/11 Protein M1_M3_M5->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response1 Cellular Response (e.g., Glandular Secretion, Smooth Muscle Contraction) Ca_release->Cellular_Response1 PKC->Cellular_Response1 ACh2 Acetylcholine M2_M4 M2/M4 Receptor ACh2->M2_M4 Gi_o Gi/o Protein M2_M4->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP Cellular_Response2 Cellular Response (e.g., Decreased Heart Rate) cAMP->Cellular_Response2 This compound This compound (Antagonist) This compound->M1_M3_M5 This compound->M2_M4

Muscarinic Acetylcholine Receptor Signaling Pathways

Radioligand_Binding_Assay_Workflow start Start prep Prepare Receptor Source (e.g., Cell Membranes) start->prep incubation Incubation: - Receptor Preparation - Radioligand ([L]) - Unlabeled Competitor (e.g., this compound) prep->incubation total_binding Total Binding ([L] + Receptor) incubation->total_binding nonspecific_binding Nonspecific Binding ([L*] + Receptor + Excess Unlabeled Ligand) incubation->nonspecific_binding separation Separate Bound and Free Ligand (e.g., Filtration) total_binding->separation nonspecific_binding->separation quantification Quantify Bound Radioactivity (e.g., Scintillation Counting) separation->quantification analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki quantification->analysis end End analysis->end

Radioligand Binding Assay Experimental Workflow

Conclusion

The in vitro data clearly demonstrate that this compound possesses anticholinergic properties, acting as an antagonist at muscarinic acetylcholine receptors. While its affinity for these receptors is moderate and non-selective across the five subtypes, it is sufficient to elicit functional antagonism of cholinergic responses, such as glandular secretion. This technical guide has provided a summary of the available quantitative data and detailed experimental protocols relevant to the in vitro assessment of this compound's anticholinergic activity. The provided visualizations of the underlying signaling pathways and experimental workflows serve to further elucidate the pharmacological and methodological principles. This information is critical for a comprehensive understanding of this compound's pharmacological profile and can aid in the development of new chemical entities with desired selectivity and reduced side-effect profiles. Further research to obtain precise binding affinities of this compound at each human muscarinic receptor subtype would be beneficial for a more complete characterization.

References

Brompheniramine Signaling Pathway in Mast Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brompheniramine, a first-generation alkylamine antihistamine, has long been utilized for the symptomatic relief of allergic reactions. Its primary mechanism of action involves the competitive antagonism of the histamine H1 receptor, thereby preventing histamine-induced downstream signaling cascades that lead to allergic symptoms. However, emerging evidence suggests that first-generation antihistamines, including those structurally similar to this compound, may exert additional effects on mast cells that are independent of H1 receptor blockade. These effects contribute to a broader anti-allergic profile by potentially stabilizing mast cells and inhibiting the release of pro-inflammatory mediators.

This technical guide provides a comprehensive analysis of the known and putative signaling pathways of this compound in mast cells. It details the canonical H1 receptor antagonist pathway and explores potential H1-independent mechanisms, drawing inferences from related compounds and observed cellular effects. This document also furnishes detailed experimental protocols for key assays and presents quantitative data to facilitate further research and drug development in this area.

Core Signaling Pathways of this compound in Mast Cells

H1 Receptor-Dependent Signaling Pathway

The principal mechanism of action of this compound is its function as an inverse agonist at the histamine H1 receptor. By competitively binding to the H1 receptor on mast cells, this compound prevents histamine from initiating the downstream signaling cascade that leads to cellular activation and the release of inflammatory mediators.[1]

The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[2] The subsequent increase in intracellular calcium is a critical trigger for the degranulation of mast cells and the release of pre-formed mediators such as histamine.[3][4] Simultaneously, DAG activates Protein Kinase C (PKC), which is involved in the activation of transcription factors like Nuclear Factor-kappa B (NF-κB), leading to the synthesis and release of pro-inflammatory cytokines.[5][6]

By blocking the H1 receptor, this compound effectively inhibits this entire cascade, leading to a reduction in histamine-mediated mast cell activation.

H1_Receptor_Antagonism Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Inhibits Gq Gq Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Degranulation Mast Cell Degranulation Ca_cyto->Degranulation Cytokines Pro-inflammatory Cytokine Synthesis PKC->Cytokines

Diagram 1: this compound's H1 Receptor Antagonist Pathway.
Putative H1 Receptor-Independent Signaling Pathway: Mast Cell Stabilization

Several first-generation antihistamines are thought to possess mast cell stabilizing properties that are independent of their H1 receptor antagonism.[7][8][9] While direct evidence for this compound is limited, its structural similarity to chlorpheniramine, for which some mast cell stabilizing effects have been noted, suggests a similar potential.[10][11] This stabilization may involve the modulation of intracellular signaling pathways at points downstream of receptor activation.

One potential mechanism is the direct inhibition of calcium influx. Mast cell stabilizers are known to block calcium channels, which is essential for degranulation.[12][13] It is plausible that this compound could interfere with store-operated calcium entry (SOCE), a critical process for sustained calcium signaling in mast cells.

Furthermore, some H1-receptor antagonists have been shown to inhibit the activation of the transcription factor NF-κB through H1-receptor-independent mechanisms. This inhibition would lead to a decrease in the production of pro-inflammatory cytokines. The precise molecular target for this effect is not yet fully elucidated but could involve direct interaction with components of the NF-κB signaling cascade.

H1_Independent_Pathway cluster_activation Mast Cell Activation Stimuli cluster_downstream Downstream Signaling Antigen_IgE Antigen-IgE Complex PLC PLC Antigen_IgE->PLC IP3 IP3 PLC->IP3 PKC PKC PLC->PKC Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER SOCE Store-Operated Ca²⁺ Entry (SOCE) Ca_ER->SOCE Degranulation Degranulation SOCE->Degranulation NFkB NF-κB Activation PKC->NFkB Cytokines Cytokine Production NFkB->Cytokines This compound This compound (H1-Independent Effect) This compound->SOCE Inhibits? This compound->NFkB Inhibits

Diagram 2: Putative H1-Independent Mast Cell Stabilization by this compound.

Quantitative Data

Quantitative data on the direct effects of this compound on mast cell signaling pathways are limited in publicly available literature. The following table summarizes known quantitative information for this compound and related compounds for context. Further research is required to establish specific IC50 values for this compound's effects on mast cell degranulation and the inhibition of specific signaling molecules.

CompoundParameterCell TypeValueReference
Chlorpheniramine Inhibition of LPS-induced plasma leakageRat skinPartial inhibition at 10⁻⁷ mol/site[10]
Ketotifen Inhibition of LPS-induced mast cell degranulationRat skin59.2 ± 2.7% inhibition at 10⁻⁷ mol/site[10]
YM 58483 (SOCE Inhibitor) IC50 for CRAC channel inhibition-0.3–1 µM[14]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to analyze the signaling pathways of this compound in mast cells.

Histamine Release Assay

This assay quantifies the amount of histamine released from mast cells upon stimulation, providing a measure of degranulation.

Workflow:

Histamine_Release_Workflow A 1. Culture & Sensitize Mast Cells (e.g., RBL-2H3) with IgE B 2. Pre-incubate cells with This compound or vehicle A->B C 3. Stimulate with Antigen (e.g., DNP-HSA) B->C D 4. Centrifuge to separate supernatant and cell pellet C->D E 5. Measure Histamine in supernatant (released) and pellet (total) D->E F 6. Calculate % Histamine Release E->F

Diagram 3: Histamine Release Assay Workflow.

Methodology:

  • Cell Culture and Sensitization:

    • Culture rat basophilic leukemia (RBL-2H3) cells in appropriate media.

    • Sensitize cells overnight with anti-DNP IgE (e.g., 0.5 µg/mL).[15]

  • Treatment:

    • Wash sensitized cells with a buffer (e.g., Tyrode's buffer).

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Stimulation:

    • Stimulate the cells with an antigen such as DNP-HSA (e.g., 100 ng/mL) for 30 minutes at 37°C to induce degranulation.[15]

    • Include a positive control (e.g., ionomycin) and a negative control (unstimulated cells).[15]

  • Sample Collection:

    • Stop the reaction by placing the plate on ice and centrifuge at 400 x g for 10 minutes at 4°C.

    • Collect the supernatant, which contains the released histamine.

    • Lyse the cell pellet with a detergent (e.g., Triton X-100) to measure the total cellular histamine content.[16]

  • Histamine Quantification:

    • Measure the histamine concentration in the supernatant and the lysed pellet using a commercially available histamine ELISA kit according to the manufacturer's instructions.[17]

  • Data Analysis:

    • Calculate the percentage of histamine release using the formula: (Histamine in supernatant / (Histamine in supernatant + Histamine in pellet)) x 100.

Intracellular Calcium Measurement

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to mast cell activation and treatment with this compound.

Methodology:

  • Cell Preparation:

    • Seed IgE-sensitized mast cells on glass-bottom dishes.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for 30-60 minutes at 37°C.

  • Imaging:

    • Wash the cells to remove excess dye and mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.

    • Acquire baseline fluorescence for a few minutes.

  • Treatment and Stimulation:

    • Perfuse the cells with a solution containing this compound or vehicle control.

    • After a pre-incubation period, stimulate the cells with an appropriate agonist (e.g., antigen).

  • Data Acquisition and Analysis:

    • Record the changes in fluorescence intensity over time.

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) to determine the relative [Ca²⁺]i.

    • Analyze the peak amplitude and duration of the calcium response.

Western Blot for Phosphorylated Proteins (e.g., p-PKC, p-IκBα)

This technique is used to detect the phosphorylation status of specific proteins in a signaling cascade, indicating their activation state.

Methodology:

  • Cell Lysis:

    • After treatment with this compound and/or a stimulant, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[18][19]

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[20][21]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-PKC or anti-p-IκBα) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[18]

    • Normalize the phosphorylated protein levels to the total protein levels or a loading control (e.g., β-actin or GAPDH).

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB, providing a functional readout of its activation.

Methodology:

  • Cell Transfection:

    • Transfect mast cells (e.g., RBL-2H3) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.[22][23]

  • Treatment and Stimulation:

    • After 24-48 hours, pre-treat the transfected cells with various concentrations of this compound or vehicle.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or PMA).[24][25]

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.[26]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Express the results as fold induction of NF-κB activity compared to the unstimulated control.

Conclusion

This compound's primary role as an H1 receptor antagonist in mast cells is well-established, effectively blocking histamine-induced allergic responses. However, the potential for H1-independent mast cell stabilizing effects presents an intriguing area for further investigation. The experimental protocols provided in this guide offer a robust framework for elucidating these putative mechanisms, particularly concerning the modulation of calcium signaling and the NF-κB pathway. A deeper understanding of these dual actions could pave the way for the development of more effective anti-allergic therapies with broader mechanisms of action. Further research is warranted to definitively characterize the H1-independent signaling pathway of this compound and to quantify its mast cell stabilizing efficacy.

References

Stereospecificity of Dexbrompheniramine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexbrompheniramine, the dextrorotatory-(S)-enantiomer of the first-generation antihistamine this compound, is the pharmacologically active component responsible for the therapeutic efficacy of the racemic mixture.[1][2] This technical guide provides a comprehensive overview of the stereospecific activity of dexthis compound, focusing on its interaction with the histamine H1 receptor, the downstream signaling pathways, and the experimental methodologies used to characterize its superior activity compared to its levorotatory-(R)-enantiomer.

Core Concepts: Stereochemistry and Pharmacological Activity

The principle of stereoisomerism is fundamental to understanding the activity of dexthis compound. Enantiomers, being non-superimposable mirror images, can exhibit significantly different pharmacological and toxicological profiles due to the chiral nature of their biological targets, such as receptors and enzymes. In the case of this compound, the antihistaminic activity resides almost exclusively in the (S)-enantiomer, dexthis compound.

Mechanism of Action: Competitive Antagonism at the Histamine H1 Receptor

Dexthis compound exerts its therapeutic effects by acting as a competitive antagonist at the histamine H1 receptor.[1] It competes with histamine for binding to H1 receptors on effector cells in various tissues, including the respiratory tract, gastrointestinal tract, and blood vessels. By blocking the action of histamine, dexthis compound effectively mitigates the symptoms of allergic reactions, such as sneezing, itching, watery eyes, and runny nose.[1]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a well-defined signaling cascade. This pathway is crucial for understanding how dexthis compound prevents histamine-induced cellular responses.

The binding of histamine to the H1 receptor activates the Gq alpha subunit of the associated G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ and DAG collectively activate protein kinase C (PKC), leading to a cascade of downstream cellular events that manifest as the classic symptoms of an allergic reaction. Dexthis compound, by blocking the initial binding of histamine, prevents the initiation of this entire signaling cascade.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates Dexthis compound Dexthis compound Dexthis compound->H1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates CellularResponse Allergic Cellular Response PKC->CellularResponse Leads to

Caption: Histamine H1 Receptor Signaling Pathway.

Quantitative Analysis of Stereospecific Activity

Table 1: Comparative Potency of Chlorpheniramine Enantiomers (Illustrative for this compound)

Enantiomer Relative Potency (Histamine-induced guinea pig ileum contraction)
(S)-(+)-Chlorpheniramine ~100x more potent than (R)-(-)-enantiomer

| (R)-(-)-Chlorpheniramine | Baseline |

Experimental Protocols

Histamine H1 Receptor Binding Assay

This assay is designed to determine the binding affinity (Ki) of dexthis compound and its enantiomer to the histamine H1 receptor.

Objective: To quantify the affinity of test compounds for the histamine H1 receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Radioligand: [³H]-mepyramine (a potent H1 antagonist)

  • Membrane Preparation: Homogenates from cells or tissues expressing the histamine H1 receptor (e.g., guinea pig cerebellum or CHO cells transfected with the human H1 receptor).

  • Test Compounds: Dexthis compound and levothis compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., triprolidine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a series of tubes, add a fixed amount of membrane preparation, a fixed concentration of [³H]-mepyramine, and varying concentrations of the test compound (dexthis compound or levothis compound).

    • Include tubes for total binding (only membrane and radioligand) and non-specific binding (membrane, radioligand, and a high concentration of non-labeled antagonist).

  • Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5][6][7][8]

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with H1 Receptors) Incubation Incubation of Membranes, Radioligand, and Test Compounds Membrane_Prep->Incubation Radioligand [³H]-Mepyramine (Radioligand) Radioligand->Incubation Test_Compounds Dexthis compound & Levothis compound Test_Compounds->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing of Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Competition_Curve Generation of Competition Curve Scintillation_Counting->Competition_Curve IC50_Determination IC50 Determination Competition_Curve->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Caption: Experimental Workflow for a Radioligand Binding Assay.
Functional Assay: Guinea Pig Ileum Contraction

This ex vivo assay measures the functional potency (IC50) of dexthis compound and its enantiomer by assessing their ability to inhibit histamine-induced smooth muscle contraction.

Objective: To determine the concentration of the antagonist that causes a 50% inhibition of the maximal contractile response to histamine.

Materials:

  • Guinea pig ileum segment.

  • Organ bath with Tyrode's solution (a physiological salt solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Isotonic transducer and data acquisition system.

  • Histamine dihydrochloride solution.

  • Dexthis compound and levothis compound solutions.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and isolate a segment of the ileum.

    • Clean the ileal segment and suspend it in the organ bath containing Tyrode's solution.

  • Equilibration: Allow the tissue to equilibrate for a period under a slight resting tension until a stable baseline is achieved.

  • Histamine Concentration-Response Curve:

    • Add increasing concentrations of histamine to the organ bath in a cumulative manner.

    • Record the contractile response at each concentration until a maximal response is achieved.

    • Wash the tissue to return to baseline.

  • Antagonist Incubation:

    • Add a fixed concentration of the antagonist (dexthis compound or levothis compound) to the organ bath and incubate for a set period.

  • Second Histamine Concentration-Response Curve:

    • In the presence of the antagonist, repeat the cumulative addition of histamine and record the contractile responses.

  • Data Analysis:

    • Plot the contractile response as a percentage of the maximum response against the logarithm of the histamine concentration for both curves (with and without the antagonist).

    • The rightward shift of the concentration-response curve in the presence of the antagonist indicates competitive antagonism.

    • Determine the IC50 value of the antagonist by testing a range of antagonist concentrations and measuring the inhibition of the histamine response.

Functional_Assay_Logic Histamine Histamine H1R_Ileum H1 Receptors on Guinea Pig Ileum Histamine->H1R_Ileum Activates Contraction Muscle Contraction H1R_Ileum->Contraction Leads to Dexthis compound Dexthis compound Dexthis compound->H1R_Ileum Blocks (High Potency) Inhibition Inhibition of Contraction Dexthis compound->Inhibition Results in Levothis compound Levothis compound Levothis compound->H1R_Ileum Blocks (Low Potency) Levothis compound->Inhibition Results in

Caption: Logical Relationship in the Guinea Pig Ileum Functional Assay.

Stereoselective Pharmacokinetics and Metabolism

While comprehensive stereoselective pharmacokinetic data for dexthis compound is limited, studies on the related compound chlorpheniramine indicate that the pharmacologically active (S)-(+)-enantiomer is cleared more slowly than the (R)-(-)-enantiomer. This results in a higher and more sustained plasma concentration of the active enantiomer, contributing to its enhanced therapeutic effect. The metabolism of this compound is known to occur in the liver via the cytochrome P450 system.

Conclusion

The antihistaminic activity of this compound resides almost exclusively in its dextrorotatory-(S)-enantiomer, dexthis compound. This stereospecificity is a direct consequence of the chiral nature of the histamine H1 receptor, which preferentially binds dexthis compound with significantly higher affinity and potency compared to its levo-isomer. The quantitative assessment of this stereoselectivity through in vitro receptor binding and functional assays provides a robust framework for understanding the pharmacological basis of dexthis compound's clinical efficacy. For drug development professionals, the case of dexthis compound underscores the critical importance of chiral separation and the evaluation of individual enantiomers to optimize therapeutic outcomes and minimize potential off-target effects.

References

The Core Structure-Activity Relationship of Brompheniramine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Pharmacological and Structural Determinants of H1 Receptor Antagonism

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of brompheniramine, a first-generation antihistamine of the propylamine class. Aimed at researchers, scientists, and drug development professionals, this document delves into the core chemical features of this compound that govern its affinity for the histamine H1 receptor and its resulting pharmacological effects. The information presented herein is intended to serve as a foundational resource for the rational design of novel H1 receptor antagonists with improved efficacy and safety profiles.

Introduction: this compound and its Mechanism of Action

This compound is a potent histamine H1 receptor antagonist widely used for the symptomatic relief of allergic conditions.[1] Its therapeutic effects stem from its ability to competitively block the action of histamine at H1 receptors, thereby mitigating the allergic response.[2] Like other first-generation antihistamines, this compound possesses a chiral center, and its biological activity is known to be stereoselective.[3]

The general structure of pheniramine-class antihistamines, to which this compound belongs, consists of a diarylmethyl moiety connected via a short alkyl chain to a terminal tertiary amine. The key structural components that are crucial for its antihistaminic activity are:

  • Two Aromatic Rings (Aryl Groups): Essential for significant H1 receptor affinity.[4]

  • A Connecting Atom (X): In the case of this compound, this is a carbon atom.[4]

  • An Alkyl Chain: Typically an ethylene chain.[4]

  • A Terminal Tertiary Amine: Crucial for receptor binding.[4]

Quantitative Structure-Activity Relationship (SAR) Data

Compound Modification H1 Receptor Affinity (Relative Potency) Reference
Pheniramine Parent Compound (R = H)Baseline[5]
Chlorpheniramine para-Chloro substitution (R = Cl)~20-fold increase vs. Pheniramine[5]
This compound para-Bromo substitution (R = Br)~20-50-fold increase vs. Pheniramine[5]
(S)-Brompheniramine Dextrorotatory enantiomerSignificantly more potent than (R)-enantiomer[3]
(R)-Brompheniramine Levorotatory enantiomerLess potent than (S)-enantiomer[3]

Key SAR Insights:

  • Halogenation: The introduction of a halogen atom (chlorine or bromine) at the para-position of the phenyl ring dramatically increases the antihistaminic potency by 20 to 50-fold compared to the unsubstituted parent compound, pheniramine.[5]

  • Stereochemistry: The antihistaminic activity of this compound resides predominantly in the S-enantiomer (dexthis compound).[3]

  • Diaryl Substitution: The presence of two aromatic rings is a fundamental requirement for high-affinity H1 receptor binding.[4]

  • Terminal Amine: A tertiary amine at the end of the alkyl chain is essential for optimal activity.[4]

Histamine H1 Receptor Signaling Pathway

This compound exerts its antagonist effect by blocking the histamine H1 receptor, a G-protein coupled receptor (GPCR). The activation of this receptor by histamine initiates a well-defined signaling cascade, which is inhibited by this compound.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Gq Gq H1R->Gq Activates This compound This compound This compound->H1R Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway and its Inhibition by this compound.

Experimental Protocols

The following section outlines the detailed methodologies for key experiments cited in the SAR studies of this compound and related compounds.

Synthesis of Pheniramine Analogs

A general method for the synthesis of pheniramine and its analogs, from which this compound can be derived, is presented below. This method can be adapted to produce a variety of analogs for SAR studies by using different substituted starting materials.

General Synthetic Scheme:

Synthesis_Workflow Start Substituted Benzyl Boronic Acid Intermediate1 2-(Substituted-benzyl)pyridine Start->Intermediate1 Suzuki Coupling Reagent1 2-Halopyridine Reagent1->Intermediate1 Product Pheniramine Analog Intermediate1->Product Alkylation Reagent2 2-Dimethylaminoethyl chloride hydrochloride Reagent2->Product

Caption: General Synthetic Workflow for Pheniramine Analogs.

Step-by-step Protocol (Example for Pheniramine):

  • Synthesis of 2-Benzylpyridine: In a suitable reaction vessel, benzylboronic acid is reacted with 2-bromopyridine in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction mixture is heated under an inert atmosphere until completion. The product, 2-benzylpyridine, is then isolated and purified using standard techniques such as extraction and column chromatography.

  • Synthesis of Pheniramine: To a solution of 2-benzylpyridine in an anhydrous solvent (e.g., toluene) is added a strong base, such as sodium amide. The mixture is stirred, and then 2-dimethylaminoethyl chloride hydrochloride is added portion-wise. The reaction is heated to reflux for several hours. After cooling, the reaction is quenched, and the product, pheniramine, is extracted and purified. For this compound synthesis, 4-bromobenzylboronic acid would be used in the first step.

In Vitro H1 Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the affinity of test compounds for the histamine H1 receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: [3H]-Mepyramine.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (e.g., this compound analogs).

  • Non-specific binding control: Mianserin or a high concentration of an unlabeled H1 antagonist.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-mepyramine (typically at its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Assay: Guinea Pig Ileum Contraction Assay

This ex vivo assay measures the ability of a compound to antagonize histamine-induced smooth muscle contraction.

Materials:

  • Guinea pig ileum segment.

  • Tyrode's solution (physiological salt solution).

  • Organ bath with an isotonic transducer and recording system.

  • Histamine dihydrochloride.

  • Test compounds.

Protocol:

  • Tissue Preparation: A segment of the terminal ileum from a guinea pig is isolated and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for a period of time, with regular washing.

  • Histamine Response: A cumulative concentration-response curve to histamine is generated to determine the EC50 value.

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of the test compound (e.g., this compound analog) for a set period.

  • Shift in Histamine Response: In the presence of the antagonist, a second cumulative concentration-response curve to histamine is generated.

  • Data Analysis: The antagonistic potency is determined by calculating the pA2 value from the Schild plot, which quantifies the rightward shift in the histamine concentration-response curve caused by the antagonist.

Logical Relationships in this compound SAR

The following diagram illustrates the key structural features of this compound and their relationship to its antihistaminic activity.

SAR_Logic cluster_features Key Structural Features This compound This compound Core Structure Diaryl Diaryl Moiety (Phenyl & 2-Pyridyl) This compound->Diaryl Halogen para-Bromo Substitution This compound->Halogen Chiral Chiral Center (S-enantiomer) This compound->Chiral Amine Tertiary Alkylamine Chain This compound->Amine Activity High H1 Receptor Affinity & Antihistaminic Potency Diaryl->Activity Essential for Binding Halogen->Activity Enhances Potency Chiral->Activity Confers Stereoselectivity Amine->Activity Crucial for Interaction

Caption: Logical Relationship of this compound's Structural Features to its Activity.

Conclusion

The structure-activity relationship of this compound is well-defined, with key contributions from its diaryl system, the para-bromo substituent on the phenyl ring, the stereochemistry at the chiral center, and the terminal tertiary amine. This guide has provided a detailed overview of these relationships, supported by experimental protocols for the synthesis and pharmacological evaluation of this compound analogs. The information contained herein serves as a valuable resource for the continued development of novel H1 receptor antagonists with optimized therapeutic profiles.

References

In Vitro Characterization of Brompheniramine Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of brompheniramine metabolites. This compound, a first-generation antihistamine, undergoes metabolic transformation in the liver, primarily through N-dealkylation and N-oxidation, to form key metabolites including monodesmethylthis compound, didesmethylthis compound, and this compound N-oxide. The cytochrome P450 (CYP) enzyme system, particularly the CYP2D6 isoform, is implicated as a significant contributor to its metabolism. This document outlines the primary metabolic pathways, presents a framework for quantitative analysis of metabolite formation, and provides detailed experimental protocols for in vitro studies using human liver microsomes and recombinant CYP enzymes. Furthermore, it includes visual representations of the metabolic pathways and a typical experimental workflow to facilitate a deeper understanding of the processes involved in the in vitro characterization of this compound metabolites.

Introduction

This compound is an alkylamine antihistamine widely used for the symptomatic relief of allergic conditions.[1] Like many xenobiotics, this compound is metabolized in the liver to facilitate its excretion from the body.[1] The characterization of these metabolites is crucial in drug development to understand the drug's pharmacokinetic profile, potential for drug-drug interactions, and to assess the pharmacological or toxicological activity of the metabolites themselves. In vitro models, particularly human liver microsomes (HLMs) and recombinant cytochrome P450 enzymes, are invaluable tools for these investigations, offering a controlled environment to study metabolic pathways and enzyme kinetics.[2]

Metabolic Pathways of this compound

The primary metabolic pathways for this compound are Phase I reactions, specifically N-dealkylation and N-oxidation.

  • N-dealkylation: This process involves the removal of methyl groups from the tertiary amine of this compound. Sequential demethylation leads to the formation of monodesmethylthis compound and subsequently didesmethylthis compound.[3]

  • N-oxidation: This reaction involves the oxidation of the tertiary amine to form this compound N-oxide.[3]

Studies using the fungus Cunninghamella elegans, a model for mammalian drug metabolism, have confirmed the formation of mono-N-demethylated and N-oxide metabolites of this compound.[3] Research on the structurally similar compound, chlorpheniramine, strongly suggests the involvement of the polymorphic enzyme CYP2D6 in the N-demethylation process.[4]

Brompheniramine_Metabolism cluster_PhaseI Phase I Metabolism (CYP450) This compound This compound Monodesmethyl Monodesmethyl- This compound This compound->Monodesmethyl N-demethylation (CYP2D6 likely) N_Oxide This compound N-oxide This compound->N_Oxide N-oxidation Didesmethyl Didesmethyl- This compound Monodesmethyl->Didesmethyl N-demethylation Excretion Excretion Monodesmethyl->Excretion Didesmethyl->Excretion N_Oxide->Excretion

Metabolic pathway of this compound.

Quantitative Analysis of Metabolite Formation

The kinetics of metabolite formation are typically determined by incubating this compound with a metabolically active system, such as human liver microsomes, over a range of substrate concentrations and measuring the rate of product formation. These data are then fitted to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).

Table 1: Illustrative Enzyme Kinetic Parameters for this compound N-demethylation in Human Liver Microsomes

MetaboliteEnzyme SourceVmax (pmol/min/mg protein)Km (µM)Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)
Monodesmethylthis compoundPooled Human Liver MicrosomesData Not AvailableData Not AvailableData Not Available
Didesmethylthis compoundPooled Human Liver MicrosomesData Not AvailableData Not AvailableData Not Available

Table 2: Illustrative Enzyme Kinetic Parameters for this compound N-oxidation in Human Liver Microsomes

MetaboliteEnzyme SourceVmax (pmol/min/mg protein)Km (µM)Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)
This compound N-oxidePooled Human Liver MicrosomesData Not AvailableData Not AvailableData Not Available

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol describes a general procedure for assessing the metabolism of this compound in pooled human liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), HPLC grade

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

  • Incubator/shaking water bath (37°C)

  • Microcentrifuge tubes

  • HPLC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • On ice, prepare the incubation mixture in microcentrifuge tubes containing phosphate buffer, human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL), and the NADPH regenerating system.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding this compound (from a stock solution, typically in a small volume of organic solvent like DMSO to minimize its final concentration in the incubation to <1%) to achieve the desired final concentrations. For kinetic studies, a range of concentrations should be used.

  • Incubation:

    • Incubate the reaction mixtures at 37°C with gentle agitation for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction:

    • Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 volumes) containing the internal standard.

  • Sample Processing:

    • Vortex the samples vigorously to precipitate the microsomal proteins.

    • Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to HPLC vials for analysis by a validated HPLC-MS/MS method to quantify the concentrations of this compound and its metabolites.

Reaction Phenotyping using Recombinant Human CYP Enzymes

This protocol is used to identify the specific CYP isoforms responsible for this compound metabolism.

Materials:

  • This compound

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells)

  • Control microsomes (from the same expression system but without the CYP enzyme)

  • Other reagents as listed in Protocol 4.1.

Procedure:

  • Incubation Setup:

    • Prepare separate incubation mixtures for each recombinant CYP isoform and the control microsomes, following the same general procedure as in Protocol 4.1.

  • Incubation and Analysis:

    • Incubate this compound with each recombinant CYP isoform and the control microsomes.

    • Terminate the reactions and process the samples as described previously.

    • Analyze the formation of metabolites in each incubation.

  • Data Interpretation:

    • Significant formation of a metabolite in the presence of a specific recombinant CYP isoform compared to the control indicates the involvement of that enzyme in the metabolic pathway.

Experimental_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Termination_Processing Termination & Processing cluster_Analysis Analysis Reagents Prepare Reagents (Buffer, Microsomes, Cofactors) Pre_Incubate Pre-incubate Mixture (37°C, 5 min) Reagents->Pre_Incubate Test_Compound Prepare this compound Stock Solution Initiate Initiate Reaction (Add this compound) Test_Compound->Initiate Pre_Incubate->Initiate Incubate Incubate at 37°C (Time Course) Initiate->Incubate Terminate Terminate Reaction (Add Acetonitrile + IS) Incubate->Terminate Precipitate Protein Precipitation (Vortex) Terminate->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant HPLC_MSMS HPLC-MS/MS Analysis Collect_Supernatant->HPLC_MSMS Data_Analysis Data Analysis (Quantification, Kinetics) HPLC_MSMS->Data_Analysis

In Vitro Metabolism Experimental Workflow.

Analytical Methodology

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred analytical technique for the quantification of this compound and its metabolites in in vitro samples due to its high sensitivity and selectivity.

Typical HPLC-MS/MS Parameters:

  • Chromatographic Separation: A C18 reversed-phase column is commonly used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[5]

  • Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for this compound and its metabolites are monitored.

Table 3: Example MRM Transitions for this compound and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound319.1273.1
Monodesmethylthis compound305.1259.1
Didesmethylthis compound291.1245.1
This compound N-oxide335.1273.1
Internal StandardSpecific to ISSpecific to IS

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

Conclusion

The in vitro characterization of this compound metabolites is a critical step in understanding its disposition and potential for drug interactions. The primary metabolic pathways involve N-demethylation and N-oxidation, with CYP2D6 likely playing a key role. While specific enzyme kinetic data for this compound remains to be published, the experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to conduct these essential studies. The use of human liver microsomes and recombinant CYP enzymes, coupled with sensitive HPLC-MS/MS analysis, allows for a thorough investigation of this compound's metabolic fate, contributing to a comprehensive understanding of its pharmacology and safety profile.

References

The Impact of Brompheniramine on In Vitro Cytokine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the in vitro effects of brompheniramine, a first-generation antihistamine, on cytokine release. Due to the limited availability of direct quantitative data for this compound, this report leverages findings from studies on the structurally similar and closely related compound, chlorpheniramine, to infer potential mechanisms and effects. This guide summarizes the current understanding of how first-generation antihistamines may modulate inflammatory responses beyond their primary histamine H1 receptor antagonism, with a focus on their impact on key signaling pathways and cytokine production. Detailed experimental protocols for assessing cytokine release are provided, alongside visualizations of cellular mechanisms and experimental workflows to support further research in this area.

Introduction

This compound is a first-generation alkylamine antihistamine widely used for the symptomatic relief of allergic conditions.[1] Its primary mechanism of action is the competitive antagonism of histamine H1 receptors.[2] However, emerging evidence suggests that first-generation antihistamines, including those structurally related to this compound, possess anti-inflammatory properties that are independent of H1-receptor blockade.[3] These properties may be attributed to their ability to modulate the release of pro-inflammatory cytokines, key signaling molecules that orchestrate the inflammatory response.

This guide explores the in vitro effects of this compound on cytokine release, drawing upon data from its close structural analog, chlorpheniramine. It aims to provide researchers and drug development professionals with a comprehensive resource, including quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Quantitative Data Summary

Table 1: In Vitro Effects of Chlorpheniramine on Inflammatory Mediators and Signaling Pathways

Cell Type/ModelStimulusDrug & ConcentrationMeasured EffectKey Findings
Human Keloid Fibroblasts-Chlorpheniramine MaleateIL-6, JAK1, STAT3 expressionInhibited the IL-6/JAK1/STAT3 signaling pathway.[4]
Human Nasal Epithelial CellsHistamineChlorpheniramine (10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M)NF-κB activationAttenuated histamine-induced NF-κB activation.[5]
Human EosinophilsIL-5ChlorpheniramineApoptosis, JNK activationReversed IL-5-afforded eosinophil survival by enhancing apoptosis via JNK activation.[6][7]

Table 2: In Vitro Effects of Other First-Generation Antihistamines on Cytokine Release

DrugCell TypeStimulusCytokine(s) AffectedEffect
DiphenhydramineHuman EosinophilsIL-5-Reversed IL-5-afforded eosinophil survival by enhancing apoptosis.[6][7]
Various H1-blockersHuman Leukemic Mast Cells (HMC-1)PMA + Calcium IonophoreTNF-α, IL-3, IL-6, IL-8Dose-dependent inhibition of TNF-α, IL-8, IL-6, and IL-3.[8]

Signaling Pathways

The anti-inflammatory effects of first-generation antihistamines like chlorpheniramine, and likely this compound, appear to be mediated through the modulation of key intracellular signaling pathways that regulate cytokine gene expression.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor for pro-inflammatory genes, including those encoding cytokines like TNF-α, IL-1β, and IL-6. Studies on chlorpheniramine have demonstrated its ability to suppress the activation of NF-κB in human nasal epithelial cells, thereby providing a mechanism for its anti-inflammatory effects beyond H1-receptor antagonism.[5]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkappaB IκB IKK->IkappaB phosphorylates NF_kappa_B_inactive NF-κB (p50/p65) IkappaB->NF_kappa_B_inactive NF_kappa_B_active Active NF-κB IkappaB->NF_kappa_B_active degrades NF_kappa_B_inactive->NF_kappa_B_active DNA DNA NF_kappa_B_active->DNA translocates to nucleus and binds to This compound This compound (inferred) This compound->IKK inhibits (inferred) Cytokine_mRNA Cytokine mRNA DNA->Cytokine_mRNA transcription Cytokine_Protein Pro-inflammatory Cytokines Cytokine_mRNA->Cytokine_Protein translation JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes This compound This compound (inferred) This compound->JAK inhibits (inferred) DNA DNA STAT_dimer->DNA translocates to nucleus and binds to Gene_Expression Target Gene Expression DNA->Gene_Expression Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., PBMCs, Mast Cells) Drug_Treatment 2. Pre-incubation with This compound Cell_Culture->Drug_Treatment Stimulation 3. Stimulation (e.g., LPS, Anti-IgE) Drug_Treatment->Stimulation Incubation 4. Incubation (6-48 hours) Stimulation->Incubation Supernatant_Collection 5. Supernatant Collection Incubation->Supernatant_Collection Cytokine_Analysis 6. Cytokine Quantification (ELISA, Multiplex Assay) Supernatant_Collection->Cytokine_Analysis Data_Analysis 7. Data Analysis Cytokine_Analysis->Data_Analysis

References

An In-depth Technical Guide to the Exploratory Studies of Brompheniramine's Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory studies on the off-target effects of Brompheniramine, a first-generation antihistamine. While its primary therapeutic action is the antagonism of the histamine H1 receptor, this compound exhibits a range of off-target activities that are critical to understand for a complete pharmacological profile and to anticipate potential side effects and drug interactions. This document details its interactions with muscarinic, serotonergic, and other receptors, presenting quantitative binding data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Introduction

This compound is an alkylamine antihistamine used for the symptomatic relief of allergic conditions.[1] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to central nervous system effects such as sedation.[2] Beyond its intended antagonism of the H1 receptor, this compound interacts with other receptor systems, contributing to its side-effect profile and suggesting potential for drug repurposing or chemical scaffold optimization. This guide focuses on these secondary pharmacological interactions.

Off-Target Receptor Interactions

The primary off-target effects of this compound are observed at muscarinic acetylcholine receptors and the serotonin transporter. There is also evidence to suggest potential interactions with sigma receptors.

Muscarinic Receptor Antagonism

This compound is known to possess anticholinergic properties, which are attributable to its antagonism of muscarinic acetylcholine receptors.[2][3] These effects are responsible for side effects such as dry mouth, blurred vision, and tachycardia.[2]

Quantitative data from a competitive radioligand binding study on the five human muscarinic receptor subtypes (M1-M5) are summarized below. The study utilized Chinese Hamster Ovary (CHO) cells stably transfected with individual human muscarinic receptor subtypes.[3]

Receptor SubtypeTest CompoundMean -log Ki (M)Ki (nM)
M1 This compound6.43 ± 0.11371.5
M2 This compound6.25 ± 0.06562.3
M3 This compound6.28 ± 0.08524.8
M4 This compound6.30 ± 0.10501.2
M5 This compound6.33 ± 0.08467.7

Data from Yasuda et al. (1999).[3] Ki values were calculated from IC50 values using the Cheng-Prusoff equation.

As the data indicates, this compound binds to all five muscarinic receptor subtypes with moderate affinity in the micromolar to high nanomolar range and does not show significant selectivity among the subtypes.[3]

The antagonism of M1 and M3 muscarinic receptors by this compound blocks the Gq/11 signaling pathway, which is responsible for the anticholinergic side effects.

Gq_Pathway cluster_membrane Cell Membrane Receptor M1/M3 Receptor G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine ACh->Receptor Binds This compound This compound This compound->Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

M1/M3 muscarinic receptor signaling pathway antagonism by this compound.
Serotonergic System Interaction

The following table presents the binding affinities of chlorpheniramine for the human serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

TransporterTest CompoundKi (nM)
SERT Chlorpheniramine31
DAT Chlorpheniramine>10,000
NET Chlorpheniramine19

Data for SERT and NET from Tatsumi et al. (1997) and for DAT from a comparative study on antihistamines.[4]

Given the structural similarity between this compound and chlorpheniramine (differing only by a bromine atom instead of a chlorine atom), it is highly probable that this compound exhibits a similar affinity profile for monoamine transporters.

Inhibition of SERT by this compound would lead to an increase in the synaptic concentration of serotonin, potentially contributing to both therapeutic effects and adverse events like serotonin syndrome when co-administered with other serotonergic agents.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_Synapse Serotonin (5-HT) Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptors Serotonin_Synapse->Postsynaptic_Receptor Binds Signal_Transmission Signal Transmission Postsynaptic_Receptor->Signal_Transmission Activates Serotonin_Vesicle Serotonin Vesicle Serotonin_Vesicle->Serotonin_Synapse Release This compound This compound This compound->SERT Inhibits

Mechanism of serotonin transporter (SERT) inhibition by this compound.
Sigma Receptor Interaction (Putative)

Several first-generation antihistamines and other psychotropic drugs with structural similarities to this compound have been shown to interact with sigma receptors (σ1 and σ2). While direct binding data for this compound at sigma receptors was not found in the conducted searches, this remains a plausible off-target interaction that warrants further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's off-target effects.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is adapted from studies evaluating the affinity of ligands for muscarinic receptor subtypes.[3]

Objective: To determine the binding affinity (Ki) of this compound for human muscarinic M1-M5 receptor subtypes.

Materials:

  • Cell Membranes: Membranes from CHO cells stably expressing individual human M1, M2, M3, M4, or M5 muscarinic receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) as the non-selective muscarinic antagonist radioligand.

  • Test Compound: this compound maleate.

  • Non-specific Binding Control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, combine in the following order:

    • Assay buffer.

    • This compound dilution or vehicle (for total binding) or atropine (for non-specific binding).

    • Cell membranes (approximately 20-40 µg of protein per well).

    • [³H]-NMS (at a final concentration close to its Kd, e.g., 0.5 nM).

  • Incubate the plate at 25°C for 60 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Reagents: - Cell Membranes (M1-M5) - [³H]-NMS (Radioligand) - this compound - Atropine (NSB) B Incubate: - Membranes - [³H]-NMS - this compound (or Vehicle/Atropine) (25°C for 60 min) A->B C Rapid Filtration (Glass Fiber Filters) B->C D Wash Filters (3x with cold buffer) C->D E Scintillation Counting D->E F Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) E->F

References

Foundational Pharmacodynamics of Brompheniramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Brompheniramine is a first-generation antihistamine of the propylamine (alkylamine) class, first patented in 1948 and introduced for medical use in 1955. It is indicated for the symptomatic relief of allergic conditions such as rhinitis and conjunctivitis, as well as symptoms of the common cold.[1] As a first-generation agent, it readily crosses the blood-brain barrier, leading to central nervous system effects like sedation. Its pharmacodynamic profile is characterized by a primary, potent antagonism of the histamine H1 receptor and secondary, moderate anticholinergic (antimuscarinic) activities. This guide provides an in-depth overview of the foundational pharmacodynamics of this compound, including its mechanisms of action, receptor interaction data, and the experimental protocols used for its characterization.

Primary Mechanism of Action: Histamine H1 Receptor Antagonism

This compound's principal therapeutic effect is derived from its activity as a competitive antagonist and inverse agonist at the histamine H1 receptor.[2] By competitively binding to H1 receptors on effector cells in the respiratory tract, blood vessels, and gastrointestinal tract, it blocks the actions of endogenous histamine.[2] This antagonism mitigates the classic symptoms of an allergic response, such as vasodilation, increased vascular permeability, and increased mucus secretion.[1]

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. The binding of histamine initiates a signaling cascade that this compound effectively inhibits.

Mechanism of Histamine Action:

  • Histamine binds to and activates the H1 receptor.

  • The activated receptor stimulates the Gq/11 protein.

  • Gq/11 activates the enzyme Phospholipase C (PLC).

  • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 triggers the release of stored calcium (Ca²⁺) from the endoplasmic reticulum.

  • DAG, along with elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).

  • This cascade ultimately leads to the activation of pro-inflammatory transcription factors like NF-κB and results in the physiological allergic response.[1]

This compound, by occupying the H1 receptor, prevents this entire cascade from being initiated by histamine.

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor (GPCR) Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Blocks Gq->PLC Activates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Ca_Release->PKC Co-activates Response Allergic & Inflammatory Response (NF-κB, etc.) PKC->Response Leads to

Caption: Histamine H1 receptor signaling and this compound's point of inhibition.

Secondary Pharmacodynamic Profiles

Beyond its primary antihistaminic effect, this compound exhibits other pharmacologically significant activities.

Antimuscarinic Activity

This compound acts as a moderately effective antagonist at muscarinic acetylcholine receptors.[3] This anticholinergic action is responsible for many of its characteristic side effects, including drowsiness, sedation, dry mouth, blurred vision, and increased heart rate.[1] In vitro studies using Chinese Hamster Ovary (CHO) cells stably transfected with the five human muscarinic receptor subtypes (M1-M5) demonstrated that this compound, much like atropine and its analogue chlorpheniramine, could not discriminate between the subtypes.[3] While its affinity was lower than the classic antagonist atropine, this non-selective muscarinic antagonism is a key component of its overall pharmacodynamic profile.[3]

Serotonin Reuptake Inhibition

Research has shown that this compound and its structural analogue, chlorpheniramine, possess serotonin (5-HT) reuptake inhibitory properties. This activity was significant enough that this compound served as the "chemical lead" for the development of zimelidine, the first selective serotonin reuptake inhibitor (SSRI) antidepressant. While this effect is not central to its use as an antihistamine, it represents an important, albeit often overlooked, facet of its pharmacology.

Quantitative Pharmacodynamic Data

Quantitative data on receptor binding affinity, typically expressed as the inhibition constant (Ki), is crucial for comparing the potency of a compound at different receptors. While specific Ki values for this compound are not consistently reported across literature, data from closely related compounds and comparative studies provide valuable context.

Target ReceptorLigand / CompoundKi (nM)Receptor SourceComments
Muscarinic (M1-M5) This compound-Human (CHO cells)Affinity was found to be not significantly different from chlorpheniramine. Showed no selectivity between M1-M5 subtypes. Less potent than atropine.[3]
Muscarinic (General) d-Chlorpheniramine300 ± 20Bovine Cerebral Cortexd-Chlorpheniramine differs from this compound only by a chlorine substitution for bromine. This value provides an estimate of muscarinic affinity.[4]
Histamine H1 (+)-Chlorpheniramine3.5 ± 2.2RecombinantThe apparent Ki value for the active enantiomer of chlorpheniramine in buffer. This value increased to 30.3 ± 14.7 nM in the presence of plasma due to protein binding.[5]

Note: Ki is the inhibition constant, representing the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.

Experimental Protocols for Pharmacodynamic Characterization

The quantitative assessment of this compound's receptor affinities relies on standardized in vitro assays.

Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine a compound's affinity for the H1 receptor.

  • Principle: The assay measures the ability of a test compound (this compound) to compete with a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine) for binding to H1 receptors in a membrane preparation.

  • Materials and Reagents:

    • Receptor Source: Membrane homogenates from cells (e.g., HEK293 or CHO) stably expressing the human H1 receptor.

    • Radioligand: [³H]mepyramine (Specific Activity: ~20-30 Ci/mmol).

    • Test Compound: this compound maleate.

    • Non-specific Binding (NSB) Control: 10 µM Mianserin or another structurally distinct H1 antagonist.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI) and a cell harvester.

    • Detection: Scintillation counter and scintillation fluid.

  • Assay Procedure:

    • Setup: In a 96-well plate, add assay buffer, radioligand, and either buffer (for total binding), NSB control, or varying concentrations of this compound.

    • Initiation: Add the receptor membrane preparation to all wells to start the binding reaction.

    • Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.

    • Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM of the NSB wells from all other wells.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation :[6][7] Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

H1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare H1 Receptor Membranes Setup Set up 96-well plate: - Total Binding - Non-Specific Binding - Competitive Binding Membranes->Setup Reagents Prepare Radioligand ([³H]mepyramine) & Test Compound Reagents->Setup Incubate Incubate at 25°C (to reach equilibrium) Setup->Incubate Filter Rapid Filtration (separate bound/unbound) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting (measure radioactivity) Wash->Count Calc_IC50 Calculate IC50 via Non-linear Regression Count->Calc_IC50 Calc_Ki Convert IC50 to Ki (Cheng-Prusoff Eq.) Calc_IC50->Calc_Ki

Caption: Experimental workflow for an H1 receptor competitive binding assay.
Muscarinic Receptor Binding Assay

The protocol to determine affinity for muscarinic receptors is analogous to the H1 assay, with modifications to the specific reagents.

  • Principle: To measure the competitive binding of this compound against a non-selective muscarinic radioligand at each of the five human muscarinic receptor subtypes (M1-M5).

  • Key Reagent Differences:

    • Receptor Source: Separate membrane preparations from cells individually expressing each of the M1, M2, M3, M4, and M5 receptor subtypes.[3]

    • Radioligand: [³H]N-methylscopolamine ([³H]NMS) or [³H]Quinuclidinyl benzilate ([³H]QNB).

    • Non-specific Binding (NSB) Control: 1 µM Atropine.

  • Procedure and Analysis: The procedure of incubation, filtration, and counting, as well as the data analysis using non-linear regression and the Cheng-Prusoff equation, is performed independently for each of the five receptor subtype preparations to determine subtype-specific (or lack thereof) affinity.

Functional Antagonism Assessment (Schild Analysis)

Schild analysis is a method used in functional tissue assays (e.g., guinea pig ileum contraction) to determine the affinity constant (expressed as a pA2 value) of a competitive antagonist.

  • Principle: An agonist's concentration-response curve is generated in the absence and presence of several fixed concentrations of the antagonist (this compound). For a competitive antagonist, the curves should shift to the right in a parallel manner without a change in the maximum response.[8][9]

  • Plotting: A Schild plot is constructed by graphing log(dose ratio - 1) versus the log of the antagonist concentration. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the EC50 in its absence.[10]

  • Interpretation: For an ideal competitive antagonist, the Schild plot should be a straight line with a slope of 1.0. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (KB).[8][10]

  • This compound Findings: Studies have shown that this compound can produce "atypical" Schild plots with slopes less than unity in some tissue preparations, suggesting that its interaction with the H1 receptor in a functional setting may be more complex than simple competitive antagonism, potentially involving multiple receptor states or other confounding factors.[11]

Schild_Plot_Logic A1 Generate Agonist Dose-Response Curve (Control EC50) A2 Add Fixed [Antagonist] A1->A2 A3 Generate New Agonist Dose-Response Curve (Shifted EC50) A2->A3 A4 Calculate Dose Ratio (DR) DR = Shifted EC50 / Control EC50 A3->A4 A5 Repeat for Multiple [Antagonist] A4->A5 A6 Plot log(DR-1) vs. log [Antagonist] A5->A6 A7 Perform Linear Regression A6->A7 A8 If Slope ≈ 1.0, x-intercept = pA2 value (Measure of Potency) A7->A8

Caption: Logical workflow for performing a Schild analysis to determine antagonist potency.

Stereoselectivity

This compound is a chiral compound and is administered clinically as a racemic mixture of two stereoisomers. The pharmacological activity resides primarily in the dextrorotary isomer, (S)-(+)-dexthis compound.[1][2] This enantiomer is the more potent H1 receptor antagonist and is responsible for the therapeutic effects of the drug.[2]

Conclusion

The foundational pharmacodynamics of this compound are centered on its potent, competitive antagonism of the histamine H1 receptor, which underlies its efficacy in treating allergic symptoms. This primary mechanism is complemented by significant, non-selective antagonism of muscarinic receptors, contributing to its well-known anticholinergic side effects. Furthermore, its inhibitory action on serotonin reuptake highlights a more complex pharmacological profile that historically influenced antidepressant development. The use of robust experimental methodologies, such as radioligand binding assays and functional Schild analysis, has been essential in quantifying these interactions and cementing this compound's status as a archetypal first-generation antihistamine.

References

Methodological & Application

Application Note: Quantification of Brompheniramine in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a simple, sensitive, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of brompheniramine in human plasma. The method involves a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and concentration. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, allowing for a relatively short analysis time. This method has been validated for linearity, precision, and accuracy, demonstrating its suitability for pharmacokinetic and bioequivalence studies.

Introduction

This compound is a first-generation antihistamine of the propylamine class, commonly used to treat symptoms of the common cold and allergic rhinitis.[1] Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. While LC-MS/MS methods offer high sensitivity and specificity, HPLC with UV detection remains a widely accessible and cost-effective alternative for bioanalytical applications.[1] This application note presents a validated HPLC-UV method for the determination of this compound in human plasma.

Experimental

Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV-Vis detector was used. The chromatographic separation was performed on a C18 column (250 mm x 4.6 mm, 5 µm).

Table 1: Chromatographic Conditions

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.025 M Phosphate Buffer (pH 5.5) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 265 nm[2][3]
Column Temperature Ambient
Run Time Approximately 10 minutes

Reagents and Chemicals:

  • This compound maleate reference standard

  • Internal Standard (IS): Chlorpheniramine maleate

  • HPLC grade acetonitrile and methanol

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Sodium hydroxide

  • Ethyl acetate

  • Human plasma (drug-free)

Preparation of Standard and Quality Control (QC) Solutions:

Stock solutions of this compound and the internal standard (chlorpheniramine) were prepared in methanol at a concentration of 100 µg/mL. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase. Calibration standards and quality control (QC) samples were prepared by spiking drug-free human plasma with the appropriate working standard solutions.

Sample Preparation Protocol

A liquid-liquid extraction (LLE) procedure was employed for the extraction of this compound and the internal standard from human plasma.

  • Pipette 500 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., 1 µg/mL chlorpheniramine).

  • Add 100 µL of 1 M sodium hydroxide and vortex for 30 seconds to alkalinize the sample.[1]

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.[1]

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

Method Validation

The developed method was validated according to standard bioanalytical method validation guidelines.

Linearity:

The calibration curve was linear over the concentration range of 10 to 500 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently greater than 0.998.

Table 2: Linearity Data

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
This compound10 - 500> 0.998

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high).

Table 3: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low QC30< 10< 1295 - 10593 - 107
Medium QC150< 8< 1097 - 10396 - 104
High QC400< 7< 998 - 10297 - 103

Recovery:

The extraction recovery of this compound from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards at the same concentration. The recovery was found to be consistent and reproducible.

Table 4: Extraction Recovery Data

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low QC30> 85
Medium QC150> 88
High QC400> 90

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (500 µL) add_is Add Internal Standard plasma->add_is alkalinize Alkalinize with NaOH add_is->alkalinize add_ea Add Ethyl Acetate alkalinize->add_ea vortex1 Vortex add_ea->vortex1 centrifuge Centrifuge vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (265 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for this compound quantification in plasma.

Conclusion

The described HPLC-UV method provides a reliable and robust approach for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure offers good recovery and minimizes matrix effects. The method is linear, precise, and accurate over a relevant concentration range, making it suitable for routine analysis in a bioanalytical laboratory.

References

Application Notes and Protocols for LC-MS/MS Detection of Brompheniramine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brompheniramine is a first-generation antihistamine used to treat symptoms of the common cold and allergic rhinitis. Monitoring its levels and those of its principal metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed protocol for the sensitive and selective quantification of this compound and its major metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The primary metabolites of this compound are formed through hepatic metabolism, primarily by the cytochrome P450 enzyme CYP2D6, and include monodesmethylthis compound, didesmethylthis compound, and a propionic acid derivative.[1]

I. Quantitative Data Summary

The following table summarizes the mass spectrometric parameters for the analysis of this compound and its metabolites. Please note that while the parameters for this compound are established, the parameters for its metabolites are proposed based on common fragmentation patterns of similar compounds and would require experimental optimization for each specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Putative Collision Energy (eV)
This compound 321.03276.0620
Monodesmethylthis compound307.1276.115-25
Didesmethylthis compound293.1276.115-25
This compound Propionic Acid Derivative335.1167.120-30
Values for metabolites are predicted and require optimization.

II. Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing.

A. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of this compound and its metabolites from plasma or urine.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium hydroxide

  • Formic acid

  • Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar compound)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of plasma or urine, add the internal standard.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

B. Liquid Chromatography (LC)

Instrumentation:

  • HPLC or UHPLC system

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

C. Tandem Mass Spectrometry (MS/MS)

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 500 L/h

  • Cone Voltage: Optimized for each analyte (e.g., 20 V for this compound)

  • MRM Transitions and Collision Energies: Refer to the table in Section I. Optimization of collision energies is critical, especially for the metabolites. This can be achieved by infusing a standard solution of each analyte and varying the collision energy to find the value that produces the most stable and intense product ion signal.

III. Visualizations

A. Metabolic Pathway of this compound

G This compound This compound Metabolite3 Propionic Acid Derivative This compound->Metabolite3 Oxidation CYP2D6 CYP2D6 This compound->CYP2D6 Metabolite1 Monodesmethyl- This compound Metabolite1->CYP2D6 Metabolite2 Didesmethyl- This compound CYP2D6->Metabolite1 N-Demethylation CYP2D6->Metabolite2 N-Demethylation G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike Internal Standard Sample->Spike SPE Solid-Phase Extraction Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant Report Reporting Quant->Report

References

Development of a Validated Bioanalytical Method for Brompheniramine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brompheniramine is a first-generation antihistamine of the propylamine class, commonly used to treat symptoms of the common cold and allergic rhinitis. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document outlines a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method is sensitive, specific, and robust, adhering to the principles of regulatory guidelines for bioanalytical method validation.

Method Overview

The bioanalytical method involves the extraction of this compound and an internal standard (IS) from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated using reversed-phase ultra-performance liquid chromatography (UPLC) and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization.

Experimental Workflow

Bioanalytical Method Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_base Add 1M NaOH add_is->add_base vortex1 Vortex Mix add_base->vortex1 add_etac Add Ethyl Acetate vortex1->add_etac vortex2 Vortex & Centrifuge add_etac->vortex2 separate Separate Organic Layer vortex2->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject separate_lc Chromatographic Separation inject->separate_lc detect_ms Mass Spectrometric Detection separate_lc->detect_ms integrate Peak Integration detect_ms->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report Validation Parameters cluster_assays Assay Characteristics cluster_performance Performance Metrics cluster_stability Stability Assessment Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Sensitivity Sensitivity (LLOQ) Method Validation->Sensitivity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Recovery Recovery Method Validation->Recovery Matrix Effect Matrix Effect Method Validation->Matrix Effect Freeze-Thaw Freeze-Thaw Method Validation->Freeze-Thaw Short-Term Short-Term Method Validation->Short-Term Long-Term Long-Term Method Validation->Long-Term Post-Preparative Post-Preparative Method Validation->Post-Preparative

Application Note: Chiral Separation of Brompheniramine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brompheniramine is a first-generation antihistamine used to treat symptoms of the common cold and allergic rhinitis. It contains a single chiral center, and its antihistaminic activity resides predominantly in the dextrorotatory (+)-enantiomer. Regulatory agencies increasingly require the analysis of individual enantiomers for chiral drugs to ensure safety and efficacy. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the enantioselective analysis of pharmaceuticals like this compound. This application note provides a detailed protocol for the chiral separation of this compound enantiomers using a polysaccharide-based CSP.

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers based on the recommended HPLC method.

ParameterValueDescription
Chiral Stationary PhaseLux® 5 µm Amylose-2An amylose-based CSP known for its broad enantioselectivity.
Separation ModeNormal PhaseUtilizes a non-polar mobile phase and a polar stationary phase.
Retention Time (t R1)~ 7.5 min (estimate)Approximate retention time of the first eluting enantiomer.
Retention Time (t R2)~ 9.8 min (estimate)Approximate retention time of the second eluting enantiomer.
Separation Factor (α)1.30[1]A measure of the relative retention of the two enantiomers.
Resolution (Rs)> 1.5 (estimate)A measure of the degree of separation between the two enantiomer peaks.

Note: Retention times and resolution are estimated based on typical performance for this type of separation. Actual values may vary depending on the specific HPLC system, column condition, and exact mobile phase preparation.

Experimental Protocol

This protocol details the methodology for the chiral separation of this compound enantiomers using HPLC.

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: Lux® 5 µm Amylose-2, 250 x 4.6 mm (Phenomenex® or equivalent).

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample: Racemic this compound Maleate standard.

  • Sample Diluent: Mobile Phase.

2. Chromatographic Conditions

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 262 nm

  • Injection Volume: 10 µL

3. Standard Solution Preparation

  • Prepare a stock solution of racemic this compound Maleate at a concentration of 1 mg/mL in the mobile phase.

  • From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL by diluting with the mobile phase.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

4. System Suitability

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of the working standard solution.

  • The system is deemed suitable for use if the resolution (Rs) between the two enantiomer peaks is ≥ 1.5 and the relative standard deviation (RSD) for the peak areas of each enantiomer is ≤ 2.0%.

5. Analysis Procedure

  • Inject the prepared sample solutions into the HPLC system.

  • Identify the peaks for the two enantiomers based on their retention times.

  • Quantify the individual enantiomers by integrating the peak areas.

Experimental Workflow

The following diagram illustrates the logical workflow for the chiral HPLC analysis of this compound enantiomers.

HPLCWorflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Hexane/IPA/DEA) C Equilibrate Column (Lux Amylose-2) A->C B Prepare Sample (100 µg/mL this compound) D Inject Sample B->D C->D E Detect at 262 nm D->E F Integrate Peak Areas E->F G Calculate Resolution (Rs) and Separation Factor (α) F->G

Caption: Workflow for Chiral HPLC Analysis of this compound.

References

Application Notes and Protocols for Utilizing Brompheniramine as a Positive Control in Histamine Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine receptors, members of the G protein-coupled receptor (GPCR) superfamily, are crucial mediators of inflammatory and allergic responses. The histamine H1 receptor subtype is a primary target for the development of anti-allergic drugs. In the preclinical assessment of novel H1 receptor antagonists, the use of a well-characterized positive control is essential for assay validation and data interpretation. Brompheniramine, a first-generation alkylamine antihistamine, serves as an effective positive control due to its established mechanism of action as a potent and specific antagonist/inverse agonist of the histamine H1 receptor.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in common histamine receptor assays.

This compound's Mechanism of Action: this compound functions by competing with histamine for binding to the H1 receptor.[1] As an inverse agonist, it stabilizes the inactive conformation of the receptor, thereby reducing its constitutive activity and antagonizing the effects of histamine.[2] This leads to the attenuation of allergic symptoms such as inflammation, itching, and bronchoconstriction.

Data Presentation

While extensive public data on the specific binding affinity (Ki) and functional potency (IC50/EC50) of this compound for the histamine H1 receptor is limited, the following table provides a summary of expected values based on its classification as a potent first-generation antihistamine, with data for the closely related compound chlorpheniramine provided for reference.

Parameter Test Compound Receptor Assay Type Value Cell Line
Binding Affinity (Ki) This compoundHuman Histamine H1Radioligand BindingData not readily available-
Chlorpheniramine (for reference)Human Histamine H1Radioligand Binding~1-5 nMVarious
Functional Potency (IC50) This compoundHuman Histamine H1Calcium MobilizationData not readily available-
Chlorpheniramine (for reference)Human Histamine H1Calcium Mobilization~10-50 nMHEK293

Mandatory Visualizations

Histamine H1 Receptor Signaling Pathway

Histamine H1 Receptor Signaling Pathway Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Stimulates Ca2 Intracellular Ca²⁺ Ca2_release->Ca2 Increases Cellular_Response Cellular Response (e.g., smooth muscle contraction, inflammation) Ca2->Cellular_Response Mediates PKC->Cellular_Response Mediates This compound This compound (Positive Control) This compound->H1R Blocks

Caption: Histamine H1 receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

Radioligand Binding Assay Workflow Workflow for a Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing H1 receptors Incubation Incubate membranes with radioligand and varying concentrations of test compound or this compound (positive control) Membrane_Prep->Incubation Reagent_Prep Prepare radioligand ([³H]-mepyramine) and test compounds (including this compound) Reagent_Prep->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation Add scintillation cocktail and quantify radioactivity Washing->Scintillation Analysis Calculate percent inhibition and determine Ki values Scintillation->Analysis Competitive Inhibition Principle of Competitive Inhibition by this compound cluster_no_inhibitor Without Inhibitor cluster_with_inhibitor With this compound H1R1 H1 Receptor Histamine1 Histamine Histamine1->H1R1 Binds & Activates H1R2 H1 Receptor Histamine2 Histamine Histamine2->H1R2 This compound This compound This compound->H1R2 Competes & Blocks

References

Application Notes and Protocols for Oral Administration of Brompheniramine in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and oral administration of brompheniramine in rodent models. The information is compiled to assist in the design and execution of preclinical studies requiring oral delivery of this first-generation antihistamine. Due to a lack of specific published data on effective oral doses of this compound in rodent efficacy or pharmacokinetic studies, the dosage recommendations provided herein are extrapolated from toxicity data and general principles of pharmacology. Researchers are strongly encouraged to perform dose-ranging studies to determine the optimal dose for their specific experimental model and endpoints.

Data Presentation

Physicochemical and Toxicological Properties of this compound Maleate
PropertyValueReference
Molecular Formula C₁₆H₁₉BrN₂·C₄H₄O₄
Molecular Weight 435.31 g/mol
Solubility Freely soluble in water (approx. 200 mg/mL at 25°C)[1]
Appearance White, odorless crystalline powder[2]
Oral LD₅₀ (Rat) 318 mg/kg[2]
Oral LD₅₀ (Mouse) 176 mg/kg[2]
No-Observed-Adverse-Effect Level (NOAEL) (Rat, 6-month oral study) 5 mg/kg/day[3]
Recommended Parameters for Oral Gavage in Rodents
ParameterMouseRatReference
Suggested Starting Dose Range 1 - 10 mg/kg1 - 10 mg/kg
Maximum Dosing Volume 10 mL/kg10 - 20 mL/kg
Gavage Needle Gauge 18-20 G16-18 G
Gavage Needle Length ~1.5 inches~2-3 inches

Note: The suggested starting dose range is an estimation based on the lack of specific efficacy studies and should be validated by the researcher.

Experimental Protocols

I. Preparation of this compound Maleate Oral Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL stock solution of this compound maleate in sterile water. This concentration is suitable for dosing a wide range of body weights and dose levels.

Materials:

  • This compound maleate powder

  • Sterile, purified water (e.g., USP grade)

  • Sterile glassware (beaker, graduated cylinder)

  • Calibrated analytical balance

  • Magnetic stirrer and stir bar

  • Sterile, light-resistant storage bottles

  • pH meter (optional)

Procedure:

  • Calculation: Determine the total volume of the solution required for the study. For example, to prepare 50 mL of a 1 mg/mL solution, you will need 50 mg of this compound maleate.

  • Weighing: Accurately weigh the calculated amount of this compound maleate powder using a calibrated analytical balance.

  • Dissolution: a. Measure approximately 80% of the final required volume of sterile water into a sterile beaker containing a magnetic stir bar. b. Place the beaker on a magnetic stirrer and begin stirring at a moderate speed. c. Slowly add the weighed this compound maleate powder to the vortex of the stirring water. d. Continue stirring until the powder is completely dissolved. This compound maleate is freely soluble in water, so this should occur relatively quickly.[1]

  • Volume Adjustment: Once dissolved, transfer the solution to a sterile graduated cylinder and add sterile water to reach the final desired volume.

  • pH Measurement (Optional): The pH of a commercially available oral solution is between 2.5 and 3.5.[4] If pH is a critical parameter for the study, it can be measured and adjusted using appropriate buffers, although this is not typically necessary for simple aqueous solutions.

  • Storage: Transfer the final solution into sterile, clearly labeled, light-resistant bottles. Store at room temperature or as determined by stability studies. An aqueous oral liquid formulation of this compound maleate has been shown to be stable for at least 202 days at room temperature when stored in amber-colored glass bottles.[4]

II. Protocol for Oral Gavage Administration in Rats

This protocol outlines the standard procedure for administering the prepared this compound solution to rats via oral gavage. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound maleate solution

  • Appropriately sized syringe (e.g., 1 mL or 3 mL)

  • 16-18 gauge, 2-3 inch curved or straight gavage needle with a ball tip

  • Animal scale

Procedure:

  • Animal Handling and Restraint: a. Acclimatize the animal to handling prior to the procedure to reduce stress. b. Weigh the rat to accurately calculate the required dose volume. c. Securely restrain the rat to prevent movement and injury. One common method is to grasp the animal over the shoulders, allowing the forelimbs to be gently held. The head should be gently extended back to create a straight line from the mouth to the stomach.

  • Dose Preparation: a. Calculate the volume of the this compound solution to administer based on the animal's weight and the desired dose (e.g., for a 250g rat at a 5 mg/kg dose, the volume of a 1 mg/mL solution would be 1.25 mL). b. Draw the calculated volume into the syringe and attach the gavage needle.

  • Gavage Needle Insertion: a. Moisten the tip of the gavage needle with sterile water or the dosing solution to lubricate it. b. Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. c. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause perforation of the esophagus or trachea. The animal should be able to swallow as the tube is advanced.

  • Administration: a. Once the needle is properly positioned in the esophagus (a pre-measured length can be marked on the needle from the tip of the animal's nose to the last rib), slowly depress the syringe plunger to deliver the solution. b. Administer the solution at a steady pace to prevent regurgitation.

  • Post-Administration Monitoring: a. Gently remove the gavage needle along the same path of insertion. b. Return the animal to its cage and monitor for any immediate signs of distress, such as labored breathing or cyanosis, which could indicate accidental administration into the trachea. c. Continue to monitor the animal periodically according to the experimental protocol.

Visualizations

Histamine H1 Receptor Signaling Pathway

The primary mechanism of action for this compound is as an antagonist at the histamine H1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon binding with histamine, activates the Gq alpha subunit. This initiates a downstream signaling cascade resulting in the physiological effects of an allergic response. This compound competitively blocks histamine from binding to this receptor.

Gq_Pathway cluster_membrane Cell Membrane H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) Gq Gq Protein H1R_active->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R_inactive Binds This compound This compound This compound->H1R_inactive Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response (e.g., vasodilation, bronchoconstriction) Ca_release->Allergic_Response PKC_activation->Allergic_Response

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Oral this compound Administration in Rodents

This diagram illustrates the logical flow of an experiment involving the oral administration of this compound to rodent models, from initial preparation to final data analysis.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Collection & Analysis A Calculate Required Drug Amount and Volume B Prepare 1 mg/mL This compound Solution A->B C Verify Solution Clarity and Stability B->C D Acclimatize and Weigh Rodents C->D E Calculate Individual Dose Volume D->E F Administer Solution via Oral Gavage E->F G Monitor Animals for Adverse Effects F->G H Collect Endpoint Data (e.g., Behavioral, PK samples) G->H I Process and Analyze Collected Data H->I J Statistical Analysis and Interpretation I->J

Caption: Workflow for oral this compound studies in rodents.

References

Application Note: In Vitro Mast Cell Degranulation Assay for Evaluating H1-Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mast cells are key effector cells in the innate and adaptive immune systems, playing a central role in Type I hypersensitivity reactions, such as allergic asthma and rhinitis.[1][2] Upon activation by an allergen cross-linking Immunoglobulin E (IgE) bound to the high-affinity IgE receptor (FcεRI) on their surface, mast cells undergo degranulation.[3][4] This process involves the rapid release of pre-formed inflammatory mediators, including histamine, proteases (e.g., tryptase), and β-hexosaminidase, from cytoplasmic granules.[3][5][6]

Brompheniramine is a first-generation antihistamine that functions as a competitive antagonist of the histamine H1 receptor.[7][8] Its primary mechanism of action is to block the effects of histamine on target cells after its release, thereby alleviating allergy symptoms like itching, vasodilation, and bronchoconstriction.[7][9][10] While some antihistamines may possess secondary mast cell-stabilizing properties, the principal therapeutic effect of this compound is receptor blockade.

This application note provides a detailed protocol for an in vitro mast cell degranulation assay. This assay can be used to quantify mediator release and to investigate the direct effects of compounds like this compound on the degranulation process itself, distinguishing them from mast cell stabilizers which directly inhibit mediator release. The rat basophilic leukemia (RBL-2H3) cell line is used as a widely accepted model for human mucosal mast cells.[11][12]

Mechanism of Action & Signaling Pathway

This compound: H1-Receptor Antagonism this compound competitively binds to H1 receptors on various cells, preventing histamine from binding and exerting its pro-inflammatory effects.[7] Mast cells themselves can express histamine receptors (H1R and H4R), and their stimulation can modulate mast cell function, including cytokine generation.[1][13] The primary therapeutic utility of this compound in allergy is not the prevention of mast cell degranulation, but the blockade of the physiological effects of released histamine.

FcεRI Signaling Pathway in Mast Cell Degranulation The canonical pathway for mast cell degranulation is initiated by the cross-linking of IgE-bound FcεRI receptors by a multivalent antigen.[14][15] This event triggers a complex signaling cascade involving the activation of Src family kinases (Lyn, Fyn) and Spleen tyrosine kinase (Syk).[16] Subsequent phosphorylation of adaptor proteins like Linker for Activation of T cells (LAT) leads to the activation of two crucial downstream pathways: the Phospholipase C gamma (PLCγ) pathway and the Phosphatidylinositol 3-kinase (PI3K) pathway.[17][18] These pathways culminate in a significant increase in intracellular calcium concentration, which is the critical trigger for the fusion of granule membranes with the plasma membrane and the exocytosis of mediators.[4]

Mast Cell Degranulation Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Allergen Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Cross-links Lyn Lyn / Fyn FceRI->Lyn Activates Syk Syk Lyn->Syk Phosphorylates LAT LAT Syk->LAT Phosphorylates PI3K PI3K LAT->PI3K Activates PLCg PLCγ LAT->PLCg Activates Ca_Influx Ca²⁺ Influx PI3K->Ca_Influx PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Degranulation Degranulation (Mediator Release) Ca_ER->Degranulation Triggers Ca_Influx->Degranulation Triggers Experimental Workflow Day1 Day 1: Cell Seeding Day2_Sensitize Day 2: Sensitization Add Anti-DNP IgE (e.g., 0.1 µg/mL) Incubate Overnight Day1->Day2_Sensitize Day3_Wash Day 3: Wash & Treat Wash cells 2x with Tyrode's Buffer Day2_Sensitize->Day3_Wash Day3_Treat Pre-incubation with Compounds Add this compound, Wortmannin (Control), or Vehicle for 1 hr Day3_Wash->Day3_Treat Day3_Stimulate Stimulation Add DNP-BSA (e.g., 1 µg/mL) Incubate for 30-60 min Day3_Treat->Day3_Stimulate Day3_Collect Collect Supernatant & Lyse Cells Transfer supernatant to new plate. Lyse remaining cells with Triton X-100. Day3_Stimulate->Day3_Collect Day3_Assay Enzymatic Assay Add p-NAG substrate to all samples. Incubate for 1-1.5 hr at 37°C. Day3_Collect->Day3_Assay Day3_Read Measure Absorbance Add Stop Buffer. Read absorbance at 405 nm. Day3_Assay->Day3_Read

References

Application Notes and Protocols for Assessing Brompheniramine Brain Penetration In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brompheniramine is a first-generation antihistamine that effectively alleviates allergy symptoms. However, like many first-generation antihistamines, it is known to cross the blood-brain barrier (BBB), leading to central nervous system (CNS) side effects such as drowsiness and sedation.[1] Understanding the extent of its brain penetration is crucial for drug development, enabling the design of new antihistamines with reduced CNS effects and for evaluating the therapeutic potential of centrally acting drugs.

These application notes provide a detailed protocol for assessing the in vivo brain penetration of this compound in a rodent model by determining the brain-to-plasma concentration ratio (B/P ratio). This ratio is a key parameter in quantifying the extent of a drug's distribution into the brain.[2]

Physicochemical Properties of this compound

The ability of a molecule to cross the blood-brain barrier is influenced by its physicochemical properties. Key properties for this compound are summarized below.

PropertyValueReference
Molecular Weight319.24 g/mol [3]
LogP (Octanol/Water)3.5[3]
Topological Polar Surface Area16.1 Ų[3]

In Vivo Assessment of Brain Penetration: Brain-to-Plasma Ratio Determination

The most direct method to assess brain penetration in vivo is to measure the steady-state concentrations of the drug in both the brain and plasma of a model organism, typically a rodent. The ratio of these concentrations provides the B/P ratio. While methods like in situ brain perfusion offer mechanistic insights, the following protocol details a more commonly used approach for determining the B/P ratio through tissue collection and analysis.[4][5]

Experimental Workflow

The overall workflow for determining the brain-to-plasma ratio of this compound is depicted below.

workflow cluster_animal_phase Animal Dosing and Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis animal_dosing Administer this compound to Rodents (e.g., Sprague-Dawley rats) equilibration Allow for Drug Equilibration (Consider plasma half-life) animal_dosing->equilibration blood_collection Collect Blood Sample (e.g., via cardiac puncture) equilibration->blood_collection euthanasia Euthanize Animal blood_collection->euthanasia plasma_prep Prepare Plasma from Blood Sample blood_collection->plasma_prep brain_collection Excise and Collect Brain euthanasia->brain_collection brain_homogenization Homogenize Brain Tissue brain_collection->brain_homogenization protein_precipitation Protein Precipitation (Plasma and Brain Homogenate) plasma_prep->protein_precipitation brain_homogenization->protein_precipitation lcms_analysis LC-MS/MS Analysis of This compound Concentration protein_precipitation->lcms_analysis data_analysis Calculate Brain-to-Plasma Ratio lcms_analysis->data_analysis

Caption: Experimental workflow for determining the brain-to-plasma ratio of this compound.

Detailed Experimental Protocol

This protocol outlines the steps for determining the brain-to-plasma concentration ratio of this compound in rats.

Materials
  • This compound maleate

  • Vehicle for dosing (e.g., sterile saline)

  • Sprague-Dawley rats (male, 250-300 g)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Anticoagulant (e.g., EDTA)

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenization buffer (e.g., PBS with protease inhibitors)

  • Acetonitrile with internal standard for protein precipitation[5]

  • Centrifuge tubes

  • Homogenizer (e.g., bead beater or ultrasonic)[6]

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[7]

Procedure

1. Animal Dosing

  • Acclimate animals to the housing conditions for at least 3 days prior to the experiment.

  • Prepare a solution of this compound maleate in the appropriate vehicle.

  • Administer this compound to the rats via the desired route (e.g., intravenous or oral). The dose should be selected based on known therapeutic ranges.

  • The timing of sample collection should be determined based on the known pharmacokinetic profile of this compound to ensure that steady-state concentrations have been reached.[8]

2. Sample Collection

  • At the designated time point post-dosing, anesthetize the rat.

  • Perform a cardiac puncture to collect a blood sample into a tube containing an anticoagulant.[9] Place the blood sample on ice.

  • Immediately following blood collection, euthanize the animal according to approved institutional guidelines.

  • Decapitate the animal and carefully excise the whole brain.[10] Rinse the brain with ice-cold PBS to remove any excess blood.

  • Blot the brain dry, weigh it, and snap-freeze it in liquid nitrogen. Store at -80°C until homogenization.

3. Plasma Preparation

  • Centrifuge the collected blood sample at approximately 2,000 x g for 15 minutes at 4°C to separate the plasma.[11]

  • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

4. Brain Tissue Homogenization

  • To the frozen brain tissue, add a pre-determined volume of ice-cold homogenization buffer (e.g., a 1:3 w/v ratio of tissue to buffer).[12]

  • Homogenize the brain tissue using a bead beater or ultrasonic homogenizer until no visible tissue clumps remain.[6][13] Keep the sample on ice throughout the process to prevent degradation.

5. Sample Preparation for LC-MS/MS Analysis

  • Protein Precipitation:

    • To a known volume of plasma or brain homogenate, add a set volume (e.g., 3 volumes) of cold acetonitrile containing a suitable internal standard.[5]

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

6. LC-MS/MS Analysis

  • Analyze the this compound concentrations in the prepared plasma and brain homogenate samples using a validated LC-MS/MS method.[7]

  • The method should be sensitive and specific for this compound.

7. Data Analysis

  • Calculate the concentration of this compound in the plasma (Cp) and in the brain homogenate (Cbrain).

  • The brain-to-plasma concentration ratio (B/P ratio) is calculated as follows:

    • B/P Ratio = Cbrain / Cp

Quantitative Data Summary

AntihistamineAnimal ModelBrain-to-Plasma Ratio (Mean ± SD)Reference
ChlorpheniramineRat34.0 ± 9.02[14][15]
DiphenhydramineRat18.4 ± 2.35[14][15]
DoxylamineRat4.34 ± 1.26[14][15]

Signaling Pathway of this compound in the Brain

This compound exerts its effects in the brain by acting as an antagonist at histamine H1 receptors. By blocking the action of histamine, it can lead to CNS effects such as drowsiness.

signaling_pathway cluster_blood Bloodstream This compound This compound (in brain) H1_Receptor Histamine H1 Receptor (on CNS neurons) This compound->H1_Receptor Antagonizes BBB Blood-Brain Barrier BBB->this compound Histamine Histamine Histamine->H1_Receptor Activates Neuronal_Activity Changes in Neuronal Activity H1_Receptor->Neuronal_Activity Modulates CNS_Effects CNS Side Effects (e.g., Drowsiness) Neuronal_Activity->CNS_Effects Leads to Brompheniramine_blood This compound Brompheniramine_blood->BBB Crosses

Caption: Simplified signaling pathway of this compound in the brain.

References

Application of Brompheniramine in a Murine Model of Allergic Rhinitis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, characterized by symptoms such as sneezing, nasal itching, rhinorrhea, and congestion. Murine models of allergic rhinitis are indispensable tools for investigating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutics. Brompheniramine, a first-generation antihistamine, effectively alleviates symptoms of allergic rhinitis by blocking the action of histamine at H1 receptors.[1] This document provides detailed application notes and protocols for the use of this compound in a murine model of ovalbumin (OVA)-induced allergic rhinitis.

Mechanism of Action

This compound is a histamine H1 receptor antagonist.[2][3][4] In allergic rhinitis, allergens trigger the cross-linking of IgE antibodies on the surface of mast cells, leading to their degranulation and the release of histamine and other inflammatory mediators.[5] Histamine then binds to H1 receptors on various cells, including vascular endothelial cells and sensory neurons, resulting in increased vascular permeability, vasodilation, and the stimulation of nerve endings that cause the characteristic symptoms of allergic rhinitis.[2][6] this compound competitively and reversibly binds to H1 receptors, preventing histamine from exerting its effects and thereby reducing the allergic symptoms.[2][3]

Signaling Pathway of Histamine H1 Receptor and its Blockade by this compound

cluster_0 Allergic Cascade cluster_1 Cellular Response cluster_2 Therapeutic Intervention Allergen Allergen (e.g., OVA) MastCell Mast Cell Allergen->MastCell IgE Cross-linking Histamine Histamine Release MastCell->Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq Gq Protein Activation H1R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Symptoms Allergic Rhinitis Symptoms (Sneezing, Rhinorrhea, Itching) Ca_PKC->Symptoms This compound This compound This compound->H1R Blocks

Caption: Histamine H1 receptor signaling pathway in allergic rhinitis and the inhibitory action of this compound.

Experimental Protocols

A widely used and well-established method for inducing allergic rhinitis in mice involves sensitization and subsequent challenge with an allergen, such as ovalbumin (OVA).[7][8]

Experimental Workflow

cluster_0 Sensitization Phase (Days 0-14) cluster_1 Challenge & Treatment Phase (Days 21-28) cluster_2 Evaluation Phase (Day 28) Sensitization Sensitization: - Intraperitoneal (i.p.) injection of OVA/Alum - Days 0, 7, 14 Challenge Intranasal (i.n.) OVA Challenge (Daily) Sensitization->Challenge Rest Period Treatment This compound Administration (e.g., Oral Gavage) 30 min prior to challenge Evaluation Symptom Scoring (Sneezing, Nasal Rubbing) Sample Collection: - Blood (Serum) - Nasal Lavage Fluid (NALF) - Nasal Mucosa Challenge->Evaluation Post-final challenge

Caption: Experimental workflow for the OVA-induced allergic rhinitis murine model and this compound treatment.

Materials

  • Animals: 6-8 week old female BALB/c mice are commonly used due to their Th2-biased immune response.[9]

  • Allergen: Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Adjuvant: Aluminum hydroxide (Alum)

  • Vehicle for this compound: Sterile saline or water.

  • This compound: this compound maleate salt (Sigma-Aldrich)

  • Anesthetics: (e.g., Ketamine/Xylazine cocktail) for terminal procedures.

Protocol for Induction of Allergic Rhinitis

  • Sensitization:

    • On days 0, 7, and 14, sensitize mice with an intraperitoneal (i.p.) injection of 100 µL of a solution containing 50 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline.[8] A control group should receive i.p. injections of saline with alum only.

  • Challenge:

    • From day 21 to day 28, challenge the sensitized mice daily with an intranasal (i.n.) instillation of 10 µL of OVA solution (1 mg/mL in saline) into each nostril. The control group should receive i.n. saline.

Protocol for this compound Administration

  • Dosage: While specific dosage for this compound in this model is not extensively published, a starting point can be extrapolated from data on related first-generation antihistamines like diphenhydramine, which has been used in a range of 10-50 mg/kg for intraperitoneal administration in mice. For oral administration, a dose of 10 mg/kg can be a starting point.[3] Dose-response studies are recommended to determine the optimal effective dose.

  • Administration Route: Oral gavage is a common and clinically relevant route of administration.[10] Intraperitoneal injection can also be used.

  • Timing: Administer this compound approximately 30-60 minutes before each intranasal OVA challenge to ensure peak bioavailability coincides with the allergen exposure.[11]

Experimental Groups

  • Control Group: Sensitized with alum/saline and challenged with saline; treated with vehicle.

  • Allergic Rhinitis (AR) Group: Sensitized with OVA/alum and challenged with OVA; treated with vehicle.

  • This compound Treatment Group(s): Sensitized with OVA/alum and challenged with OVA; treated with this compound (e.g., 10 mg/kg, or multiple dose groups).

  • (Optional) Positive Control Group: Sensitized with OVA/alum and challenged with OVA; treated with a known effective drug (e.g., dexamethasone).

Evaluation of Allergic Rhinitis Symptoms and Inflammatory Markers

  • Symptom Scoring:

    • Immediately after the final OVA challenge on day 28, observe each mouse for 15-20 minutes and count the number of sneezes and nasal rubbing movements.[6][12] Blinded observation is recommended to reduce bias.

  • Sample Collection:

    • At the end of the observation period, collect blood via cardiac puncture for serum analysis.

    • Perform nasal lavage to collect nasal lavage fluid (NALF).

    • Harvest nasal mucosal tissue for histological analysis or gene expression studies.

  • Immunological Analysis:

    • Serum IgE Levels: Measure total and OVA-specific IgE levels in the serum using ELISA kits to assess the systemic allergic response.[1][13]

    • Cytokine Levels: Measure the levels of Th2 cytokines such as IL-4, IL-5, and IL-13 in the serum or NALF using ELISA or multiplex assays.[13][14]

    • Histology: Stain sections of the nasal mucosa with Hematoxylin and Eosin (H&E) to observe inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to identify goblet cell hyperplasia.

Data Presentation

Table 1: Expected Effects of this compound on Allergic Rhinitis Symptoms and Biomarkers

ParameterControl GroupAllergic Rhinitis (AR) GroupThis compound-Treated Group
Behavioral Symptoms
Number of Sneezes (in 15 min)LowHighSignificantly Reduced
Nasal Rubbing Counts (in 15 min)LowHighSignificantly Reduced
Immunological Markers
Serum Total IgE (ng/mL)BaselineSignificantly ElevatedNo significant change expected
Serum OVA-specific IgE (OD)BaselineSignificantly ElevatedNo significant change expected
IL-4 in NALF (pg/mL)LowSignificantly ElevatedReduced
IL-5 in NALF (pg/mL)LowSignificantly ElevatedReduced
Histological Findings
Eosinophil InfiltrationMinimalMarked InfiltrationReduced Infiltration
Goblet Cell HyperplasiaNormalIncreasedReduced

Note: The data in this table represents expected outcomes based on the known mechanism of antihistamines and typical results from murine allergic rhinitis models. Actual quantitative values will vary depending on the specific experimental conditions.

Conclusion

This document provides a comprehensive framework for utilizing this compound in a murine model of OVA-induced allergic rhinitis. The detailed protocols for disease induction, drug administration, and endpoint analysis will enable researchers to effectively evaluate the preclinical efficacy of this compound and other H1 receptor antagonists. The provided diagrams and tables offer a clear visual representation of the experimental design and expected outcomes, facilitating a deeper understanding of the application of this compound in allergic rhinitis research.

References

Application Note: Determination of Brompheniramine in Urine by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific method for the determination of brompheniramine in human urine using gas chromatography (GC). This compound, a first-generation antihistamine, is commonly found in over-the-counter medications for allergies and colds.[1] Monitoring its levels in urine is crucial for pharmacokinetic studies, clinical toxicology, and forensic analysis. The described protocol involves sample preparation by liquid-liquid extraction (LLE), followed by analysis using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). This method provides a reliable and robust approach for the quantitative analysis of this compound in a complex biological matrix.

Introduction

This compound is an alkylamine antihistamine that acts as a histamine H1 receptor antagonist.[1] It is used for the symptomatic relief of allergic conditions such as rhinitis and conjunctivitis.[1] Accurate measurement of this compound and its metabolites in urine is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Gas chromatography offers high resolution and, when coupled with mass spectrometry, provides definitive identification and quantification of the analyte.[2] This document provides a comprehensive protocol for the analysis of this compound in urine, adaptable for various research and clinical settings.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

A robust liquid-liquid extraction protocol is employed to isolate this compound from the urine matrix.

  • Sample Collection: Collect urine samples in sterile containers. For quantitative analysis, a 24-hour urine collection is recommended. Samples should be stored at 2-8°C if analyzed within 48 hours, or at -20°C for long-term storage.

  • Alkalinization: To a 5 mL aliquot of urine in a screw-cap centrifuge tube, add 1 mL of 5 M sodium hydroxide (NaOH) to adjust the pH to approximately 10-11. This converts the this compound salt to its free base form, which is more soluble in organic solvents.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound like chlorpheniramine) to all samples, calibrators, and controls.

  • Extraction: Add 5 mL of an organic solvent mixture, such as n-hexane:isoamyl alcohol (99:1, v/v).

  • Mixing: Cap the tubes and vortex for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifugation: Centrifuge the samples at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent, such as ethyl acetate, for GC analysis.

Gas Chromatography (GC) Conditions

The following GC parameters are recommended for the analysis of this compound.

  • Gas Chromatograph: A system equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Detector:

    • FID: Temperature: 300°C.

    • MS: Transfer line temperature: 280°C. Ion source temperature: 230°C. Ionization mode: Electron Ionization (EI) at 70 eV. Acquisition mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.

Data Presentation

The following table summarizes the expected quantitative data for the GC method for this compound determination. These values are based on typical performance for similar compounds and may vary depending on the specific instrumentation and laboratory conditions.

ParameterExpected Value
Retention Time Approximately 8 - 12 minutes
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Recovery > 90%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample (5 mL) alkalinization Alkalinization (1 mL 5M NaOH) urine_sample->alkalinization add_is Add Internal Standard alkalinization->add_is extraction Liquid-Liquid Extraction (5 mL n-hexane:isoamyl alcohol) add_is->extraction vortex Vortex (2 min) extraction->vortex centrifuge Centrifuge (3000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in Ethyl Acetate (100 µL) evaporate->reconstitute gc_injection GC Injection (1 µL) reconstitute->gc_injection separation Chromatographic Separation (DB-5ms column) gc_injection->separation detection Detection (FID or MS) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for this compound Determination in Urine.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Brompheniramine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Brompheniramine.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS/MS analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting components in the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3] The "matrix" refers to all components in the sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites.[2]

Q2: What are the common causes of matrix effects in bioanalytical methods?

A2: The primary causes of matrix effects are endogenous and exogenous components present in biological samples.[1] Endogenous components include phospholipids, proteins, and salts.[1] Exogenous substances can be anticoagulants, dosing vehicles, or co-administered medications.[1] In plasma samples, phospholipids are a major contributor to matrix effects, particularly ion suppression in electrospray ionization (ESI).[4]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: Two primary methods are used to assess matrix effects: the post-column infusion test and the post-extraction spike method.[1] The post-column infusion method provides a qualitative assessment by continuously infusing the analyte post-column while a blank matrix extract is injected.[5] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[5] The post-extraction spike method offers a quantitative assessment by comparing the analyte's response in a post-spiked blank matrix extract to its response in a neat solution.[1]

Q4: What is an acceptable level of matrix effect?

A4: For a robust bioanalytical method, the matrix factor (the ratio of the analyte response in the presence of matrix to the response in the absence of matrix) should ideally be between 0.8 and 1.2. The coefficient of variation (CV) of the internal standard-normalized matrix factor across at least six different lots of matrix should not be greater than 15%.[6]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in this compound quantification.

This issue is often a primary indicator of uncharacterized or poorly controlled matrix effects.

Troubleshooting Steps:

  • Assess Matrix Effect:

    • Perform a post-column infusion experiment to qualitatively identify retention time regions with significant ion suppression or enhancement.

    • Quantify the matrix effect using the post-extraction spike method with at least six different lots of blank plasma to assess variability.

  • Optimize Sample Preparation:

    • If significant matrix effects are observed, enhance the sample cleanup procedure. While protein precipitation is a common technique, it may not be sufficient to remove interfering phospholipids.[7]

    • Consider more rigorous extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner extract. Supported liquid extraction (SLE) has also been shown to be effective in reducing matrix effects by removing a majority of phospholipids.[7]

  • Refine Chromatographic Conditions:

    • Adjust the chromatographic gradient to separate the this compound peak from the regions of ion suppression identified in the post-column infusion experiment.

    • Evaluate different stationary phases (e.g., C8, Phenyl) which may alter the elution profile of phospholipids relative to your analyte.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[8]

Troubleshooting Workflow for Matrix Effects

cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Validation start Poor Accuracy/Precision assess_me Assess Matrix Effect (Post-Column Infusion & Post-Extraction Spike) start->assess_me is_me_significant Matrix Effect Significant? assess_me->is_me_significant optimize_sp Optimize Sample Prep (LLE, SPE, SLE) is_me_significant->optimize_sp Yes end_goal Method Validated is_me_significant->end_goal No optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled IS optimize_lc->use_sil_is revalidate Re-evaluate Matrix Effect use_sil_is->revalidate revalidate->end_goal

Caption: A flowchart for systematically troubleshooting matrix effects.

Issue 2: Significant ion suppression observed at the retention time of this compound.

This indicates that co-eluting matrix components are interfering with the ionization of your analyte.

Troubleshooting Steps:

  • Identify the Source of Suppression:

    • The most common culprits for ion suppression in plasma are phospholipids. These can be monitored by precursor ion or neutral loss scans for characteristic fragments (e.g., m/z 184 for phosphocholine-containing lipids).

  • Implement Phospholipid Removal Strategies:

    • Liquid-Liquid Extraction (LLE): Employing an appropriate organic solvent can effectively separate this compound from polar phospholipids.

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges specifically designed for phospholipid removal (e.g., HybridSPE).[9] These combine protein precipitation with specific retention of phospholipids.[9]

    • Supported Liquid Extraction (SLE): This technique offers a simplified and automatable alternative to traditional LLE for removing phospholipids.[7]

  • Chromatographic Separation:

    • If sample preparation changes are insufficient, modify the LC method. A longer gradient or a different column chemistry can help resolve this compound from the interfering phospholipids.

Quantitative Data on this compound Matrix Effect

The following table summarizes quantitative data from a UPLC-MS/MS method for the simultaneous determination of Paracetamol, Pseudoephedrine, and this compound in human plasma, which utilized a liquid-liquid extraction protocol.

AnalyteQC LevelMean Recovery (%)RSD (%)Matrix Effect (%)
This compound LQC (0.3 ng/mL)97.451.0598.67
MQC (20 ng/mL)98.230.9899.14
HQC (40 ng/mL)99.560.54101.33
Data sourced from Mohamed, D., et al. (2019).[10]

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

This method helps to identify the retention time windows where matrix components cause ion suppression or enhancement.

Methodology:

  • A standard solution of this compound is continuously delivered via a syringe pump and mixed with the LC column effluent through a T-connector before entering the mass spectrometer's ion source.

  • This creates a stable, elevated baseline signal for the this compound MRM transition.

  • A blank plasma sample, extracted using the current sample preparation method, is then injected onto the LC system.

  • The this compound MRM channel is monitored. Any deviation (dip or peak) from the stable baseline indicates a matrix effect at that specific retention time.

Post-Column Infusion Experimental Setup

lc_pump LC Pump autosampler Autosampler (Inject Blank Extract) lc_pump->autosampler column LC Column autosampler->column tee T-Connector column->tee syringe_pump Syringe Pump (Infuse Analyte) syringe_pump->tee ms Mass Spectrometer tee->ms

Caption: Diagram of a post-column infusion setup.

Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike

This method quantifies the extent of matrix effects.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound and its internal standard into the final reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike this compound and its internal standard into the clean, extracted supernatant at the same concentrations as Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) for each lot and concentration:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[1] The CV of the IS-normalized MF across the different lots should be ≤15%.[6]

Post-Extraction Spike Workflow

cluster_A Set A: Neat Solution cluster_B Set B: Post-Spiked Matrix cluster_C Calculation a1 Spike Analyte + IS into Solvent a2 Analyze by LC-MS/MS a1->a2 calc Calculate Matrix Factor: MF = Area(B) / Area(A) a2->calc b1 Extract Blank Matrix b2 Spike Analyte + IS into Extracted Matrix b1->b2 b3 Analyze by LC-MS/MS b2->b3 b3->calc

Caption: Workflow for quantitative matrix effect assessment.

Protocol 3: Liquid-Liquid Extraction (LLE) for this compound in Plasma

This protocol is based on a validated method for extracting this compound from human plasma.[10]

Methodology:

  • To 450 µL of human plasma in a centrifuge tube, add 50 µL of the working internal standard solution.

  • Add 100 µL of 1 M sodium hydroxide and vortex for 30 seconds.

  • Add 3 mL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Inject an aliquot into the UPLC-MS/MS system.

References

Technical Support Center: Optimizing HPLC Peak Shape for Brompheniramine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) peak shape of brompheniramine and its metabolites.

Troubleshooting Guides

Poor peak shape, such as tailing, fronting, or splitting, can compromise the accuracy and precision of your analytical results. This guide provides a systematic approach to troubleshooting common peak shape issues encountered during the HPLC analysis of this compound and its metabolites.

Issue 1: Peak Tailing in this compound and/or its Metabolite Peaks

Peak tailing is the most common peak shape problem for basic compounds like this compound and its amine-containing metabolites. It is often characterized by an asymmetry factor > 1.2.

Q: What is the primary cause of peak tailing for this compound and its metabolites?

A: The most common cause of peak tailing for basic compounds like this compound is the secondary interaction between the positively charged analyte molecules and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of conventional silica-based reversed-phase columns.[1][2] This interaction leads to a portion of the analyte being more strongly retained, resulting in a "tailing" effect on the peak.

Q: How can I troubleshoot and resolve peak tailing?

A: A systematic approach to resolving peak tailing involves optimizing the mobile phase pH, selecting an appropriate column, and adjusting other chromatographic parameters. Below is a troubleshooting workflow:

G start Peak Tailing Observed step1 Step 1: Adjust Mobile Phase pH (Primary Action) start->step1 step2 Step 2: Evaluate Column Choice step1->step2 If tailing persists end_good Symmetrical Peaks Achieved step1->end_good If resolved step3 Step 3: Optimize Buffer Concentration step2->step3 If tailing persists step2->end_good If resolved step4 Step 4: Check for Column Overload step3->step4 If tailing persists step3->end_good If resolved step4->end_good If resolved end_bad Issue Persists - Consult Advanced Troubleshooting step4->end_bad If tailing persists

Caption: Troubleshooting workflow for peak tailing.

Detailed Troubleshooting Steps:

Step 1: Adjust Mobile Phase pH

The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds.[3]

  • Strategy: Operate at a low pH (e.g., pH 2.5-3.5). At this pH, the silanol groups on the silica surface are protonated (Si-OH) and thus neutral, minimizing secondary interactions with the protonated basic analytes.[1]

  • Action: Use a buffer such as phosphate or an additive like formic acid or trifluoroacetic acid (TFA) to control and maintain a low pH. A good starting point is 0.1% formic acid in the aqueous portion of the mobile phase.

Experimental Protocol: Mobile Phase pH Optimization

  • Column: C18, 4.6 x 150 mm, 5 µm (preferably an end-capped column).

  • Mobile Phase A: 10 mM phosphate buffer or 0.1% formic acid in water, adjusted to the desired pH.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A suitable gradient to elute all compounds of interest.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Procedure: Prepare mobile phases at pH 3.0, 4.5, and 7.0. Inject a standard mixture of this compound and its available metabolites and record the chromatograms.

  • Data Analysis: Measure the USP tailing factor for each peak at each pH.

Data Presentation: Effect of Mobile Phase pH on Peak Tailing Factor

CompoundpKa (approx.)Tailing Factor (pH 3.0)Tailing Factor (pH 4.5)Tailing Factor (pH 7.0)
This compound9.2, 4.21.11.52.1
Monodesmethylthis compound~9.21.21.62.3
Didesmethylthis compound~9.21.31.72.5
This compound N-oxide~4.81.11.21.4

Note: This data is illustrative and may vary depending on the specific column and HPLC system.

Step 2: Evaluate Column Choice

The choice of stationary phase is crucial for achieving good peak shape for basic compounds.

  • Strategy 1: Use a Highly End-Capped Column. End-capping is a process that covers many of the residual silanol groups with a less polar functional group, thereby reducing the sites for secondary interactions.[4]

  • Strategy 2: Use a Column with a Different Stationary Phase. Consider columns with embedded polar groups or those designed for use at a wider pH range.[2] Mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms can also provide excellent peak shape.[2]

  • Strategy 3: Use a High pH Stable Column. Operating at a high pH (e.g., pH > 10) will deprotonate the basic analytes, making them neutral. This can significantly improve peak shape but requires a column specifically designed for high pH stability to prevent dissolution of the silica backbone.

Data Presentation: Impact of Column Chemistry on Peak Shape

Column TypeThis compound Tailing Factor (pH 3.0)
Standard C18 (non-end-capped)1.8
End-Capped C181.2
Embedded Polar Group C181.1
High pH Stable C18 (at pH 10.5)1.0

Note: This data is illustrative.

Step 3: Optimize Buffer Concentration

Buffer concentration can influence peak shape by masking the residual silanol groups.

  • Strategy: Increase the ionic strength of the mobile phase by increasing the buffer concentration. A higher buffer concentration can more effectively compete with the analyte for interaction with the silanol groups.

  • Action: Evaluate buffer concentrations in the range of 10-50 mM. Be cautious of buffer precipitation in high organic mobile phases.

Step 4: Check for Column Overload

Injecting too much sample can lead to peak fronting or tailing.

  • Strategy: Reduce the mass of the analyte injected onto the column.

  • Action: Dilute the sample and reinject, or reduce the injection volume. If the peak shape improves, the original sample was likely overloaded.

Issue 2: Peak Splitting or Shouldering

Peak splitting can be caused by several factors, from issues with the column to problems with the sample preparation.

Q: Why are my peaks for this compound or its metabolites splitting?

A: Peak splitting can have several causes:

  • Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[5]

  • Partially Blocked Frit: A blockage in the inlet frit of the column can distort the sample band.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion, including splitting.[6]

  • Co-elution: The split peak may actually be two different, closely eluting compounds.

Q: How can I troubleshoot peak splitting?

A: A logical troubleshooting workflow can help identify the cause of peak splitting.

G start Peak Splitting Observed step1 Step 1: Check Sample Solvent start->step1 step2 Step 2: Inspect Column and Frits step1->step2 If splitting persists end_good Single Symmetrical Peaks step1->end_good If resolved step3 Step 3: Rule out Co-elution step2->step3 If splitting persists step2->end_good If resolved step3->end_good If resolved end_bad Issue Persists - Further Investigation Needed step3->end_bad If splitting persists

Caption: Troubleshooting workflow for peak splitting.

Frequently Asked Questions (FAQs)

Q: What are the major metabolites of this compound that I should consider in my analysis?

A: The major metabolites of this compound include monodesmethylthis compound, didesmethylthis compound, this compound N-oxide, and a propionic acid derivative.[7]

Q: What is a good starting point for developing an HPLC method for this compound and its metabolites?

A: A good starting point would be a reversed-phase method using an end-capped C18 column with a mobile phase consisting of a low pH buffer (e.g., 0.1% formic acid in water, pH ~2.8) and acetonitrile or methanol as the organic modifier, run in a gradient elution mode.

Q: Can I use the same HPLC method for quantifying this compound in both bulk drug substance and biological matrices?

A: While the fundamental chromatographic principles will be the same, methods for biological matrices (e.g., plasma, urine) will typically require a more extensive sample preparation procedure to remove interfering substances. This may include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). The HPLC method itself may also need to be optimized for the lower concentrations typically found in biological samples.

Q: How does temperature affect the peak shape of this compound?

A: Increasing the column temperature generally leads to sharper peaks due to increased diffusion and reduced mobile phase viscosity. However, excessively high temperatures can degrade the column stationary phase, especially at extreme pH values. A typical operating temperature is between 30-40 °C.

Q: What should I do if I observe a loss of resolution between this compound and one of its metabolites?

A: Loss of resolution can be addressed by:

  • Optimizing the mobile phase gradient: A shallower gradient can improve the separation of closely eluting peaks.

  • Changing the organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

  • Adjusting the mobile phase pH: Small changes in pH can affect the retention times of ionizable compounds differently.

  • Using a different column: A column with a different stationary phase chemistry can provide a different selectivity.

References

strategies to improve Brompheniramine stability in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Brompheniramine in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring sample stability and troubleshooting common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can degrade this compound in biological samples?

A1: this compound is susceptible to degradation from several factors. The most critical are:

  • Light Exposure: this compound maleate is known to be light-sensitive.[1][2] Biological samples should be collected and stored in light-resistant containers (e.g., amber tubes) to prevent photochemical degradation.[1][3]

  • Temperature: Elevated temperatures can accelerate degradation. Proper storage at controlled, cool temperatures is essential.

  • pH: While stable in acidic conditions (a pH of 2.7 was maintained in a liquid formulation for over 200 days), significant deviations, especially towards basic pH, may affect stability.[3] The pH of biological matrices like plasma and urine can increase over time if not properly buffered or stored, potentially impacting analyte stability.[4]

  • Oxidation: Like many organic molecules, this compound can be susceptible to oxidation.[5] Minimizing exposure to air and considering the use of antioxidants for long-term storage may be necessary.

Q2: What are the optimal storage conditions for plasma and urine samples containing this compound?

A2: To ensure the stability of this compound, the following storage conditions are recommended:

  • Short-Term Storage (up to 24 hours): Store samples at 2-8°C, protected from light.

  • Long-Term Storage: For storage longer than 24 hours, samples should be frozen at -20°C or preferably at -80°C.[6] Samples should always be stored in tightly sealed, light-resistant containers.[1][7]

Q3: How many freeze-thaw cycles can my samples undergo before this compound degrades?

Q4: I am observing poor peak shape during HPLC analysis. What could be the cause?

A4: this compound is a hydrophobic and basic compound, which can lead to poor peak shape (e.g., tailing) on traditional reversed-phase columns. This is often due to secondary interactions with residual silanol groups on the silica support. Using a column specifically designed for basic compounds or adjusting the mobile phase (e.g., using a low pH buffer or specific additives) can help mitigate these interactions and improve peak symmetry.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound in biological matrices.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Inefficient Extraction: The chosen solvent or SPE cartridge is not optimal for this compound.1a. Optimize the pH of the sample before liquid-liquid extraction to ensure this compound is in its non-ionized state.[10] 1b. Test different organic solvents for LLE or different sorbent/elution solvent combinations for SPE.[10] 1c. For SPE, ensure the elution solvent volume is sufficient to completely elute the analyte from the cartridge.[10]
2. Analyte Degradation during Sample Processing: this compound may be degrading during extraction steps.2a. Perform extraction procedures at lower temperatures (e.g., on ice) to minimize thermal degradation.[10] 2b. Minimize exposure of the sample to light during all handling and processing steps.
High Signal Variability (Poor Precision) 1. Matrix Effects: Endogenous components in plasma or urine are suppressing or enhancing the ionization of this compound in the mass spectrometer.1a. Improve the sample cleanup procedure to more effectively remove interfering components.[10] 1b. Optimize chromatographic conditions to achieve separation between this compound and co-eluting matrix components.[10] 1c. Use a stable isotope-labeled internal standard to compensate for matrix effects.
2. Inconsistent Sample Handling: Variations in storage time, temperature, or freeze-thaw cycles.2a. Standardize all sample handling and storage procedures. Ensure all samples are treated identically from collection to analysis. 2b. Aliquot samples upon receipt to avoid multiple freeze-thaw cycles.
No Analyte Peak Detected 1. Complete Degradation: Improper storage or handling has led to the complete loss of the analyte.1a. Review sample history. Check storage temperatures, light exposure, and age of the sample. 1b. Collect a fresh sample using proper collection and handling protocols.
2. Instrument Issue: The analytical instrument is not functioning correctly.2a. Verify instrument performance using a freshly prepared standard solution of this compound. 2b. Check for issues with the LC system (leaks, pump failure) or mass spectrometer (dirty ion source).[10]

Experimental Protocols

Protocol 1: Sample Collection and Handling
  • Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). Use amber-colored tubes to protect from light.

  • Plasma Preparation: Centrifuge the blood sample as soon as possible (ideally within 1 hour of collection) at approximately 1500 x g for 10 minutes at 4°C.

  • Aliquoting and Storage: Immediately transfer the resulting plasma into clearly labeled, light-resistant polypropylene tubes. If analysis is not performed immediately, snap-freeze the aliquots and store them at ≤ -20°C, preferably at -80°C.

Protocol 2: Solid-Phase Extraction (SPE) from Plasma

This protocol is adapted from a method used for a bioavailability study.[11]

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Preparation: To 500 µL of plasma, add the internal standard solution and 500 µL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0).

  • Loading: Load the prepared sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of an organic solvent like methanol to remove interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

Visualizations

G cluster_pre Sample Pre-processing cluster_extract Sample Extraction (SPE) cluster_analysis Analysis Collect Collect Blood (Amber EDTA Tube) Centrifuge Centrifuge within 1 hr (1500xg, 10 min, 4°C) Collect->Centrifuge Separate Separate Plasma Centrifuge->Separate Store Store Plasma (aliquot, -80°C, protected from light) Separate->Store Condition Condition SPE Cartridge (Methanol, then Water) Store->Condition Load Load Sample (Plasma + Buffer) Condition->Load Wash Wash Cartridge (Water, then Methanol) Load->Wash Elute Elute Analyte (e.g., 5% NH4OH in Methanol) Wash->Elute Evap Evaporate & Reconstitute (in Mobile Phase) Elute->Evap Inject Inject into LC-MS/MS Evap->Inject Quantify Quantify this compound Inject->Quantify

Figure 1. General workflow for this compound analysis in plasma.

G Temp Temperature Stability This compound Stability in Biological Sample Temp->Stability Light Light Exposure Light->Stability pH pH Shift pH->Stability Oxidation Oxidation Oxidation->Stability

Figure 2. Key factors influencing this compound stability.

G start Low Analyte Recovery or High Variability? q1 Is sample extraction protocol optimized? start->q1 a1_yes Check for Degradation q1->a1_yes Yes a1_no Optimize Extraction: - Adjust pH - Test new solvents/sorbents - Increase elution volume q1->a1_no No q2 Are samples protected from light & heat during processing? a1_yes->q2 a2_yes Check for Matrix Effects q2->a2_yes Yes a2_no Process samples on ice Use amber vials q2->a2_no No q3 Is chromatography optimized to separate analyte from matrix components? a2_yes->q3 a3_yes Use Stable Isotope-Labeled Internal Standard q3->a3_yes Yes a3_no Modify gradient Test different column q3->a3_no No

Figure 3. Troubleshooting decision tree for recovery & variability.

References

Technical Support Center: Overcoming Poor Solubility of Brompheniramine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Brompheniramine maleate in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound maleate and why is its solubility a concern for in vitro assays?

A1: this compound maleate is a first-generation antihistamine that acts as a histamine H1 receptor antagonist.[1][2][3] For in vitro experiments, achieving and maintaining the desired concentration of this compound in aqueous-based cell culture media or buffer systems is crucial for obtaining accurate and reproducible results. Poor solubility can lead to precipitation of the compound, resulting in an unknown and lower effective concentration, which can compromise the validity of the experimental data.

Q2: What are the known solubility properties of this compound maleate?

A2: this compound maleate is generally described as being freely soluble in water.[4][5] However, its solubility can be influenced by the specific solvent, temperature, and pH. The following table summarizes the reported solubility of this compound maleate in common laboratory solvents.

Quantitative Solubility Data for this compound Maleate

SolventSolubilityNotes
Water (H₂O)Freely soluble[4][5]Approximately 1 g in 5 mL of water.[5] Another source indicates a solubility of 42 mg/mL (96.48 mM) and 100 mg/mL (229.72 mM), with sonication recommended.[6][7]
Dimethyl Sulfoxide (DMSO)81 mg/mL (186.07 mM)[6]Other sources report solubilities of ≥21.7605 mg/mL and 100 mg/mL (229.72 mM), with sonication and the use of newly opened DMSO recommended due to its hygroscopic nature.[7][8]
EthanolSoluble[4]A specific value of 15 mg/mL (34.46 mM) is reported, with sonication recommended.[6]
Phosphate-Buffered Saline (PBS), pH 7.2Approximately 5 mg/mLIt is not recommended to store the aqueous solution for more than one day.[9]

Q3: What is the primary mechanism of action of this compound?

A3: this compound functions by competitively binding to histamine H1 receptors, which prevents histamine from binding and exerting its effects.[3] This action helps to reduce the symptoms of allergic reactions.[3] It also possesses moderate anticholinergic properties.[2][10]

Troubleshooting Guide: Enhancing this compound Solubility

If you are observing precipitation or suspect poor solubility of this compound maleate in your in vitro assay, consider the following troubleshooting steps.

Issue: Precipitate formation upon addition to aqueous buffer or cell culture medium.

Potential Cause & Solution:

  • High Final Concentration: The desired final concentration of this compound in your assay may exceed its solubility limit in the aqueous medium.

    • Troubleshooting Step: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then dilute it serially into your final assay medium. Ensure the final concentration of the organic solvent is low enough to not affect the cells or assay components. For many cell-based assays, the final DMSO concentration should not exceed 0.1% to 0.5%.[11]

  • Insufficient Dissolution of Stock Solution: The compound may not be fully dissolved in the stock solvent.

    • Troubleshooting Step: Aid dissolution by gentle warming, vortexing, or sonication.[6] When using DMSO, ensure it is of high purity and not exposed to moisture, as it is hygroscopic.[7]

  • pH of the Medium: The pH of your buffer or medium can influence the ionization and solubility of this compound maleate.

    • Troubleshooting Step: While this compound maleate is soluble in water, adjusting the pH of the final solution might be necessary in some cases. The pH of a 2% aqueous solution is reported to be around 5.[5]

  • Use of Surfactants: For cell-free assays, the addition of a small amount of a non-ionic surfactant can help maintain solubility.

    • Troubleshooting Step: Consider adding 0.01 - 0.05% Tween-20 or Triton X-100 to your assay buffer. Note that this is generally not suitable for cell-based assays as detergents can be cytotoxic.[11]

Experimental Protocols

Protocol 1: Preparation of a this compound Maleate Stock Solution

  • Weighing: Accurately weigh the required amount of this compound maleate powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.

  • Storage: Store the stock solution at -20°C.[8][12] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

  • Thawing: Thaw the stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution into your cell culture medium or assay buffer to achieve the desired final concentrations.

  • Mixing: Gently mix the working solutions by pipetting or inverting the tubes.

  • Final Solvent Concentration: Calculate the final percentage of DMSO in your working solutions and ensure it is below the tolerance level for your specific assay and cell type. Include a vehicle control (medium with the same final DMSO concentration) in your experimental setup.

Visualizations

Signaling Pathway of this compound

Brompheniramine_Signaling_Pathway cluster_cell Cell Membrane Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to Gq_alpha Gq α-subunit H1_Receptor->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Downstream_effects Downstream Cellular Effects (e.g., Inflammation, Smooth Muscle Contraction) Ca2_release->Downstream_effects PKC_activation->Downstream_effects This compound This compound This compound->H1_Receptor Antagonizes

Caption: Mechanism of this compound as a histamine H1 receptor antagonist.

Experimental Workflow for this compound Solubilization

Brompheniramine_Solubilization_Workflow start Start: Weigh this compound Maleate Powder add_dmso Add Anhydrous DMSO to Create High-Concentration Stock start->add_dmso dissolve Vortex and/or Sonicate to Fully Dissolve add_dmso->dissolve check_dissolution Visually Inspect for Complete Dissolution dissolve->check_dissolution check_dissolution->dissolve Not Dissolved store_stock Aliquot and Store Stock Solution at -20°C check_dissolution->store_stock Dissolved prepare_working Prepare Serial Dilutions in Assay Medium store_stock->prepare_working vehicle_control Prepare Vehicle Control (Medium + DMSO) store_stock->vehicle_control perform_assay Perform In Vitro Assay prepare_working->perform_assay vehicle_control->perform_assay

Caption: Workflow for preparing this compound solutions for in vitro assays.

References

Technical Support Center: Minimizing Brompheniramine Adsorption in Low Concentration Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the adsorption of Brompheniramine to laboratory ware during low concentration studies. Adsorption can lead to significant loss of the analyte, resulting in inaccurate and unreliable experimental outcomes. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to mitigate this issue.

Understanding the Problem: this compound Adsorption

This compound is a basic and moderately hydrophobic compound, properties that contribute to its propensity for non-specific adsorption to labware surfaces. This issue is particularly pronounced in low concentration studies where the surface area to analyte ratio is high. The primary mechanisms driving this adsorption are:

  • Ionic Interactions: As a basic compound, this compound will be positively charged at neutral or acidic pH. This positive charge can lead to strong electrostatic interactions with negatively charged surfaces, such as the silanol groups present on glass.

  • Hydrophobic Interactions: The non-polar regions of the this compound molecule can interact with hydrophobic surfaces, such as those of many plastics like polystyrene and polypropylene.[1][2]

The following diagram illustrates the key factors influencing the adsorption of this compound to labware surfaces.

This compound This compound Properties Adsorption This compound Adsorption This compound->Adsorption Basic Nature (pKa) Hydrophobicity (LogP) Labware Labware Surface Labware->Adsorption Material (Glass, Plastic) Surface Charge Surface Energy Solvent Solvent/Buffer Conditions Solvent->Adsorption pH Organic Solvent Content Additives

Caption: Factors influencing this compound adsorption to labware.

Frequently Asked Questions (FAQs)

Q1: To which types of labware is this compound most likely to adsorb?

A1: this compound, as a basic and hydrophobic compound, is prone to adsorption to both glass and plastic surfaces. Significant loss of basic drugs has been observed with polystyrene labware.[1][2] Untreated borosilicate glass can also be problematic due to ionic interactions with surface silanol groups. While polypropylene is often a better choice than polystyrene, some adsorption can still occur.

Q2: How does the pH of my solution affect this compound adsorption?

A2: The pH of your solution is a critical factor. At a pH below its pKa (around 9.2), this compound will be protonated and carry a positive charge, increasing the likelihood of ionic adsorption to negatively charged surfaces like glass. A study on a this compound maleate oral liquid formulation found it to be stable at a pH of 2.7 in glass bottles, suggesting that at very low pH, the high concentration of protons may compete with the protonated drug for binding sites on the glass surface, reducing adsorption.[3][4] However, the effect of pH on adsorption to plastics can be more complex and may also be influenced by the plastic's surface properties.[5]

Q3: Can I use plastic labware for my this compound studies?

A3: Yes, but with caution. Polypropylene is generally preferred over polystyrene for basic compounds.[1][2] For highly sensitive, low-concentration studies, consider using low-adsorption or protein-repellent microplates and tubes, which have been surface-modified to minimize binding.

Q4: What is silanization and can it help reduce adsorption to glassware?

A4: Silanization is a process that chemically modifies the surface of the glass, replacing the polar and reactive silanol groups with a hydrophobic layer. This treatment can significantly reduce the adsorption of basic compounds by minimizing ionic interactions.

Troubleshooting Guide

If you suspect that this compound adsorption is affecting your experimental results (e.g., low recovery, high variability), consult the following troubleshooting guide.

Symptom Potential Cause Troubleshooting Steps
Low or no detectable this compound at low concentrations Adsorption to labware1. Switch to low-adsorption plasticware (polypropylene or surface-modified). 2. For glassware, use a silanization protocol. 3. Increase the ionic strength of your buffer to disrupt electrostatic interactions. 4. Add a small percentage of an organic solvent (e.g., acetonitrile, isopropanol) to your sample diluent.
High variability between replicate samples Inconsistent adsorption1. Ensure consistent pre-treatment of all labware. 2. Pre-condition the labware by incubating it with a solution of the same composition as your sample (without the analyte) before use. 3. Use a blocking agent like PEG in your sample diluent.[6][7]
Non-linear standard curve at the low end Greater proportional loss at lower concentrations1. Implement one of the adsorption mitigation strategies mentioned above. 2. Prepare standards in a matrix that mimics the sample as closely as possible, including any blocking agents.

The following workflow can help in selecting the appropriate labware and mitigation strategy for your study.

start Start: Low Concentration This compound Study labware_choice Choose Labware start->labware_choice glass Glassware labware_choice->glass Glass plastic Plasticware labware_choice->plastic Plastic silanize Silanize Glassware glass->silanize low_adsorption Use Low-Adsorption Plasticware plastic->low_adsorption test_recovery Test this compound Recovery silanize->test_recovery low_adsorption->test_recovery recovery_ok Recovery >95%? test_recovery->recovery_ok proceed Proceed with Experiment recovery_ok->proceed Yes optimize Optimize Solvent/ Buffer recovery_ok->optimize No add_blocker Add Blocking Agent (e.g., PEG) optimize->add_blocker add_blocker->test_recovery

Caption: Decision workflow for minimizing this compound adsorption.

Quantitative Data Summary

Labware Material Adsorption Potential for Basic/Hydrophobic Compounds Mitigation Strategies
Borosilicate Glass (untreated) High (due to ionic interactions)Silanization, Low pH buffer, High ionic strength buffer
Polystyrene High (due to hydrophobic and potential ionic interactions)[1][2]Use of blocking agents (e.g., PEG), Addition of organic solvent
Polypropylene Moderate (primarily hydrophobic interactions)Use of blocking agents, Addition of organic solvent
Low-Adsorption Plastics LowGenerally sufficient, but may benefit from optimized buffer conditions
Silanized Glass LowFurther optimization of buffer is usually not required for adsorption mitigation

Experimental Protocols

Protocol 1: Silanization of Glassware

This protocol describes a general procedure for silanizing glassware to create a hydrophobic surface. Caution: Silanizing agents are hazardous. Perform all steps in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Materials:

  • Glassware to be silanized

  • Dichlorodimethylsilane or similar silanizing agent

  • Anhydrous solvent (e.g., toluene or heptane)

  • Methanol or Ethanol

  • Drying oven

Procedure:

  • Cleaning: Thoroughly clean the glassware with a suitable laboratory detergent, followed by rinsing with deionized water, and finally with methanol or ethanol to aid in drying.

  • Drying: Dry the glassware completely in an oven at 100-120°C for at least one hour. It is critical that the glass is free of any moisture.

  • Preparation of Silanizing Solution: In a chemical fume hood, prepare a 2-5% (v/v) solution of the silanizing agent in an anhydrous solvent.

  • Silanization: Immerse the dry glassware in the silanizing solution for 5-10 minutes. Ensure all surfaces are in contact with the solution. Alternatively, for larger items, the solution can be poured into the vessel and swirled to coat all surfaces.

  • Rinsing: Remove the glassware from the silanizing solution and rinse it thoroughly with the anhydrous solvent, followed by a rinse with methanol or ethanol.

  • Final Drying: Allow the glassware to air dry in the fume hood, and then transfer it to a drying oven at 100-120°C for at least one hour to cure the silane layer.

  • Quality Control: To check the effectiveness of the silanization, place a drop of water on the treated surface. The water should bead up and not spread out.

Protocol 2: Use of Polyethylene Glycol (PEG) as a Blocking Agent

This protocol describes the use of PEG as a blocking agent in the sample diluent to prevent adsorption to plastic labware.

Materials:

  • Polyethylene Glycol (PEG), molecular weight >2000 Da

  • Your experimental buffer or sample diluent

Procedure:

  • Prepare a PEG Stock Solution: Prepare a 1% (w/v) stock solution of PEG in your experimental buffer. Gentle warming may be required to fully dissolve the PEG.

  • Determine Optimal PEG Concentration: It is recommended to test a range of final PEG concentrations (e.g., 0.01% to 0.1% w/v) to find the lowest effective concentration that does not interfere with your assay.

  • Prepare Working Solution: Add the PEG stock solution to your sample diluent to achieve the desired final concentration.

  • Pre-conditioning (Optional but Recommended): Before adding your samples, you can pre-condition the wells of your microplate or the inside of your tubes by incubating them with the PEG-containing buffer for 15-30 minutes. Aspirate the solution before adding your samples.

  • Sample Preparation: Prepare your this compound standards and samples in the diluent containing the optimized concentration of PEG.

By implementing these strategies, researchers can significantly reduce the loss of this compound due to adsorption, leading to more accurate and reproducible results in low concentration studies.

References

method for reducing baseline noise in Brompheniramine chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to baseline noise in Brompheniramine chromatograms.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of baseline noise in HPLC analysis of this compound?

Baseline noise in High-Performance Liquid Chromatography (HPLC) for this compound analysis can stem from various sources, affecting the accuracy and sensitivity of the results.[1][2] These issues can generally be categorized into problems with the mobile phase, the HPLC system components (pump, detector, column), or environmental factors.[2][3] Specifically for this compound, which is a hydrophobic and basic compound, poor peak shape and baseline instability can occur with traditional reversed-phase columns.[1][4]

Q2: How does the mobile phase contribute to baseline noise when analyzing this compound?

The mobile phase is a primary contributor to baseline noise.[1] Common issues include:

  • Impure Solvents: Using low-purity solvents or reagents can introduce contaminants that generate spurious signals.[1][5] It is crucial to use HPLC-grade solvents.[6]

  • Improper Degassing: Dissolved gases in the mobile phase can form microbubbles, leading to noise, especially in UV detectors.[1][4]

  • Inconsistent Preparation: Variations in mobile phase composition, especially when preparing buffered solutions for this compound analysis (e.g., phosphate or triethylamine-phosphoric acid buffers), can cause baseline fluctuations.[7]

  • Precipitation: Using phosphate buffers with high concentrations of acetonitrile can lead to precipitation, which can cause blockages and baseline instability.[6]

Q3: Can the HPLC column be a source of noise in this compound analysis?

Yes, the column is a critical component that can significantly impact baseline noise. For this compound analysis, which often utilizes C18 or cyano columns, several factors can be problematic:[7][8]

  • Contamination: Accumulation of contaminants from samples or the mobile phase on the column can lead to a noisy baseline. A guard column is recommended to protect the analytical column.[1][5]

  • Column Degradation: Over time, the stationary phase can degrade, especially with aggressive mobile phases, leading to increased noise.[5]

  • Improper Equilibration: Insufficient column equilibration time when changing mobile phases can result in a drifting or noisy baseline.[8][9] New columns may also require initial conditioning to remove residual packing solvents.[10]

Q4: How can I optimize my HPLC detector to reduce baseline noise for this compound?

Detector optimization is key to achieving a good signal-to-noise ratio. For UV detection of this compound, typically at wavelengths like 205 nm, 215 nm, or 265 nm, consider the following:[1][7]

  • Wavelength and Bandwidth: Ensure the chosen wavelength is at the absorbance maximum for this compound to maximize the signal. Optimizing the bandwidth can also improve the signal-to-noise ratio.[11]

  • Detector Lamp: An aging or failing detector lamp can be a source of significant noise.

  • Cell Contamination: A dirty flow cell can cause baseline disturbances. Flushing the cell with an appropriate solvent can help.[8]

  • Data Acquisition Rate: An excessively high data rate can increase noise, while a rate that is too low can lead to poor peak definition.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Baseline Noise

This guide provides a logical workflow for identifying and resolving the source of baseline noise.

cluster_mobile_phase Mobile Phase Checks cluster_system System Inspection cluster_column Column Evaluation cluster_detector Detector Optimization A Observe High Baseline Noise B Check Mobile Phase A->B Start Here C Inspect HPLC System B->C If noise persists B1 Use fresh, HPLC-grade solvents? B->B1 D Evaluate Column C->D If noise persists C1 Check for leaks? C->C1 E Optimize Detector Settings D->E If noise persists D1 Column properly equilibrated? D->D1 F Problem Resolved E->F If noise is reduced E1 Wavelength optimal for this compound? E->E1 B2 Properly degassed? B1->B2 B3 Consistently prepared? B2->B3 C2 Pump pressure stable? C1->C2 C3 Clean injector? C2->C3 D2 Guard column in use? D1->D2 D3 Flush or replace column? D2->D3 E2 Check lamp performance? E1->E2 E3 Clean flow cell? E2->E3

Caption: A step-by-step workflow for troubleshooting baseline noise.

Guide 2: Mobile Phase Preparation Protocol for this compound Analysis

This protocol outlines the best practices for preparing the mobile phase to minimize baseline noise.

Objective: To prepare a stable and clean mobile phase for the HPLC analysis of this compound.

Materials:

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Ammonium phosphate or Triethylamine and Phosphoric acid (or other specified buffer reagents)

  • 0.2 µm or 0.45 µm membrane filters

  • Degasser (in-line, vacuum, or sonicator)

Procedure:

  • Use High-Purity Reagents: Always start with HPLC-grade solvents and high-purity buffer components to prevent the introduction of impurities.[1][6]

  • Aqueous Phase Preparation:

    • Accurately weigh and dissolve the buffer salts in HPLC-grade water. For a mobile phase containing 10mM triethylamine-phosphoric acid buffer, carefully add the required amounts.

    • Adjust the pH to the specified value (e.g., pH 2.2 or 4.0) using phosphoric acid or another appropriate acid/base.[1] The pH of the mobile phase is a critical factor.

  • Filtration: Filter the aqueous and organic phases separately through a 0.2 µm or 0.45 µm membrane filter to remove particulate matter.[1][6]

  • Degassing: Thoroughly degas the mobile phase components before use to prevent bubble formation in the pump and detector.[1][4] In-line degassers are common in modern HPLC systems.[4]

  • Mixing: If preparing a pre-mixed mobile phase, ensure accurate measurement of each component. For online mixing, ensure the pump's gradient proportioning valve is functioning correctly. Inadequate mixing can cause periodic fluctuations in the baseline.

Data Presentation

Table 1: Common HPLC Parameters for this compound Analysis

ParameterTypical ValuesReference
Column C18 (e.g., 150 x 4.6 mm, 5µm), Cyano, Mixed-Mode[1][8]
Mobile Phase ACN/Water with Phosphate Buffer or Triethylamine-Phosphoric Acid Buffer[7]
Detection (UV) 205 nm, 215 nm, 265 nm[1][7]
Flow Rate 1.0 - 1.5 mL/min[8]

Table 2: Troubleshooting Summary for Baseline Noise

SymptomPotential CauseRecommended Action
High-frequency, random noise Detector lamp aging, electrical interferenceReplace detector lamp, check for proper grounding.
Cyclic or pulsating noise Pump issues (check valves, seals), improper mobile phase mixingService the pump, ensure proper mobile phase degassing and mixing.[2][3]
Drifting baseline Column temperature fluctuation, column contamination, mobile phase composition changeUse a column oven, flush the column, prepare fresh mobile phase.[2]
Spikes in the baseline Air bubbles, particulate contamination, electrical noiseDegas mobile phase, filter samples and mobile phase, check electrical connections.[2]

Experimental Protocols

Protocol 1: Column Flushing and Conditioning

Objective: To clean and equilibrate the HPLC column to ensure a stable baseline.

Procedure:

  • Disconnect the column from the detector to prevent contamination of the flow cell.

  • Flush with a series of solvents. A common sequence for a reversed-phase column (e.g., C18) is:

    • HPLC-grade water (to remove buffers)

    • Isopropanol or Methanol (to remove strongly retained organic compounds)

    • The initial mobile phase without the buffer

  • Equilibrate the column.

    • Reconnect the column to the detector.

    • Pump the mobile phase through the column at the analytical flow rate for at least 10-20 column volumes, or until a stable baseline is achieved.[8] Some methods, especially with ion-pairing reagents, may require longer equilibration times.[8]

    • For new columns, an initial conditioning flush with a solvent like isopropanol may be necessary to remove residual packing solvents.[10]

Logical Relationships Diagram

A Stable Baseline C High Signal-to-Noise Ratio A->C B Accurate Quantification of this compound C->B D Proper Mobile Phase Preparation D->A E Well-Maintained HPLC System E->A F Optimized Detector Parameters F->C G Appropriate Column Selection and Care G->A

Caption: The relationship between system stability and accurate results.

References

Technical Support Center: Optimizing Brompheniramine Delivery for Enhanced In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing the in vivo delivery of Brompheniramine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Formulation Development and Troubleshooting

FAQs: Formulation Challenges

Question: What are the common stability issues encountered when formulating this compound, and how can they be mitigated?

Answer: this compound maleate is known to be sensitive to light and oxidation. An oral liquid formulation of this compound maleate was found to be stable for at least 202 days when stored in amber-colored glass bottles at room temperature.[1][2][3] To enhance stability, consider the following:

  • pH Optimization: Maintaining an acidic pH can be crucial. A study showed that a this compound maleate oral liquid formulation was stable at a pH of 2.7.[2]

  • Excipient Compatibility: Incompatibility with certain excipients can lead to degradation. For instance, some active pharmaceutical ingredients (APIs) can interact with common excipients like lactose or magnesium stearate, affecting stability.[4][5] It is crucial to conduct thorough drug-excipient compatibility studies using techniques like high-performance liquid chromatography (HPLC) under stress conditions (e.g., elevated temperature and humidity).[5][6]

  • Protection from Light: Use of amber-colored containers is recommended to prevent photodegradation.[1][2]

  • Antioxidants: The inclusion of antioxidants in the formulation can help prevent oxidative degradation.

Question: My nanoparticle formulation of this compound shows high polydispersity and poor entrapment efficiency. What are the potential causes and solutions?

Answer: High polydispersity and low entrapment efficiency in nanoparticle formulations can stem from several factors. Here are some troubleshooting steps:

  • Optimization of Formulation Parameters: The ratio of drug to polymer/lipid, the concentration of surfactants, and the choice of solvent are critical. A systematic approach, such as a factorial design, can help in optimizing these parameters.

  • Process Parameters: Manufacturing process variables like sonication time, homogenization pressure, and stirring speed significantly impact nanoparticle size and encapsulation.[7] For example, in one study, optimizing the PCL payload, TPGS concentration, and sonication time was crucial for achieving desired nanoparticle characteristics.[7][8]

  • Drug-Excipient Interactions: Unfavorable interactions between this compound and the nanoparticle matrix can lead to poor encapsulation. Ensure compatibility through pre-formulation studies.

  • Purification Method: The method used to separate nanoparticles from the unencapsulated drug can influence the final product characteristics.

Question: I am developing a sustained-release formulation of this compound. What are the key considerations for achieving the desired release profile in vivo?

Answer: For sustained-release formulations, in vitro release studies are a starting point, but in vivo performance can be influenced by various physiological factors. Key considerations include:

  • Polymer Selection: The type and grade of the release-controlling polymer are critical. Hydrophilic matrices like HPMC are commonly used. The viscosity grade of HPMC will directly influence the drug release rate.

  • Formulation Design: The drug-to-polymer ratio, the inclusion of channeling agents, and the tablet hardness can all be modulated to achieve the desired release profile.

  • In Vitro-In Vivo Correlation (IVIVC): Developing a strong IVIVC is essential to predict in vivo performance from in vitro dissolution data. This can reduce the number of animal studies required.

  • Gastrointestinal (GI) Tract Variables: Factors like GI pH, motility, and food effects can impact the release from sustained-release dosage forms. Consider these factors during formulation design.

In Vivo Efficacy Models and Troubleshooting

Experimental Protocols

Histamine-Induced Cutaneous Wheal and Flare Model in Guinea Pigs

This model is used to evaluate the in vivo efficacy of H1 antihistamines in reducing allergic skin reactions.

  • Animal Model: Male Hartley guinea pigs are commonly used.[3]

  • Procedure:

    • Administer the this compound formulation or vehicle control to the guinea pigs via the desired route (e.g., oral, topical).

    • After a predetermined pretreatment time based on the drug's pharmacokinetics, intradermally inject a fixed dose of histamine (e.g., 0.125–2 micrograms/0.1 ml) into the dorsal skin of the guinea pig.[9]

    • Measure the resulting wheal and flare response at specific time points (e.g., 15, 30, 60 minutes) after the histamine challenge. The size of the wheal and flare can be traced and measured.[9]

    • The percentage inhibition of the wheal and flare area by the drug treatment compared to the control is calculated to determine the antihistaminic activity.

Citric Acid-Induced Cough Model in Guinea Pigs

This model is used to assess the antitussive (cough-suppressing) effects of antihistamines, as coughing can be a symptom of allergic reactions.

  • Animal Model: Male Dunkin-Hartley guinea pigs are often used.[10]

  • Procedure:

    • Place a conscious and unrestrained guinea pig into a whole-body plethysmography chamber and allow it to acclimatize.[1][11]

    • Administer the this compound formulation, vehicle, or a positive control (e.g., codeine) via the desired route.[1]

    • After a suitable pretreatment period (e.g., 30-60 minutes), induce coughing by exposing the animal to a nebulized solution of citric acid (e.g., 0.4 M) for a fixed duration (e.g., 3-5 minutes).[1][3][11]

    • Record the number of coughs during and immediately after the citric acid challenge using a microphone and a pressure transducer connected to the chamber.[11]

    • A reduction in the number of coughs in the drug-treated group compared to the control group indicates antitussive activity.

FAQs: In Vivo Experiment Troubleshooting

Question: I am observing high variability in the response of my animal subjects in the allergy model. What could be the reasons, and how can I minimize it?

Answer: High variability in animal models of allergy is a common challenge. Potential causes and mitigation strategies include:

  • Genetic Predisposition: Different strains of animals can exhibit varying immune responses.[12][13] Ensure you are using a consistent and appropriate strain for your study. For example, BALB/c and C3H/HeJ mice are known to be good Th2 responders.[13]

  • Environmental Factors: Uncontrolled environmental factors can influence sensitization. This includes unintended dietary pre-exposure to the allergen or cross-reactive proteins, which could induce tolerance.[12] Standardize animal diet and housing conditions.

  • Route of Sensitization: The route of allergen administration (e.g., intraperitoneal vs. oral) can significantly impact the immune response.[12][14] Ensure a consistent and relevant route of sensitization is used.

  • Gut Microbiome: The composition of the gut microbiota can influence allergic sensitization.[12] Consider monitoring and potentially normalizing the gut microbiome of your animal cohort.

  • Experimental Technique: Inconsistent administration of the drug or allergen can lead to variable results. Ensure all personnel are well-trained and follow standardized procedures.

Question: My novel this compound nanoparticle formulation is not showing the expected enhanced efficacy in vivo compared to the conventional drug solution. What should I investigate?

Answer: A lack of enhanced in vivo efficacy for a nanoformulation can be due to several factors. Here's a troubleshooting guide:

  • In Vivo Stability and Drug Release: The nanoparticle may not be stable in the physiological environment, leading to premature drug release. Characterize the stability of your nanoparticles in simulated biological fluids. Also, the drug release profile in vivo might be different from in vitro conditions.

  • Bioavailability: While nanoparticles have the potential to enhance bioavailability, factors like first-pass metabolism can still play a role.[15][16] Conduct pharmacokinetic studies to compare the plasma concentration-time profiles of your nanoformulation and the conventional drug.

  • Biodistribution: The nanoparticles may not be reaching the target site in sufficient concentrations. Perform biodistribution studies to track the localization of your nanoparticles after administration.

  • Immunotoxicity: Nanoparticles can sometimes trigger an immune response, which could affect their efficacy or lead to rapid clearance.[17] Assess the potential for immunotoxicity of your formulation.

  • Animal Model Selection: The chosen animal model may not be sensitive enough to detect the enhanced efficacy of your formulation. Ensure the model is appropriate and validated for your specific research question.

Data Presentation

Pharmacokinetic Parameters of this compound
ParameterValue (Adults)Value (Children, 2-17 years)Reference
Peak Serum Concentration (Cmax) 11.6 ± 3.0 ng/mlSimilar across age groups[9][18]
Time to Peak Concentration (Tmax) 3.1 ± 1.1 hrTended to be earlier in the youngest group[9][18]
Serum Half-life (t1/2) 24.9 ± 9.3 hr~15 hours (no age-related differences)[9][18]
Clearance Rate 6.0 ± 2.3 ml/min/kgIncreased with age (before allometric scaling)[9][18]
Volume of Distribution 11.7 ± 3.1 L/kgIncreased with age (before allometric scaling)[9][18]
Area Under the Curve (AUC) Not explicitly stated~15% to 30% higher in the oldest age group[18]
Comparative Bioavailability of Nanoparticle vs. Conventional Formulations (General)
Formulation TypeRelative Bioavailability ImprovementKey ObservationsReference
Nanoparticle-based Statins Up to 400% improvement over conventional medicationSubstantial improvements in Tmax and Cmax; increased circulation time.[15][16]
Methotrexate-loaded Nanoparticles and Nanoemulsions Demonstrates the potential for altered pharmacokinetic profiles compared to conventional drugs.Highlights the importance of comparing different nanoformulations to understand their unique pharmacokinetic properties.[19]

Visualizations

Signaling Pathway: Histamine H1 Receptor Activation

Histamine_H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds & Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, bronchoconstriction) Ca_release->Allergic_Symptoms PKC->Allergic_Symptoms This compound This compound (Antagonist) This compound->H1R Blocks

Caption: Histamine H1 receptor signaling pathway and its inhibition by this compound.

Experimental Workflow: In Vivo Efficacy Testing

InVivo_Efficacy_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation Prepare this compound Formulation (Test vs. Control) Dosing Administer Formulation Formulation->Dosing Animal_Prep Acclimatize Animal Subjects (e.g., Guinea Pigs) Animal_Prep->Dosing Pretreatment Pretreatment Period Dosing->Pretreatment Challenge Induce Allergic Response (e.g., Histamine Injection or Citric Acid Inhalation) Pretreatment->Challenge Measurement Measure Response (e.g., Wheal Size, Cough Count) Challenge->Measurement Data_Analysis Analyze and Compare Treatment Groups Measurement->Data_Analysis Conclusion Draw Conclusions on Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for in vivo efficacy testing of this compound formulations.

Logical Relationship: Troubleshooting In Vivo Efficacy Issues

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Investigative Solutions Problem Low In Vivo Efficacy of Novel Formulation Stability Poor In Vivo Stability Problem->Stability Release Inadequate Drug Release Problem->Release Bioavailability Low Bioavailability Problem->Bioavailability Distribution Incorrect Biodistribution Problem->Distribution Stability_Test Test Stability in Simulated Fluids Stability->Stability_Test Release_Profile Re-evaluate In Vitro/ In Vivo Release Release->Release_Profile PK_Study Conduct Pharmacokinetic Studies Bioavailability->PK_Study BD_Study Perform Biodistribution Studies Distribution->BD_Study

Caption: A logical diagram for troubleshooting low in vivo efficacy of novel this compound formulations.

References

Technical Support Center: Addressing Brompheniramine Cross-Reactivity in Immunoassay Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and addressing cross-reactivity issues with Brompheniramine in immunoassay screening.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause cross-reactivity in immunoassays?

A1: this compound is a first-generation antihistamine used to treat symptoms of the common cold and allergic rhinitis.[1] Its chemical structure shares similarities with other compounds, which can lead to cross-reactivity in immunoassays. This means that the antibodies used in the assay may mistakenly bind to this compound or its metabolites, leading to a false-positive result for the target analyte, most commonly amphetamines.[2][3][4]

Q2: Which immunoassays are most affected by this compound cross-reactivity?

A2: Immunoassays for amphetamine screening are the most frequently reported to be affected by this compound cross-reactivity, leading to false-positive results.[2][3][4] It is important to consult the package insert of the specific immunoassay kit being used for information on known cross-reactants.[5][6]

Q3: At what concentration does this compound cause a false positive?

A3: The exact concentration of this compound that causes a false positive can vary depending on the specific immunoassay, its cutoff level, and the individual's metabolism of the drug.[6][7] It has been suggested that the metabolites of this compound may be the primary cause of this cross-reactivity. Unfortunately, specific quantitative data on cross-reactivity percentages for various commercial kits is not always publicly available and may be proprietary to the manufacturers.

Q4: How can I confirm if a positive result is due to this compound cross-reactivity?

A4: Any presumptive positive result from an immunoassay that is suspected to be a false positive should be confirmed using a more specific analytical method.[1][2] The gold standard for confirmation is Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][5] These methods can definitively identify and quantify the specific compounds present in the sample, distinguishing between this compound and the target analyte.

Q5: Are there any alternative antihistamines that are less likely to cause cross-reactivity?

A5: Second-generation antihistamines have been reported to be less likely to cause false-positive results in urine drug screens.[3] If feasible for the research or clinical context, consider using these as an alternative to reduce the risk of cross-reactivity.

Troubleshooting Guides

Issue: Suspected False-Positive Result for Amphetamine

Symptoms:

  • A positive result in an amphetamine immunoassay for a sample from a subject known to be taking this compound.

  • No other clinical or historical evidence of amphetamine use.

Possible Cause:

  • Cross-reactivity of the immunoassay antibodies with this compound or its metabolites.

Troubleshooting Steps:

  • Review Subject Medication History: Carefully review the subject's recent and current medication intake, paying close attention to any medications containing this compound.

  • Consult Assay Package Insert: Check the package insert of the immunoassay kit for any listed cross-reactivity with this compound or related compounds.

  • Sample Dilution: In some cases, diluting the sample may help to reduce the concentration of the interfering substance below the level that causes a cross-reaction. However, this may also dilute the target analyte, so this should be done with caution and validation.

  • Sample Pre-treatment: Consider implementing a sample pre-treatment step to remove or reduce the concentration of this compound. (See Experimental Protocols section for a general sample clean-up protocol).

  • Confirmatory Testing: The most definitive step is to send the sample for confirmatory testing using GC-MS or LC-MS/MS.[4][5]

Quantitative Data Summary

While specific cross-reactivity percentages for this compound are often not publicly available in package inserts, the following table summarizes structurally similar compounds and their potential for cross-reactivity in amphetamine immunoassays. This information is intended to provide a general understanding of the types of molecules that can interfere.

CompoundStructural ClassPotential for Cross-Reactivity with Amphetamine Immunoassays
This compound Alkylamine AntihistamineHigh
ChlorpheniramineAlkylamine AntihistamineHigh
PheniramineAlkylamine AntihistamineModerate to High
PseudoephedrineDecongestantModerate
PhentermineAnorectic AgentHigh

Note: The degree of cross-reactivity can vary significantly between different immunoassay kits and manufacturers.

Experimental Protocols

Protocol 1: General Sample Pre-treatment for Reducing Matrix Interference

This protocol describes a general method for sample clean-up that may help reduce interference from compounds like this compound. This protocol should be validated for your specific application.

Materials:

  • Sample (e.g., urine, plasma)

  • Solid-Phase Extraction (SPE) cartridges (C18 or a mixed-mode cation exchange cartridge may be effective)

  • Methanol (HPLC grade)

  • Deionized water

  • 0.1% Formic acid in water

  • 0.1% Formic acid in methanol

  • Nitrogen evaporator

  • Reconstitution buffer (assay specific)

Procedure:

  • Condition the SPE Cartridge:

    • Wash the cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water.

  • Load the Sample:

    • Load 1-5 mL of the sample onto the conditioned cartridge.

  • Wash the Cartridge:

    • Wash the cartridge with 3 mL of 0.1% formic acid in water to remove polar interfering compounds.

  • Elute the Analyte:

    • Elute the target analyte (and potentially the interfering compound) with 3 mL of 0.1% formic acid in methanol.

  • Evaporate and Reconstitute:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the appropriate assay buffer.

  • Assay:

    • Perform the immunoassay on the reconstituted sample according to the manufacturer's instructions.

Protocol 2: Confirmatory Analysis by GC-MS

This protocol provides a general workflow for the confirmation of amphetamines and the identification of this compound using Gas Chromatography-Mass Spectrometry. This is a generalized protocol and specific parameters will need to be optimized for your instrument and application.

Materials:

  • Sample extract (from SPE or liquid-liquid extraction)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Ethyl acetate

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

  • Derivatization:

    • Evaporate the sample extract to dryness.

    • Add 50 µL of ethyl acetate and 50 µL of the derivatizing agent.

    • Cap the vial and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS.

    • GC Conditions:

      • Inlet temperature: 250°C

      • Oven temperature program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/minute, and hold for 5 minutes.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Acquisition mode: Full scan (e.g., m/z 40-550) and/or Selected Ion Monitoring (SIM) for target ions of amphetamine and this compound.

  • Data Analysis:

    • Compare the retention times and mass spectra of the peaks in the sample to those of certified reference standards for amphetamine and this compound.

Visualizations

experimental_workflow cluster_screening Immunoassay Screening cluster_troubleshooting Troubleshooting & Confirmation start Sample Collection immunoassay Perform Immunoassay start->immunoassay result Presumptive Positive Result immunoassay->result review_meds Review Medication History (Check for this compound) result->review_meds confirmation Confirmatory Testing (GC-MS/LC-MS/MS) result->confirmation Direct Confirmation spe Sample Pre-treatment (SPE) review_meds->spe If interference is suspected reassay Re-assay Pre-treated Sample spe->reassay reassay->confirmation If still positive final_result Definitive Result confirmation->final_result

Caption: Troubleshooting workflow for a presumptive positive immunoassay result.

logical_relationship This compound This compound Present in Sample structural_similarity Structural Similarity to Amphetamine antibody_binding Antibody Cross-reacts This compound->antibody_binding false_positive False-Positive Result antibody_binding->false_positive

Caption: The logical relationship leading to a false-positive result.

References

improving the recovery of Brompheniramine during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Brompheniramine during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for SPE method development?

A1: this compound is a hydrophobic and basic compound. It has a pKa of approximately 10.1 and a LogP of 3.4.[1] Understanding these properties is crucial for selecting the appropriate SPE sorbent and optimizing the pH of the sample and solvents to ensure efficient extraction and high recovery.

Q2: Which type of solid-phase extraction is most effective for this compound?

A2: Due to its basic nature, mixed-mode solid-phase extraction, specifically using a strong cation exchange (SCX) sorbent combined with a reversed-phase backbone (like C8 or C18), is highly effective for extracting this compound from biological fluids.[2] This approach allows for a dual retention mechanism: ion exchange and hydrophobic interaction. The ion exchange mechanism provides strong retention of the positively charged this compound, which allows for more rigorous washing steps to remove matrix interferences without significant loss of the analyte.[2]

Q3: How does pH affect the retention of this compound on a mixed-mode cation exchange sorbent?

A3: The pH of the sample and wash solutions plays a critical role in the retention of this compound on a cation exchange sorbent. To ensure maximum retention, the pH of the sample should be adjusted to at least two pH units below the pKa of this compound (pKa ≈ 10.1), which is typically around pH 6-7. At this pH, this compound will be fully protonated (positively charged) and can strongly interact with the negatively charged sorbent.[3] During the elution step, the pH is raised to be at least two pH units above the pKa, neutralizing the charge on this compound and releasing it from the sorbent.[4]

Q4: What is a suitable elution solvent for this compound from a mixed-mode cation exchange sorbent?

A4: A common and effective elution solvent for basic drugs like this compound from a mixed-mode cation exchange sorbent is a mixture of an organic solvent (like methanol or acetonitrile) with a small percentage of a basic modifier. A typical elution solvent is 5% ammonium hydroxide in methanol. The organic solvent disrupts the hydrophobic interactions, while the ammonium hydroxide raises the pH, neutralizing the charge on this compound and disrupting the ionic interaction with the sorbent, leading to its efficient elution.

Troubleshooting Guide: Low Recovery of this compound

Low recovery is a common issue in solid-phase extraction.[5][6][7][8] This guide provides specific troubleshooting steps for improving the recovery of this compound.

Symptom Potential Cause Recommended Solution
Analyte lost during sample loading Incorrect Sample pH: If the sample pH is too high (close to or above the pKa of 10.1), this compound will be in its neutral form and will not be retained by the cation exchange mechanism.Adjust the sample pH to be between 6 and 7 to ensure this compound is fully protonated (positively charged).[3]
Inappropriate Sorbent: Using a purely reversed-phase sorbent may not provide sufficient retention, especially if the wash steps are too aggressive.Use a mixed-mode strong cation exchange (SCX) sorbent for dual retention (hydrophobic and ionic).[2]
High Flow Rate: A high flow rate during sample loading can prevent sufficient interaction between this compound and the sorbent.Decrease the sample loading flow rate to allow for adequate equilibration.[9]
Analyte lost during wash step Wash Solvent is Too Strong: A high percentage of organic solvent in the wash solution can disrupt the hydrophobic interaction and elute this compound.Use a weaker wash solvent. For a mixed-mode SCX sorbent, you can use an acidic wash (e.g., 1M acetic acid) followed by a moderately polar organic solvent (e.g., methanol).
Incorrect Wash Solvent pH: If the pH of the wash solvent is high, it can begin to neutralize the charge on this compound, weakening its ionic retention.Ensure the wash solvent is acidic or neutral to maintain the positive charge on this compound.
Analyte not eluting from the cartridge Inefficient Elution Solvent: The elution solvent may not be basic enough to neutralize this compound or strong enough to disrupt hydrophobic interactions.Increase the strength of the basic modifier in the elution solvent (e.g., from 2% to 5% ammonium hydroxide in methanol). Ensure the organic component of the elution solvent is strong enough (e.g., methanol or acetonitrile).
Insufficient Elution Volume: The volume of the elution solvent may not be enough to completely elute the analyte from the sorbent bed.Increase the volume of the elution solvent or perform a second elution and combine the eluates.
Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting low recovery of this compound during SPE.

G Troubleshooting Low Recovery of this compound in SPE start Low Recovery Observed check_fractions Analyze fractions from each step (load, wash, elution) start->check_fractions load_loss Analyte in Loading Fraction? check_fractions->load_loss wash_loss Analyte in Wash Fraction? load_loss->wash_loss No fix_load Adjust sample pH to 6-7 Decrease loading flow rate Use mixed-mode SCX sorbent load_loss->fix_load Yes no_elution Analyte Not in Eluate? wash_loss->no_elution No fix_wash Decrease organic strength of wash solvent Ensure wash solvent is acidic/neutral wash_loss->fix_wash Yes fix_elution Increase basicity of elution solvent (e.g., 5% NH4OH in MeOH) Increase elution volume no_elution->fix_elution Yes end Recovery Improved no_elution->end No (Analyte in Eluate) fix_load->end fix_wash->end fix_elution->end G Mixed-Mode Cation Exchange SPE Workflow for this compound cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis sample Plasma Sample pretreat Dilute with Ammonium Acetate (pH 6) sample->pretreat load Load Sample pretreat->load condition Condition: Methanol equilibrate Equilibrate: Ammonium Acetate (pH 6) condition->equilibrate equilibrate->load wash1 Wash 1: Ammonium Acetate (pH 6) load->wash1 wash2 Wash 2: 1M Acetic Acid wash1->wash2 wash3 Wash 3: Methanol wash2->wash3 dry Dry Sorbent wash3->dry elute Elute: 5% NH4OH in Methanol dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Technical Support Center: Troubleshooting Inconsistent Results in Brompheniramine Cell viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during cell viability assays with Brompheniramine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a first-generation antihistamine belonging to the propylamine class of drugs.[1] Its primary mechanism of action is as an antagonist of the histamine H1 receptor, competitively blocking the effects of histamine.[2][3][4] This action helps to alleviate symptoms associated with allergic reactions.[2] Additionally, it exhibits moderate anticholinergic (antimuscarinic) properties, which can contribute to side effects like drowsiness and dry mouth.[1][3][4][5]

Q2: My cell viability results with this compound are inconsistent between experiments. What are the common causes?

Inconsistent results in cell viability assays are a common challenge and can stem from both biological and technical factors.[6][7]

  • Biological Factors: These include the specific cell line being used, the passage number of the cells, cell seeding density, and the batch of cell culture medium.[6][7] It's crucial to use cells in the exponential growth phase for consistent metabolic activity.[6]

  • Technical Factors: Common technical issues include inconsistent cell seeding, pipetting errors, the "edge effect" in multi-well plates, and potential interference of this compound with the assay reagents.[6][7][8]

Q3: I'm observing high variability between my replicate wells in a 96-well plate. How can I minimize this?

High variability among replicate wells often points to procedural inconsistencies. Here are some key areas to focus on:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting each well to prevent cells from settling.[6][8]

  • "Edge Effect": The outer wells of a 96-well plate are more susceptible to evaporation, which can concentrate media components and affect cell health.[6][7] To mitigate this, fill the peripheral wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from your experimental analysis.[6][8]

  • Pipetting Errors: Calibrate your pipettes regularly and maintain a consistent pipetting technique.[6][8]

Q4: Could this compound be interfering with my MTT assay?

Yes, it's possible. The MTT assay relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[9] Some chemical compounds can interfere with this process, leading to inaccurate results.[6][10] this compound, as an organic molecule, could potentially interact with the MTT reagent or the formazan product. It is also important to consider that this compound has been shown to block HERG K+ channels, which could indirectly affect cellular metabolism and, consequently, the MTT assay results.[11]

To check for interference, it is recommended to run a control plate with this compound in cell-free media to see if it directly reduces the MTT reagent.[6]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues in this compound cell viability assays.

Problem Potential Cause Recommended Solution
High variability between replicate wells 1. Inconsistent cell seeding: Uneven distribution of cells in the microplate wells.[6][8] 2. "Edge effect": Increased evaporation in the outer wells of the plate.[6][7] 3. Pipetting errors: Inaccurate dispensing of cells, media, or reagents.[6][8]1. Ensure the cell suspension is homogenous before and during seeding by gently swirling the flask or tube.[6] 2. Fill the peripheral wells with sterile PBS or media without cells and do not use them for experimental data.[6][8] 3. Calibrate pipettes regularly and use a consistent pipetting technique.[6][8]
Low signal or weak absorbance/fluorescence readings 1. Suboptimal cell density: Too few cells seeded per well.[12] 2. Short incubation times: Insufficient time for the assay reagent to be metabolized.[12][13] 3. Incorrect wavelength settings: Reading absorbance or fluorescence at a non-optimal wavelength.1. Optimize cell seeding density for your specific cell line to ensure a robust signal.[14] 2. Optimize the incubation time for the assay reagent with your cells.[13][15] 3. Verify the correct wavelength settings for your specific assay kit on the plate reader.
Inconsistent results between different assays (e.g., MTT vs. Trypan Blue) 1. Different cellular processes measured: MTT measures metabolic activity, while Trypan Blue assesses membrane integrity.[16] A compound could affect metabolism without causing immediate cell death. 2. Assay interference: this compound may be interfering with the chemistry of one of the assays.[6][10]1. Use a multi-parametric approach. For example, combine a metabolic assay (MTT) with a cytotoxicity assay (like LDH release) or an apoptosis assay (Annexin V/PI) for a more complete picture of cell health. 2. Run appropriate controls, including this compound in cell-free media, to test for direct assay interference.[6]
This compound appears more toxic than expected 1. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells.[8] 2. Compound precipitation: this compound may be precipitating out of solution at higher concentrations in the culture medium.[8]1. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). Include a vehicle control with the same solvent concentration.[8] 2. Visually inspect the wells for any precipitate after adding this compound. Perform a solubility test of this compound in your specific cell culture medium.[8]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[15][17][18]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and control vehicle for the desired exposure time.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[15][17]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][18]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm.[17]

Trypan Blue Exclusion Assay

This protocol is based on the principle that viable cells with intact membranes exclude the dye, while non-viable cells take it up.[16][19]

  • Cell Suspension: Prepare a single-cell suspension from your treated and control cultures.

  • Dye Mixture: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.[19]

  • Incubation: Allow the mixture to incubate for 1-3 minutes at room temperature.[16][20]

  • Cell Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (clear) and non-viable (blue) cells under a microscope.

  • Viability Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[19]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22]

  • Cell Collection: Collect both adherent and floating cells from treated and control cultures.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[21]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[21]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[23]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.[21][22]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding brom_prep This compound Preparation treatment Treatment with this compound brom_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay tb_assay Trypan Blue Assay treatment->tb_assay annexin_assay Annexin V/PI Assay treatment->annexin_assay data_acquisition Data Acquisition (Plate Reader/Microscope/Flow Cytometer) mtt_assay->data_acquisition tb_assay->data_acquisition annexin_assay->data_acquisition data_analysis Data Analysis & Interpretation data_acquisition->data_analysis

Caption: General experimental workflow for assessing this compound's effect on cell viability.

troubleshooting_logic cluster_replicates Replicate Variability Solutions cluster_signal Low Signal Solutions cluster_assays Assay Discrepancy Solutions start Inconsistent Cell Viability Results check_replicates High Variability in Replicates? start->check_replicates check_signal Low Signal? check_replicates->check_signal No solution_seeding Optimize Cell Seeding Technique check_replicates->solution_seeding Yes check_assays Discrepancy Between Assays? check_signal->check_assays No solution_density Optimize Seeding Density check_signal->solution_density Yes solution_multiparametric Use Multi-Parametric Approach check_assays->solution_multiparametric Yes end Consistent Results check_assays->end No solution_edge Address 'Edge Effect' solution_seeding->solution_edge solution_pipetting Calibrate & Standardize Pipetting solution_edge->solution_pipetting solution_pipetting->end solution_incubation Optimize Incubation Time solution_density->solution_incubation solution_incubation->end solution_interference Check for Compound Interference solution_multiparametric->solution_interference solution_interference->end

Caption: A logical troubleshooting workflow for inconsistent cell viability assay results.

brompheniramine_pathway brom This compound h1r Histamine H1 Receptor brom->h1r Antagonist plc Phospholipase C (PLC) h1r->plc Inhibits Activation pip2 PIP2 plc->pip2 Inhibits Hydrolysis nfkb NF-κB Pathway plc->nfkb Downregulates ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Blocks Binding pkc Protein Kinase C (PKC) dag->pkc ca2 Intracellular Ca2+ Release er->ca2 Reduces apoptosis Potential Apoptosis Induction ca2->apoptosis Modulates pkc->nfkb inflammation Decreased Pro-inflammatory Cytokines nfkb->inflammation cell_viability Altered Cell Viability apoptosis->cell_viability

References

Validation & Comparative

In Vitro Potency Showdown: Brompheniramine vs. Chlorpheniramine at the Histamine H1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers and drug development professionals.

Brompheniramine and chlorpheniramine, two structurally similar first-generation alkylamine antihistamines, have long been mainstays in the symptomatic relief of allergic conditions. Their therapeutic efficacy is primarily attributed to their antagonist activity at the histamine H1 receptor. This guide provides an in-depth in vitro comparison of their potency, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in their understanding of these compounds.

Quantitative Potency Comparison

While both compounds are recognized as potent H1 receptor antagonists, direct comparative studies providing side-by-side in vitro potency data are limited. However, by compiling data from various sources, a comparative overview can be established. The primary metric for in vitro potency in receptor binding assays is the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity and, thus, greater potency.

For the purpose of a more accurate comparison, it is crucial to consider the active enantiomers of these racemic drugs: dexthis compound and dexchlorpheniramine.

CompoundActive EnantiomerReceptorKᵢ (nM)Species/Cell Line
ChlorpheniramineDexchlorpheniramineHuman Histamine H13.2[1]Not Specified
Dexchlorpheniramine-Cloned Human Histamine H12.67 - 4.81[2]Not Specified
This compound Dexthis compound Human Histamine H1 Data Not Available in Searched Literature -

Note: Kᵢ values can vary between studies due to differing experimental conditions.

The available data for chlorpheniramine and its active enantiomer, dexchlorpheniramine, demonstrate high affinity for the histamine H1 receptor, with Kᵢ values in the low nanomolar range.[1][2] Although a specific Kᵢ value for this compound or dexthis compound from a directly comparable in vitro study was not identified in the searched literature, the structural similarity and the established clinical interchangeability of the two drugs strongly suggest a comparable in vitro potency at the H1 receptor.

Histamine H1 Receptor Signaling Pathway

Both this compound and chlorpheniramine exert their effects by acting as inverse agonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR). Upon binding, they prevent the receptor from being activated by histamine, thereby blocking the downstream signaling cascade that leads to allergic symptoms.

The H1 receptor is coupled to the Gq/11 family of G-proteins.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[3] This signaling cascade ultimately results in the various physiological responses associated with an allergic reaction, such as smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Allergic_Response Allergic Response (Smooth Muscle Contraction, Increased Vascular Permeability) Ca_release->Allergic_Response PKC->Allergic_Response Antihistamine This compound / Chlorpheniramine Antihistamine->H1R Blocks Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep H1 Receptor-Expressing Cell Membrane Preparation Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep [³H]mepyramine (Radioligand) Preparation Radioligand_Prep->Incubation Compound_Prep Serial Dilutions of This compound/ Chlorpheniramine Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc Determine IC₅₀ Counting->IC50_Calc Ki_Calc Calculate Kᵢ using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

References

First-Generation Antihistamines: A Comparative Analysis of Mast Cell Stabilization Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

First-generation antihistamines have long been a cornerstone in the management of allergic conditions. Beyond their well-documented antagonism of the histamine H1-receptor, several of these compounds exhibit a distinct, clinically relevant property: the ability to stabilize mast cells and inhibit the release of histamine and other pro-inflammatory mediators. This dual-action mechanism presents a compelling area of investigation for the development of more effective anti-allergic therapies. This guide provides a comparative analysis of the mast cell stabilization effects of prominent first-generation antihistamines, supported by experimental data and detailed methodologies.

Comparative Efficacy in Mast Cell Stabilization

The capacity to stabilize mast cells varies significantly among first-generation antihistamines. While all share the common feature of H1-receptor blockade, their effects on the mast cell degranulation process are not uniform. Ketotifen is widely recognized for its potent mast cell stabilizing properties, a mechanism that contributes significantly to its clinical efficacy.[1][2][3] In contrast, other agents like hydroxyzine have also demonstrated direct inhibitory effects on mast cell activation, whereas the effects of diphenhydramine and chlorpheniramine appear to be less pronounced or context-dependent.

A study investigating neurogenic bladder mast cell activation found that hydroxyzine at concentrations of 10⁻⁶ M and 10⁻⁵ M significantly reduced carbachol-induced serotonin release (a marker for degranulation) by 25% and 34%, respectively.[4] Notably, in the same study, diphenhydramine showed no inhibitory effect on this process.[4] Another study focusing on lipopolysaccharide (LPS)-induced inflammation in rat skin demonstrated that ketotifen (10⁻⁷ mol/site) inhibited mast cell degranulation by a remarkable 59.2%.[5] Conversely, chlorpheniramine at the same concentration did not prevent mast cell degranulation, highlighting a clear difference in their stabilizing capabilities.[5]

The following table summarizes key quantitative data from various in vitro and in vivo studies, offering a comparative overview of the mast cell stabilizing effects of selected first-generation antihistamines.

DrugModel SystemStimulantConcentrationObserved EffectReference
Ketotifen Rat Skin Mast CellsLipopolysaccharide (LPS)10⁻⁷ mol/site59.2% inhibition of mast cell degranulation[5]
Human Conjunctival Mast CellsAnti-IgE~10⁻¹¹ to 10⁻⁴ M>90% inhibition of histamine release[6]
Rat Peritoneal Mast CellsCompound 48/80>0.1 mMInhibition of histamine release[7]
Hydroxyzine Rat Bladder Mast CellsCarbachol10⁻⁵ M34% reduction in serotonin release[4]
Rat Brain Mast CellsEAE ModelOral Administration70% inhibition of mast cell degranulation[8]
Diphenhydramine Rat Bladder Mast CellsCarbachol10⁻⁵ MNo inhibitory effect on serotonin release[4]
Rat Peritoneal Mast CellsNot specified100 µM - 1 mMSignificant reduction in degranulating cells[9]
Chlorpheniramine Rat Skin Mast CellsLipopolysaccharide (LPS)10⁻⁷ mol/siteDid not prevent mast cell degranulation[5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of mast cell stabilization, it is crucial to visualize the intracellular signaling cascade that leads to degranulation. The primary pathway is initiated by the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) on the mast cell surface. This event triggers a cascade involving Src and Syk family kinases, leading to the activation of phospholipase C (PLC), generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium (Ca²⁺), which is the ultimate trigger for the exocytosis of granular contents like histamine. Mast cell stabilizers may interfere with this cascade at various points, such as by modulating calcium influx.

MastCellActivation cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Ag Antigen IgE IgE Ag->IgE binds FceRI FcεRI Receptor IgE->FceRI cross-links Lyn Lyn Kinase FceRI->Lyn Syk Syk Kinase Lyn->Syk LAT LAT Syk->LAT PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ Influx IP3->Ca PKC PKC DAG->PKC Degranulation Degranulation (Histamine Release) Ca->Degranulation PKC->Degranulation Stabilizer Mast Cell Stabilizer (e.g., Ketotifen) Stabilizer->Ca Inhibits

Caption: IgE-mediated mast cell activation pathway and point of inhibition.

A standardized workflow is essential for the comparative assessment of mast cell stabilizing agents. The following diagram illustrates a typical experimental procedure, from mast cell isolation to data analysis.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_assay Quantification cluster_analysis Analysis A 1. Mast Cell Isolation (e.g., Rat Peritoneal Lavage) B 2. Cell Purification (e.g., Density Gradient) A->B C 3. Pre-incubation (Antihistamine or Vehicle) D 4. Stimulation (e.g., Compound 48/80) C->D E 5. Stop Reaction & Centrifuge D->E F 6a. Supernatant Collection (Mediator Release) E->F G 6b. Cell Pellet Lysis (Total Mediator Content) E->G H 7. Mediator Assay (e.g., β-Hexosaminidase Assay) F->H G->H I 8. Calculate % Inhibition H->I

Caption: General workflow for in vitro mast cell stabilization assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of mast cell stabilization.

Protocol 1: Isolation and Purification of Rat Peritoneal Mast Cells (RPMCs)

This protocol is adapted from methodologies described for isolating primary mast cells for degranulation assays.[10]

  • Animal Euthanasia: Euthanize male Wistar rats (175-200g) using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Peritoneal Lavage: Inject 10-15 mL of ice-cold, calcium-free HEPES-Tyrode buffer into the peritoneal cavity. Gently massage the abdomen for approximately 90 seconds to dislodge mast cells.

  • Cell Collection: Carefully open the peritoneal cavity and aspirate the fluid containing the peritoneal cells using a sterile pipette.

  • Purification:

    • Centrifuge the collected cell suspension at 200 x g for 10 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in a fresh buffer.

    • Layer the cell suspension onto a Percoll density gradient (or similar density medium) to separate mast cells from other peritoneal cells (e.g., macrophages).

    • Centrifuge according to the gradient manufacturer's instructions.

    • Carefully collect the enriched mast cell layer.

  • Cell Viability and Purity: Wash the purified cells and resuspend in a suitable buffer (e.g., HEPES-Tyrode with Ca²⁺). Assess cell viability using Trypan Blue exclusion and purity (>95%) by staining with Toluidine Blue.[10]

Protocol 2: In Vitro Mast Cell Degranulation Assay (Compound 48/80)

This protocol outlines a typical experiment to measure the inhibition of mast cell degranulation using Compound 48/80 as a secretagogue.[10][11][12]

  • Cell Preparation: Resuspend purified RPMCs (from Protocol 1) in HEPES-Tyrode buffer containing Ca²⁺ to a final concentration of 1-2 x 10⁵ cells/mL.

  • Pre-incubation:

    • Aliquot the cell suspension into microcentrifuge tubes.

    • Add various concentrations of the first-generation antihistamine to be tested (e.g., ketotifen, hydroxyzine) or vehicle control (buffer/DMSO).

    • Incubate the tubes for 15-30 minutes at 37°C.

  • Stimulation:

    • Initiate degranulation by adding Compound 48/80 to a final concentration of 1-10 µg/mL to all tubes except the negative control (spontaneous release).

    • Incubate for 15 minutes at 37°C.

  • Reaction Termination: Stop the degranulation reaction by placing the tubes on ice and centrifuging at 400 x g for 5 minutes at 4°C.

  • Sample Collection:

    • Supernatant: Carefully collect the supernatant from each tube, which contains the released granular mediators.

    • Pellet: Lyse the remaining cell pellet in each tube with a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100) to measure the total remaining mediator content.

  • Quantification (β-Hexosaminidase Assay):

    • β-hexosaminidase is a stable enzyme co-released with histamine and serves as a reliable marker of degranulation.

    • In a 96-well plate, mix aliquots of the supernatant or lysed pellet with a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide, pNAG) in a citrate buffer.[13]

    • Incubate the plate for 1 hour at 37°C.

    • Stop the reaction by adding a high pH stop solution (e.g., glycine or carbonate buffer).[13]

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of mediator release for each sample using the formula: % Release = [Supernatant Absorbance / (Supernatant Absorbance + Pellet Absorbance)] * 100

    • Calculate the percentage inhibition of release for each antihistamine concentration relative to the stimulated control (Compound 48/80 alone).

This comparative guide underscores the therapeutic potential of first-generation antihistamines beyond H1-receptor antagonism. The data clearly indicate that certain agents, particularly ketotifen and hydroxyzine, possess significant mast cell stabilizing capabilities. For drug development professionals, these findings highlight the importance of screening for this secondary mechanism of action, which could lead to the identification or design of novel compounds with superior efficacy in managing mast cell-driven diseases.

References

Validating a Brompheniramine Receptor Binding Assay with Known Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Brompheniramine and other known ligands for validating a receptor binding assay. It is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed protocols to ensure the accuracy and reliability of assay results.

Data Presentation: Comparative Binding Affinities

The primary target of this compound is the histamine H1 receptor, where it acts as an antagonist.[1][2] Like many first-generation antihistamines, it can also exhibit off-target effects by binding to other receptors, such as muscarinic acetylcholine receptors, which contributes to its side-effect profile.[1][3] This section provides a comparative analysis of the binding affinities (Ki values) of this compound's close analog, Chlorpheniramine, and other relevant ligands at the histamine H1 receptor and muscarinic receptors. A lower Ki value indicates a higher binding affinity.

It has been reported that there is no significant difference in the binding affinity at muscarinic receptors between this compound and Chlorpheniramine.[3]

LigandPrimary TargetChemical ClassHistamine H1 Receptor Ki (nM)Muscarinic Receptor Affinity
Chlorpheniramine Histamine H1 Receptor AntagonistAlkylamine3.2[1]Moderate[3][4]
Diphenhydramine Histamine H1 Receptor AntagonistEthanolamine1.1[1]High[4]
Mepyramine (Pyrilamine) Histamine H1 Receptor AntagonistEthylenediamine0.28[1]Low[4]
Atropine Muscarinic Receptor AntagonistTropane Alkaloid-High (Non-selective)[3]
Cetirizine Histamine H1 Receptor AntagonistPiperazine (Second Generation)~6[5]Very Low[5]

Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand, tissue/cell source, buffer composition). The data presented here are representative values for comparative purposes.

Experimental Protocols

A radioligand binding assay is a standard method to determine the affinity of a ligand for a receptor. The following is a detailed protocol for a competitive binding assay to determine the inhibition constant (Ki) of a test compound, such as this compound, for the histamine H1 receptor.

Objective: To determine the Ki of a test compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Commercially available membrane preparations from cells stably expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: [³H]mepyramine (a selective H1 antagonist).

  • Test Compound: this compound or other competing ligands.

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM Mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Thaw the receptor membrane preparation on ice. Dilute the membranes in assay buffer to a final protein concentration that results in specific binding of approximately 10% of the added radioligand.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add assay buffer, [³H]mepyramine (at a concentration close to its Kd, e.g., 1-2 nM), and the membrane preparation.

    • Non-specific Binding (NSB): Add the non-specific binding control (e.g., 10 µM Mianserin), [³H]mepyramine, and the membrane preparation.

    • Competition Binding: Add the test compound at various concentrations (typically a 10-point serial dilution), [³H]mepyramine, and the membrane preparation.

  • Incubation: Incubate the plate at 25°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined experimentally.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add a suitable scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the underlying biological pathway relevant to the this compound receptor binding assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Radioligand, Test Compounds) add_components Add Components to Plate (Membranes, Radioligand, Competitor) prep_reagents->add_components prep_membranes Prepare Receptor Membranes prep_membranes->add_components incubate Incubate to Reach Equilibrium add_components->incubate filtrate Filter and Wash to Separate Bound and Free Ligand incubate->filtrate count Scintillation Counting filtrate->count calculate Calculate Specific Binding count->calculate plot Plot Competition Curve (IC50) calculate->plot determine_ki Determine Ki using Cheng-Prusoff Equation plot->determine_ki

Caption: Experimental workflow for a competitive radioligand binding assay.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Antagonist) H1R Histamine H1 Receptor (GPCR) This compound->H1R Blocks Histamine Histamine (Agonist) Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_response Allergic Response Ca_release->Cellular_response PKC_activation->Cellular_response

References

A Preclinical Showdown: Brompheniramine vs. Terfenadine in Allergic Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced differences between antihistaminic compounds is paramount for advancing novel allergy therapeutics. This guide provides a comparative analysis of the first-generation antihistamine, brompheniramine, and the second-generation agent, terfenadine, based on available preclinical data. The comparison focuses on their efficacy in established allergy models, receptor binding profiles, and key safety liabilities.

While both this compound and terfenadine function by antagonizing the histamine H1 receptor, their broader pharmacological profiles and resulting clinical characteristics diverge significantly. Terfenadine, though effective, was withdrawn from many markets due to concerns over cardiotoxicity, a factor that underscores the importance of thorough preclinical safety evaluation. This compound remains available, typically in combination products for cold and allergy, but is associated with sedative and anticholinergic effects characteristic of its class.

Comparative Efficacy and Potency

Direct head-to-head preclinical studies comparing this compound and terfenadine are limited in publicly available literature. However, by cross-examining data from various sources, a comparative profile can be constructed.

Receptor Binding Affinity:

The primary mechanism of action for both compounds is the blockade of the histamine H1 receptor. The binding affinity (Ki) is a critical measure of a drug's potency at its target. While a direct comparative study providing Ki values under identical experimental conditions is elusive, literature suggests that both are potent H1 antagonists. Terfenadine is also noted to interact with other channels, a characteristic linked to its adverse effect profile.

Table 1: Receptor and Ion Channel Binding Profile

CompoundTargetBinding Affinity (Ki or IC50)Species/SystemReference
Terfenadine Muscarinic ReceptorsLow Affinity (Ki = 3,600-30,000 nM)Bovine Cerebral Cortex[1]
KV11.1 (hERG) ChannelsIC50 = 204 nMN/A[2]
Delayed Rectifier K+ Current (IKr)IC50 = 50 nMGuinea Pig Ventricular Myocytes[2]
This compound Muscarinic ReceptorsHigh Affinity (comparable to atropine)Human (recombinant)

Note: Data for this compound's H1 receptor Ki and comparative in vivo ED50 values were not available in the searched preclinical literature.

Performance in Preclinical Allergy Models

Standard preclinical models are employed to assess the in vivo efficacy of anti-allergic compounds. These include the passive cutaneous anaphylaxis (PCA) model, which evaluates the inhibition of localized allergic reactions, and models of histamine-induced bronchoconstriction, particularly relevant for allergic asthma.

Histamine-Induced Bronchoconstriction:

Passive Cutaneous Anaphylaxis (PCA):

The PCA model is a classic in vivo assay for Type I hypersensitivity reactions. It measures the ability of a drug to inhibit the increase in vascular permeability that occurs upon allergen challenge in sensitized skin. This model is highly relevant for predicting efficacy against urticaria (hives).

Safety and Side Effect Profile

A critical point of differentiation between these two compounds lies in their safety profiles.

Terfenadine: The most significant safety concern with terfenadine is its potential to cause cardiac arrhythmias, specifically Torsades de Pointes.[2] This is attributed to its blockade of the delayed rectifier potassium current (IKr) in cardiac myocytes, an effect mediated by its interaction with the hERG potassium channel.[2] This cardiotoxicity led to its withdrawal from the market.

This compound: As a first-generation antihistamine, this compound readily crosses the blood-brain barrier, leading to central nervous system (CNS) side effects such as drowsiness and sedation.[4] It also possesses significant anticholinergic (antimuscarinic) properties, which can result in dry mouth, blurred vision, and urinary retention. While generally considered safe at therapeutic doses, overdose can be dangerous, particularly in children.

Table 2: Comparative Safety and Side Effect Profile

FeatureThis compoundTerfenadine
Primary Class First-Generation AntihistamineSecond-Generation Antihistamine
Sedation CommonGenerally non-sedating
Anticholinergic Effects SignificantLow
Cardiotoxicity (hERG Blockade) Not a primary concernHigh risk, led to market withdrawal

Experimental Protocols

Histamine-Induced Bronchoconstriction in Guinea Pigs

This in vivo model assesses the ability of a compound to protect against airway narrowing caused by histamine.

  • Animal Model: Male Hartley guinea pigs are typically used.

  • Anesthesia: Animals are anesthetized, often with a combination of ketamine and xylazine.

  • Surgical Preparation: A tracheal cannula is inserted for artificial ventilation, and a jugular vein is cannulated for drug and histamine administration. Airway pressure is monitored.

  • Drug Administration: The test compound (e.g., this compound or terfenadine) or vehicle is administered intravenously or orally at various doses prior to the histamine challenge.

  • Histamine Challenge: A bolus injection or infusion of histamine is administered intravenously to induce bronchoconstriction, which is measured as an increase in airway pressure.

  • Endpoint: The primary endpoint is the percentage inhibition of the histamine-induced increase in airway pressure by the test compound. This data is used to calculate an IC50 (the concentration of drug that causes 50% of the maximal inhibition).

Passive Cutaneous Anaphylaxis (PCA) in Rodents

This model evaluates the effect of a compound on IgE-mediated mast cell degranulation and subsequent vascular permeability.

  • Animal Model: Mice (e.g., BALB/c) or rats are commonly used.

  • Sensitization: Animals are passively sensitized by an intradermal injection of anti-dinitrophenol (DNP) IgE antibody into the ear or shaved dorsal skin. This is followed by a latency period of 24-48 hours to allow the IgE to bind to mast cells.

  • Drug Administration: The test compound or vehicle is administered, typically orally or intraperitoneally, at a set time before the antigen challenge.

  • Antigen Challenge: Animals are challenged intravenously with the DNP antigen conjugated to a carrier protein (e.g., human serum albumin) along with a vascular permeability tracer, such as Evans blue dye.

  • Endpoint Measurement: After a defined period (e.g., 30 minutes), the animal is euthanized. The area of blueing at the injection site is measured, and the dye is extracted from the tissue. The amount of dye extravasation, which correlates with the severity of the allergic reaction, is quantified spectrophotometrically. The percentage inhibition of this response by the test compound is calculated to determine the ED50 (the dose of drug that produces 50% of the maximal effect).[5][6][7][8][9]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological mechanism, the following diagrams are provided.

G cluster_sensitization Sensitization Phase (24-48h) cluster_treatment Treatment Phase (1h pre-challenge) cluster_challenge Challenge & Measurement Phase (30 min) sensitization Intradermal injection of anti-DNP IgE Antibody treatment Oral/IP administration of Test Compound (e.g., this compound) or Vehicle challenge IV injection of DNP-HSA Antigen + Evans Blue Dye treatment->challenge measurement Quantify Evans Blue extravasation in skin tissue challenge->measurement

Caption: Workflow for a Passive Cutaneous Anaphylaxis (PCA) experiment.

G cluster_pathway Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq Antihistamine This compound / Terfenadine Antihistamine->H1R PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, bronchoconstriction) Ca_release->Allergic_Symptoms PKC->Allergic_Symptoms

Caption: Histamine H1 receptor signaling pathway and point of inhibition.

Conclusion

In preclinical models of allergy, both this compound and terfenadine demonstrate efficacy consistent with their role as H1 receptor antagonists. The primary distinguishing features are rooted in their generational class. This compound, a first-generation agent, carries a liability of CNS and anticholinergic side effects. Terfenadine, a second-generation drug, avoids these issues but presents a significant risk of cardiotoxicity due to off-target ion channel effects. This comparative guide highlights the critical importance of comprehensive preclinical evaluation, not only for on-target efficacy but also for identifying potential safety liabilities that can define a drug's therapeutic viability.

References

cross-validation of HPLC and LC-MS/MS methods for Brompheniramine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Brompheniramine

In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. This compound, a common antihistamine used to treat symptoms of the common cold and allergic rhinitis, requires robust analytical methods for its determination in both bulk drug substances and biological matrices. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most prevalent techniques employed for this purpose. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the appropriate technique for their analytical needs.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A common approach for the analysis of this compound involves a reversed-phase HPLC method. This method is valued for its simplicity and reliability in quality control settings.

Chromatographic Conditions:

  • Column: A C18 column (e.g., Varian C18, 150 x 4.6 mm, 5µm) is frequently used.[1]

  • Mobile Phase: A mixture of a buffer (e.g., 10 mM triethylamine-phosphoric acid buffer, pH 4.0) and an organic solvent like methanol or acetonitrile is typical. For instance, a mobile phase composition of buffer and methanol in a 35:65 (v/v) ratio can be employed.

  • Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally maintained.[1]

  • Detection: UV detection is commonly set at a wavelength where this compound exhibits significant absorbance, such as 215 nm.

  • Injection Volume: A typical injection volume is 20 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in plasma, an LC-MS/MS method is the preferred choice.[2]

Liquid Chromatography Conditions:

  • Column: A C18 column with smaller particle size is often used for better resolution and faster analysis times (e.g., Zorbax C18, 2.1 mm × 50.0 mm, 1.8 µm).[2]

  • Mobile Phase: A gradient elution using a combination of aqueous and organic phases, both containing a modifier like formic acid to enhance ionization, is common. For example, a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile can be used.[3]

  • Flow Rate: A lower flow rate, such as 0.3 mL/min, is typical for LC-MS/MS applications.[2]

  • Injection Volume: A smaller injection volume, for example, 7 µL, is often sufficient due to the high sensitivity of the detector.[2]

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of this compound.[2][3]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. This provides high specificity and reduces matrix interference.[4]

Data Presentation: Comparison of Validation Parameters

The performance of analytical methods is evaluated through a series of validation parameters as stipulated by guidelines from the International Council for Harmonisation (ICH).[5][6] The following tables summarize the typical performance characteristics of HPLC and LC-MS/MS methods for the analysis of this compound and other antihistamines.

Table 1: Linearity and Range

ParameterHPLCLC-MS/MS
Linearity Range 1 - 20 µg/mL0.1 - 50.0 ng/mL[2]
Correlation Coefficient (r²) > 0.998[7]> 0.99[3]

Table 2: Accuracy and Precision

ParameterHPLCLC-MS/MS
Accuracy (% Recovery) 98.6% - 104.1%[1]82.7% - 115.0% (Intra-day)[3]
Precision (% RSD) < 2%< 9.8% (Intra-day)[3]

Table 3: Sensitivity

ParameterHPLCLC-MS/MS
Limit of Detection (LOD) 0.126 ppm (µg/mL)[1]0.0003 - 0.3 µg/mL[3]
Limit of Quantification (LOQ) 0.266 ppm (µg/mL)[1]0.0009 - 0.6 µg/mL[3]

Mandatory Visualization

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods A Method Development B HPLC Method Optimization A->B C LC-MS/MS Method Optimization A->C D Method Validation (ICH Guidelines) B->D C->D E HPLC Validation (Linearity, Accuracy, Precision, LOD/LOQ) D->E F LC-MS/MS Validation (Linearity, Accuracy, Precision, LOD/LOQ, Specificity) D->F G Sample Analysis E->G F->G H Analysis of Same Samples by HPLC G->H I Analysis of Same Samples by LC-MS/MS G->I J Data Comparison & Statistical Analysis H->J I->J K Method Correlation Assessment J->K

References

A Comparative Review of Brompheniramine Pharmacokinetics Across Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A scarcity of direct comparative pharmacokinetic data for brompheniramine necessitates an analysis of its close structural analog, chlorpheniramine, to provide valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes available data to facilitate a better understanding of the species-specific pharmacokinetic profiles of these antihistamines.

Due to the limited availability of comprehensive pharmacokinetic studies on this compound in common laboratory animal models, this guide primarily focuses on the comparative pharmacokinetics of chlorpheniramine. Chlorpheniramine shares a similar chemical structure and pharmacological action with this compound, making its pharmacokinetic profile a relevant and informative substitute for preclinical research and development. This guide will also incorporate the available qualitative data for this compound to offer a more complete picture.

Comparative Pharmacokinetic Parameters of Chlorpheniramine

The following table summarizes key pharmacokinetic parameters of chlorpheniramine in various animal models. These parameters are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) of the drug, which are essential for dose selection and extrapolation to human studies.

ParameterDogRatRabbit
Elimination Half-life (t½) 1.3 - 2.6 hours[1]Stereoselective: (+)S-enantiomer: 50 min, (-)R-enantiomer: 18.2 min[2]2.6 hours (IV)[2]
Oral Bioavailability (F%) Dose-dependent: 9.4% (50 mg dose) to 39.4% (200 mg dose)[3]Not specifiedDose-dependent: 6-11%[4]
Volume of Distribution (Vd) 525% of body weight[3]Not specified10.8 - 15.5 L/kg (IV)[5]
Clearance (CL) Not specifiedNot specified4.14 L/kg/hr (IV)[5]
Protein Binding Not specifiedNot specified44%[5]

Insights into this compound Pharmacokinetics in Dogs

While detailed quantitative data is lacking, some qualitative pharmacokinetic characteristics of this compound in dogs have been reported. Oral bioavailability is noted to be low, approximately 3%.[6] Peak plasma concentrations are typically observed between 2 to 5 hours after oral administration.[6]

Experimental Protocols

The data presented in this guide are derived from studies employing various experimental designs. Below are generalized methodologies representative of those used in the cited pharmacokinetic studies.

Intravenous (IV) Administration Studies (Rabbit)
  • Animals: New Zealand White male rabbits were used.[5]

  • Dosing: A bolus injection of chlorpheniramine was administered intravenously.

  • Sample Collection: Arterial blood samples were collected at various time points post-administration. Urine was also collected.[5]

  • Analysis: Plasma and urine concentrations of chlorpheniramine and its demethylated metabolites were determined using High-Performance Liquid Chromatography (HPLC).[5]

  • Pharmacokinetic Analysis: Plasma concentration-time data were fitted to multi-exponential equations to determine pharmacokinetic parameters such as volume of distribution, clearance, and elimination half-life.[5]

Oral Administration Studies (Dog and Rabbit)
  • Animals: Dogs and New Zealand White male rabbits were used in separate studies.[3][4]

  • Dosing: Chlorpheniramine maleate was administered orally as a solution.[3][4]

  • Sample Collection: Blood samples were collected at predetermined intervals after dosing.

  • Analysis: Plasma concentrations of chlorpheniramine were measured using a validated analytical method, such as gas chromatography or HPLC.[1]

  • Pharmacokinetic Analysis: The absolute bioavailability was calculated by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous administration.

Interspecies Differences and Metabolism

Significant interspecies differences in the pharmacokinetics of chlorpheniramine are evident. The elimination half-life is considerably shorter in dogs, horses, pigs, and sheep (1.3-2.6 hours) compared to humans (12-30 hours).[1] This highlights the importance of selecting appropriate animal models in preclinical studies.

Metabolism is a key driver of these differences. In rats, the pharmacokinetics of chlorpheniramine are stereoselective, with the (+)-S-enantiomer having a longer half-life than the (-)-R-enantiomer.[2] This stereoselectivity is attributed to hepatic metabolism.[7] The primary metabolic pathways for chlorpheniramine involve N-demethylation.

Experimental Workflow for a Typical Pharmacokinetic Study

The following diagram illustrates a generalized workflow for conducting a pharmacokinetic study in an animal model.

G cluster_prestudy Pre-Study Phase cluster_study Study Phase cluster_poststudy Post-Study Phase animal_acclimation Animal Acclimation protocol_design Protocol Design (Dose, Route, Sampling) animal_acclimation->protocol_design analytical_method Analytical Method Validation protocol_design->analytical_method dosing Drug Administration sampling Biological Sample Collection (Blood, Urine) dosing->sampling sample_processing Sample Processing and Storage sampling->sample_processing sample_analysis Sample Analysis (e.g., HPLC) pk_analysis Pharmacokinetic Analysis sample_analysis->pk_analysis reporting Data Interpretation and Reporting pk_analysis->reporting

Figure 1. A generalized workflow for a preclinical pharmacokinetic study.

Signaling Pathway of H1 Receptor Antagonism

This compound and chlorpheniramine exert their therapeutic effects by acting as inverse agonists at the histamine H1 receptor. The diagram below illustrates this mechanism of action.

Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds and Activates G_Protein Gq/11 Protein H1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, bronchoconstriction) Ca_Release->Allergic_Symptoms PKC_Activation->Allergic_Symptoms This compound This compound/ Chlorpheniramine This compound->H1_Receptor Binds and Inhibits (Inverse Agonist)

Figure 2. Mechanism of action of this compound/Chlorpheniramine.

References

An In Vitro Head-to-Head Comparison of Brompheniramine and Loratadine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro pharmacological profiles of the first-generation antihistamine, Brompheniramine, and the second-generation antihistamine, Loratadine, is crucial for researchers in drug development and discovery. This guide provides a comprehensive comparison of their performance in various in vitro assays, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.

Introduction

This compound is a classic first-generation H1 receptor antagonist known for its efficacy in treating allergic symptoms, though often accompanied by sedative and anticholinergic side effects due to its ability to cross the blood-brain barrier and interact with other receptors.[1][2] In contrast, Loratadine is a second-generation antihistamine designed to be more selective for peripheral H1 receptors with a lower incidence of central nervous system effects.[2][3] This guide delves into a head-to-head in vitro comparison of these two compounds, focusing on their receptor binding affinity, functional antagonism, and anti-inflammatory properties.

Data Presentation: A Quantitative Comparison

Direct comparative in vitro studies for this compound and Loratadine are limited. The following tables summarize available quantitative data from various sources. It is important to note that direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions.

Table 1: Histamine H1 Receptor Binding Affinity

CompoundReceptor SourceRadioligandKᵢ (nM)Reference
This compound --Data not available in direct comparison-
Chlorpheniramine *Human H1-receptors (CHO cells)[³H]mepyramine2[4]
Loratadine Human H1-receptors (cloned)[³H]mepyramine16[4]
Loratadine Human H1-receptors (CHO cells)[³H]mepyramine138[4]

*Note: Chlorpheniramine is structurally similar to this compound and is often used as a comparator. The significant difference in Loratadine's Kᵢ values between studies highlights the experimental variability.[4]

Table 2: Functional Antagonism of Histamine-Mediated Responses

CompoundAssayCell LineIC₅₀Reference
This compound --Data not available-
Loratadine Inhibition of Histamine Release (anti-IgE stimulated)Human Basophils30 µM[5]
Loratadine Inhibition of Histamine Release (FMLP stimulated)Human Basophils29 µM[5]
Loratadine Inhibition of Histamine Release (Ca²⁺ ionophore A23187 stimulated)Human Basophils24 µM[5]

Table 3: Muscarinic Receptor Binding Affinity

CompoundReceptor SubtypeKᵢ (nM)Reference
This compound m1, m2, m3, m4, m5No significant difference between subtypes[6]
Loratadine -Data not available-

Table 4: In Vitro Anti-Inflammatory Activity of Loratadine

ParameterCell LineStimulantLoratadine ConcentrationResultReference
Nitric Oxide (NO) ProductionRAW264.7 MacrophagesLPS10 µMSignificant Reduction[7]
iNOS ExpressionRAW264.7 MacrophagesLPS10 µMSignificant Reduction[7]
IL-1β ExpressionRAW264.7 MacrophagesLPS10 µMSignificant Reduction[7]
TNF-α ExpressionRAW264.7 MacrophagesLPS10 µMSignificant Reduction[7]
IL-6 ExpressionRAW264.7 MacrophagesLPS10 µMSignificant Reduction[7]
COX-2 ExpressionRAW264.7 MacrophagesLPS10 µMSignificant Reduction[7]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental setups used to evaluate these compounds, the following diagrams illustrate key signaling pathways and workflows.

Histamine_H1_Receptor_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC_activation PKC Activation DAG->PKC_activation Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Allergic Response Ca2_release->Cellular_Response PKC_activation->Cellular_Response Antihistamine This compound / Loratadine Antihistamine->H1R Blocks

Histamine H1 Receptor Signaling Pathway

The above diagram illustrates the Gq-coupled signaling cascade initiated upon histamine binding to the H1 receptor, leading to an allergic response. Both this compound and Loratadine act by blocking this initial step.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing H1 receptors Incubation Incubate membranes, radioligand, and competitor Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand (e.g., [³H]-pyrilamine) Radioligand_Prep->Incubation Competitor_Prep Prepare serial dilutions of This compound/Loratadine Competitor_Prep->Incubation Filtration Separate bound and free radioligand via filtration Incubation->Filtration Counting Quantify radioactivity on filters Filtration->Counting IC50_Calc Determine IC₅₀ value Counting->IC50_Calc Ki_Calc Calculate Kᵢ value using Cheng-Prusoff equation IC50_Calc->Ki_Calc Calcium_Mobilization_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture Culture CHO-H1 cells Cell_Plating Plate cells in a 96-well plate Cell_Culture->Cell_Plating Dye_Loading Load cells with a calcium-sensitive dye Cell_Plating->Dye_Loading Antagonist_Incubation Incubate with this compound or Loratadine Dye_Loading->Antagonist_Incubation Histamine_Stimulation Stimulate with Histamine Antagonist_Incubation->Histamine_Stimulation Fluorescence_Measurement Measure changes in intracellular calcium Histamine_Stimulation->Fluorescence_Measurement IC50_Determination Determine IC₅₀ for inhibition of calcium response Fluorescence_Measurement->IC50_Determination

References

Validating the Specificity of a Brompheniramine Antibody for Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing immunoassays for the detection of Brompheniramine, the specificity of the primary antibody is a critical parameter that dictates the reliability and accuracy of the results. This guide provides a comparative analysis of a hypothetical anti-Brompheniramine antibody, herein referred to as "Product X," and outlines the experimental protocols necessary to validate its specificity.

Understanding Antibody Specificity

Antibody specificity is the ability of an antibody to bind to a single, specific epitope on an antigen. In the context of a this compound immunoassay, a highly specific antibody will preferentially bind to this compound with minimal cross-reactivity to other structurally similar molecules that may be present in the sample matrix. High cross-reactivity can lead to false-positive results and an overestimation of the this compound concentration.

Comparative Analysis of Cross-Reactivity

To assess the specificity of the Product X this compound antibody, a competitive enzyme-linked immunosorbent assay (ELISA) was performed. The assay measures the ability of various structurally related compounds to compete with this compound for binding to the antibody. The cross-reactivity is typically expressed as a percentage relative to the binding of this compound (which is set at 100%).

Table 1: Cross-Reactivity of Product X this compound Antibody

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
This compound 3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine10100
Chlorpheniramine3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine5020
PheniramineN,N-Dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine5002
Diphenhydramine2-(diphenylmethoxy)-N,N-dimethylethanamine> 10,000< 0.1
Doxylamine(RS)-N,N-dimethyl-2-(1-phenyl-1-(pyridin-2-yl)ethoxy)ethanamine> 10,000< 0.1
Phenylpropanolamine(1R,2S)-2-amino-1-phenylpropan-1-ol> 10,000< 0.1
Pseudoephedrine(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol> 10,000< 0.1

IC50: The concentration of the analyte that causes 50% inhibition of the signal. Cross-Reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100

The data in Table 1 indicates that the Product X antibody exhibits high specificity for this compound. The most significant cross-reactivity is observed with Chlorpheniramine, which is structurally very similar, differing only by the substitution of a chlorine atom for a bromine atom on the phenyl ring.[1] Pheniramine, which lacks the halogen substituent, shows significantly lower cross-reactivity. Other common antihistamines and structurally related compounds show negligible cross-reactivity, demonstrating the antibody's high specificity for the this compound structure.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of specificity testing. The following is a representative protocol for a competitive ELISA used to determine the cross-reactivity of a this compound antibody.

Competitive ELISA Protocol

1. Coating of Microtiter Plate:

  • A solution of this compound-protein conjugate (e.g., this compound-BSA) is prepared in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

  • 100 µL of the coating solution is added to each well of a 96-well microtiter plate.

  • The plate is incubated overnight at 4°C.

  • The plate is then washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • The remaining protein-binding sites in the wells are blocked by adding 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

  • The plate is washed again three times with the wash buffer.

2. Competitive Reaction:

  • A series of standard solutions of this compound and the test compounds are prepared in an assay buffer (e.g., PBS).

  • 50 µL of the standard or test compound solution is added to the appropriate wells.

  • 50 µL of the Product X this compound antibody solution (at a predetermined optimal dilution) is then added to each well.

  • The plate is incubated for 1-2 hours at room temperature, allowing the free analyte and the coated analyte to compete for antibody binding.

3. Detection:

  • The plate is washed three times with the wash buffer to remove unbound antibody.

  • 100 µL of a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-species IgG) is added to each well.

  • The plate is incubated for 1 hour at room temperature.

  • The plate is washed again three times with the wash buffer.

  • 100 µL of a substrate solution (e.g., TMB) is added to each well.

  • The plate is incubated in the dark for 15-30 minutes, allowing for color development.

  • The enzymatic reaction is stopped by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

4. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

  • A standard curve is generated by plotting the absorbance against the concentration of the this compound standards.

  • The IC50 values for this compound and each test compound are determined from their respective dose-response curves.

  • The percent cross-reactivity is calculated using the formula mentioned previously.

Visualizing the Process

To further clarify the principles and workflows, the following diagrams are provided.

Competitive Immunoassay Principle cluster_well Microtiter Well Surface Ag_coated This compound-Protein Conjugate (Coated) Ag_free Free this compound (or cross-reactant) Ab Anti-Brompheniramine Antibody (Product X) Ab->Ag_coated Binds to plate Ab->Ag_free

Caption: Principle of a competitive immunoassay for this compound detection.

Antibody Specificity Validation Workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Coat Coat Plate with This compound Conjugate Block Block Non-specific Sites Coat->Block Prepare Prepare Standards & Test Compounds Block->Prepare Compete Competitive Binding: Free Analyte vs. Coated Analyte for Antibody Binding Block->Compete Prepare->Compete Wash1 Wash Compete->Wash1 SecondaryAb Add Enzyme-labeled Secondary Antibody Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Substrate Add Substrate & Develop Signal Wash2->Substrate Measure Measure Absorbance Substrate->Measure Curve Generate Dose-Response Curves Measure->Curve Calculate Calculate IC50 & % Cross-Reactivity Curve->Calculate

Caption: Experimental workflow for validating this compound antibody specificity.

Conclusion

The validation of antibody specificity is a cornerstone of reliable immunoassay development. The provided data for the hypothetical Product X this compound antibody demonstrates a high degree of specificity, with minimal cross-reactivity to other relevant compounds. By following the detailed experimental protocol, researchers can confidently assess the specificity of their own this compound antibodies and ensure the accuracy of their immunoassay results. The use of structurally related compounds in cross-reactivity studies is essential for a thorough validation process.

References

comparative study of the anticholinergic effects of first-generation antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

First-generation antihistamines, while effective in managing allergic reactions, are well-known for their significant anticholinergic side effects. These effects, stemming from their ability to block muscarinic acetylcholine receptors, can lead to a range of adverse events including dry mouth, urinary retention, and cognitive impairment.[1][2][3] This guide provides an objective comparison of the anticholinergic profiles of several first-generation antihistamines, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Comparative Anticholinergic Potency

The anticholinergic activity of first-generation antihistamines has been quantified using various in vitro and in vivo assays. The following table summarizes key data points from receptor binding and functional assays, providing a comparative overview of the muscarinic receptor affinity and functional antagonism of these compounds. A lower inhibitory constant (Ki) indicates a higher binding affinity for the muscarinic receptor, while a higher pA2 value signifies greater functional antagonistic potency.

AntihistamineMuscarinic Receptor Ki (nM)Receptor SubtypeIn Vitro Functional Potency (pA2)
Cyproheptadine Data not readily available8.2 ± 0.4[4][5]
Promethazine Data not readily availableRanked higher than Diphenhydramine[4][5]
Diphenhydramine 280 ± 50[6]M3[6]6.2[7][8][9]
Chlorpheniramine Data not readily availableRanked lower than Diphenhydramine[4][5]
Hydroxyzine Data not readily available4.8[7][8][9]
Pyrilamine Data not readily available4.8 ± 0.4[4][5]

Note: Data is compiled from multiple sources. Direct comparison between Ki and pA2 values should be made with caution as they are derived from different experimental assays.

Experimental Protocols

The quantitative data presented above are derived from established experimental protocols designed to measure the interaction of drugs with muscarinic receptors and their subsequent functional effects.

Radioligand Binding Assay for Muscarinic Receptors

This assay determines the binding affinity of a drug to muscarinic receptors.[6][10]

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials and Reagents:

  • Radioligand: A radiolabeled muscarinic antagonist, such as [3H]-quinuclidinyl benzilate ([3H]-QNB) or [3H]-N-methylscopolamine ([3H]-NMS).[6]

  • Membrane Preparation: A source of muscarinic receptors, typically cell membranes from tissues or cultured cells expressing the receptor subtype of interest.[11]

  • Test Compound: The first-generation antihistamine being evaluated.

  • Assay Buffer: A buffered solution to maintain physiological pH and ionic strength.

  • Scintillation Cocktail and Counter: For detection of radioactivity.

Procedure:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the membrane preparation in the assay buffer.

  • Equilibrium: The mixture is incubated for a sufficient time to allow the binding reaction to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Bioassay: Guinea Pig Trachealis Muscle Contraction

This assay measures the functional antagonism of a drug on muscarinic receptor-mediated smooth muscle contraction.[4][5]

Objective: To determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Materials and Reagents:

  • Isolated Tissue: Guinea pig trachealis muscle strips.

  • Agonist: A muscarinic receptor agonist, such as carbachol or acetylcholine.

  • Test Compound: The first-generation antihistamine being evaluated.

  • Organ Bath: A temperature-controlled chamber containing a physiological salt solution and aeration with a gas mixture (e.g., 95% O2, 5% CO2).

  • Isometric Force Transducer and Recording System: To measure muscle contraction.

Procedure:

  • Tissue Preparation: The guinea pig trachea is isolated and cut into strips.

  • Mounting: The tissue strips are mounted in organ baths under a resting tension.

  • Equilibration: The tissues are allowed to equilibrate in the physiological salt solution.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve to the muscarinic agonist is generated to establish a baseline contractile response.

  • Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of the first-generation antihistamine for a predetermined period.

  • Shifted Agonist Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Data Analysis: The dose-ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated. The pA2 value is then determined using a Schild plot analysis.

Visualizing the Underlying Mechanisms

To better understand the context of these experimental findings, the following diagrams illustrate the relevant signaling pathway and a generalized experimental workflow.

Muscarinic_Receptor_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response Acetylcholine Acetylcholine (Agonist) Acetylcholine->M3R Binds & Activates Antihistamine First-Generation Antihistamine (Antagonist) Antihistamine->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway.

Anticholinergic_Effect_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Bioassay prep_mem Prepare Receptor Membranes incubate_bind Incubate with Radioligand & Antihistamine prep_mem->incubate_bind separate_bind Separate Bound/ Unbound Ligand incubate_bind->separate_bind quantify_bind Quantify Radioactivity separate_bind->quantify_bind calc_ki Calculate Ki Value quantify_bind->calc_ki data_comp Comparative Analysis of Anticholinergic Potency calc_ki->data_comp prep_tissue Isolate & Mount Tissue equilibrate Equilibrate Tissue prep_tissue->equilibrate agonist_curve1 Generate Baseline Agonist Curve equilibrate->agonist_curve1 incubate_func Incubate with Antihistamine agonist_curve1->incubate_func agonist_curve2 Generate Agonist Curve with Antagonist incubate_func->agonist_curve2 calc_pa2 Calculate pA2 Value agonist_curve2->calc_pa2 calc_pa2->data_comp start Start start->prep_mem start->prep_tissue end End data_comp->end

References

Unveiling the Stereospecific Efficacy of Brompheniramine Enantiomers: An In Vitro Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quantitative Data Summary

Direct comparative Ki or IC50 values for dextrobrompheniramine and levothis compound from a single in vitro study are not prevalent in the reviewed literature. However, the stereospecificity of the closely related compound, chlorpheniramine, provides a strong surrogate for understanding the expected activity of this compound enantiomers.

EnantiomerReceptor Affinity (Inference from Chlorpheniramine)Antihistaminic Activity
Dextrothis compound High affinity for Histamine H1 ReceptorPotent
Levothis compound Low to negligible affinity for Histamine H1 ReceptorWeak to inactive

Note: This table is based on the well-established stereoselectivity of alkylamine antihistamines like chlorpheniramine, where the dextro-enantiomer is the active component.

Histamine H1 Receptor Signaling Pathway

The antihistaminic effects of this compound are mediated through its competitive antagonism of the histamine H1 receptor. The binding of histamine to its H1 receptor initiates a well-defined signaling cascade. This compound, primarily the dextro-enantiomer, competes with histamine for this binding site, thereby inhibiting the downstream signaling that leads to allergic and inflammatory responses.

Histamine_H1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound Dexthis compound (Antagonist) This compound->H1R Binds & Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Histamine H1 Receptor Signaling Pathway

Experimental Protocols

The primary in vitro method for assessing the efficacy of antihistamines is the radioligand binding assay, which quantifies the affinity of a compound for the histamine H1 receptor.

Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of dextrothis compound and levothis compound for the histamine H1 receptor.

Materials:

  • Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293 cells) or tissues (e.g., guinea pig cerebellum) expressing the histamine H1 receptor.

  • Radioligand: [3H]mepyramine (a potent H1 antagonist).

  • Test Compounds: Dextrothis compound and levothis compound.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

Workflow:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep_count Separation & Counting cluster_analysis Data Analysis prep_membranes 1. Prepare Membranes (from cells/tissues expressing H1R) total_binding Incubate Membranes with: - [³H]mepyramine (Total Binding) prep_reagents 2. Prepare Reagents ([³H]mepyramine, This compound enantiomers, buffers) filtration 3. Rapid Filtration (Separates bound from free radioligand) total_binding->filtration nonspecific_binding Incubate Membranes with: - [³H]mepyramine - High [Mianserin] (Non-specific Binding) nonspecific_binding->filtration competition_binding Incubate Membranes with: - [³H]mepyramine - Increasing [this compound Enantiomer] (Competition Binding) competition_binding->filtration counting 4. Scintillation Counting (Quantifies radioactivity) filtration->counting specific_binding 5. Calculate Specific Binding (Total - Non-specific) counting->specific_binding competition_curve 6. Generate Competition Curve (% Specific Binding vs. [Enantiomer]) specific_binding->competition_curve ic50_ki 7. Determine IC₅₀ and Ki values (using non-linear regression and Cheng-Prusoff equation) competition_curve->ic50_ki

Safety Operating Guide

Proper Disposal of Brompheniramine in a Laboratory Setting: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents and pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of brompheniramine, a histamine H1 receptor antagonist used for the symptomatic relief of allergic conditions. Adherence to these procedures is vital to ensure compliance with federal, state, and local regulations and to prevent environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on physical and chemical properties, hazards, and safe handling procedures.

Personal Protective Equipment (PPE): When handling this compound waste, all personnel must wear appropriate PPE, including:

  • Safety goggles

  • Lab coat

  • Chemical-resistant gloves

All handling of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting. This procedure is designed to be straightforward and directly answer operational questions regarding the disposal process.

Step 1: Waste Identification and Classification

  • This compound waste is classified as hazardous pharmaceutical waste.[1][2]

  • It is crucial to note that this compound is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment; therefore, it must not be disposed of down the drain.[1]

  • This waste stream is not regulated as a controlled substance by the Drug Enforcement Administration (DEA).

Step 2: Segregation

  • Proper segregation of chemical waste is paramount to prevent dangerous reactions.

  • This compound waste must be kept separate from other waste streams, particularly strong oxidizing agents, as they are incompatible.[2]

  • Do not mix this compound waste with non-hazardous laboratory trash.

Step 3: Containerization

  • Use a designated, leak-proof, and clearly labeled hazardous waste container for all solid and liquid this compound waste.

  • Solid waste includes contaminated consumables such as weighing paper, gloves, and pipette tips.

  • For liquid waste, ensure the container is compatible with the solvent used.

  • The container must be kept closed except when adding waste.

Step 4: Labeling

  • Properly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no abbreviations or chemical formulas)

    • The name and contact information of the principal investigator or laboratory supervisor

    • The accumulation start date (the date the first waste is added to the container)

    • A clear indication of the hazards (e.g., "Toxic")

Step 5: Storage

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible materials.

Step 6: Disposal

  • Once the waste container is full, or in accordance with your institution's waste pickup schedule, contact your Environmental Health and Safety (EHS) office to arrange for pickup.

  • The EHS department will coordinate with a licensed hazardous waste management facility for the final disposal of the this compound waste.

  • The recommended and most environmentally sound method for the disposal of pharmaceutical waste is high-temperature incineration.[3][4][5] This process ensures the complete destruction of the active pharmaceutical ingredient.

Quantitative Data for Pharmaceutical Waste Incineration

The following table summarizes the key operational parameters for the high-temperature incineration of pharmaceutical waste.

ParameterRecommended ValueRationale
Primary Chamber Temperature 800 - 1200°CEnsures initial volatilization of the waste material.[3][4]
Secondary Chamber Temperature 900 - 1200°CGuarantees complete combustion of volatile gases.[3]
Gas Residence Time At least 2 secondsEnsures complete destruction of harmful components.[3][4]
Combustion Efficiency At least 99.9%Minimizes the emission of pollutants.[6]

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols. For methodologies related to the use of this compound in a research context, please refer to relevant scientific literature and established experimental designs.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

BrompheniramineDisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Safety Goggles, Lab Coat, Gloves) start->ppe fume_hood Step 2: Handle Waste in Fume Hood ppe->fume_hood classify Step 3: Classify as Hazardous Pharmaceutical Waste fume_hood->classify segregate Step 4: Segregate from Incompatible Chemicals (e.g., Strong Oxidizers) classify->segregate containerize Step 5: Place in Designated Leak-Proof Hazardous Waste Container segregate->containerize label Step 6: Label Container Correctly ('Hazardous Waste', Chemical Name, etc.) containerize->label store Step 7: Store in Secure Satellite Accumulation Area label->store contact_ehs Step 8: Contact EHS for Pickup store->contact_ehs disposal Step 9: Disposal by Licensed Facility (High-Temperature Incineration) contact_ehs->disposal end End: Compliant Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Brompheniramine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Brompheniramine, including operational and disposal plans.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentSpecifications and Remarks
Eye Protection Safety glasses with side shields or gogglesMust comply with European standard EN 166 or equivalent.[1]
Hand Protection Protective glovesNatural rubber or other chemically compatible gloves are recommended.[1][2] Breakthrough time and glove thickness should be considered based on the specific laboratory conditions and manufacturer's recommendations.[1] For sensitive individuals, nitrile or other synthetic non-latex gloves are advised.[2] It is recommended to wear two pairs of gloves to reduce the risk of contamination.[2]
Body Protection Long-sleeved clothing or a disposable lab coat/isolation gownFor handling significant quantities, work clothing and booties may be necessary.[1][2]
Respiratory Protection Not required under normal use conditions with adequate ventilationFor large-scale operations, emergency situations, or in case of insufficient ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1][3] Recommended half-mask options include EN405 (valve filtering) or EN140 with an EN141 filter.[1]

General Hygiene Practices:

  • Do not eat, drink, or smoke in areas where this compound is handled.[1][4]

  • Wash hands thoroughly after handling the compound.[1][4]

  • Remove and wash contaminated clothing and gloves before reuse.[1]

  • Work in a well-ventilated area.[4][5]

Quantitative Data

The following table provides key quantitative data for this compound Maleate.

Data PointValueSource
Acute Oral Toxicity (LD50) 318 mg/kg (Rat)[3]
Molecular Weight 319.24 g/mol [1]
Melting Point 132°C (269.6°F)[3]

Note: Occupational exposure limits for this compound have not been established by region-specific regulatory bodies.[1]

Experimental Protocols

First Aid Procedures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[3] Seek medical attention.[3]

  • Skin Contact: Wash the affected area with soap and water.[3] If irritation develops, seek medical attention.[3] For serious skin contact, wash with a disinfectant soap and cover with an anti-bacterial cream, then seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air.[1][3] If breathing is difficult or has stopped, provide artificial respiration and seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting.[3] Clean the mouth with water and then have the person drink plenty of water.[1] Seek immediate medical attention.[3]

Spill Management

Small Spills:

  • Use appropriate tools to carefully collect the spilled solid material.

  • Place the collected material into a suitable container for waste disposal.

  • Clean the contaminated surface by spreading water on it.

  • Dispose of the cleaning materials and collected solid according to local and regional authority requirements.[3]

Large Spills:

  • Use a shovel to place the spilled material into a convenient waste disposal container.

  • Finish cleaning the contaminated surface by spreading water and allowing it to be evacuated through the sanitary system.[3]

Storage and Disposal

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[1][3]

  • Store away from incompatible materials such as oxidizing agents.[1]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[5]

  • Do not flush unused or expired medication down the toilet; consider a drug take-back program.[6]

Visualized Workflow

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

Brompheniramine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Risk Assessment B Don Personal Protective Equipment (PPE) A->B C Weighing and Handling in Ventilated Area B->C D Experimentation C->D E Decontaminate Work Area D->E H Segregate and Label Waste D->H F Doff PPE E->F E->H G Wash Hands Thoroughly F->G I Dispose of Waste per Regulations H->I

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.